molecular formula C12H20Si B074137 Tetraallylsilane CAS No. 1112-66-9

Tetraallylsilane

Cat. No.: B074137
CAS No.: 1112-66-9
M. Wt: 192.37 g/mol
InChI Key: AKRQMTFHUVDMIL-UHFFFAOYSA-N
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Description

Tetraallylsilane is a versatile organosilicon compound valued in research for its role in constructing complex molecular architectures. A significant application is in iodine-promoted rearrangements to synthesize silicon-stereogenic organosilanes, which are valuable scaffolds in materials science and chemistry . The reaction pathway is highly controllable, where using one equivalent of iodine selectively yields a mono-rearranged diallylsilane, while excess iodine promotes a double rearrangement to form more complex structures in high yields . These resulting intermediates can be further functionalized; for instance, they undergo ring-closing metathesis (RCM) to form silacyclic compounds containing stereogenic silicon atoms, a class of molecules whose asymmetric synthesis remains an area of active development . Furthermore, this compound serves as a critical building block in the synthesis of dendrimers, enabling the creation of highly branched, well-defined macromolecular structures . Its utility also extends to industrial research and development, where it is investigated for the creation of advanced materials, including specialized coatings and electronic components .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQMTFHUVDMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340557
Record name Tetraallylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-66-9
Record name Tetraallylsilane
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Record name 1112-66-9
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallylsilane, with the chemical formula Si(CH₂CH=CH₂)₄, is a versatile organosilicon compound characterized by the presence of four allyl groups attached to a central silicon atom. This unique structure imparts a range of interesting physical and chemical properties, making it a valuable precursor and intermediate in various fields of chemical synthesis. Its reactivity, stemming from the presence of both silicon-carbon bonds and terminal double bonds, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and mechanistic insights, to support its application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₀Si[1]
Molecular Weight 192.37 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 90 °C at 3 mmHg[1]
Density 0.831 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.485[1]
Flash Point 77 °C (170.6 °F) - closed cup[1]
Solubility Insoluble in water.-
CAS Number 1112-66-9[1]

Synthesis of this compound

This compound is most commonly synthesized via the Grignard reaction, a robust method for the formation of carbon-silicon bonds.

Experimental Protocol: Grignard Synthesis of this compound[2]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Allyl bromide

  • Magnesium turnings

  • Toluene (anhydrous)

  • Diethyl ether or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Prepare a solution of allyl bromide in a mixed solvent of toluene and diethyl ether (or THF). A molar ratio of diethyl ether to allyl bromide of 4:1 has been reported to give high yields (approximately 91%).[2]

  • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reagent formation. The reaction can be initiated by gentle heating if necessary.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, add a solution of silicon tetrachloride in the same solvent mixture dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

  • Following the addition of silicon tetrachloride, continue to stir the reaction mixture at reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

G cluster_synthesis Synthesis of this compound SiCl4 Silicon Tetrachloride TAS This compound SiCl4->TAS + 4 eq. AllylMgBr AllylMgBr Allylmagnesium Bromide (Grignard Reagent) Mg Magnesium AllylBr Allyl Bromide AllylBr->AllylMgBr + Mg, Solvent Solvent Toluene/Ether G cluster_rearrangement Iodine-Promoted Rearrangement TAS This compound Intermediate1 β-Silyl Carbocation Intermediate TAS->Intermediate1 + I₂ I2 Iodine (I₂) Mono_Rearranged Mono-rearranged Product Intermediate1->Mono_Rearranged Intramolecular Allylation Di_Rearranged Di-rearranged Product Mono_Rearranged->Di_Rearranged + excess I₂

References

An In-depth Technical Guide to the Synthesis of Tetraallylsilane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetraallylsilane utilizing the Grignard reaction. This compound is a valuable precursor in organic synthesis and materials science, and its efficient preparation is of significant interest. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data derived from scientific literature. The synthesis involves the reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with an allyl Grignard reagent (allylmagnesium bromide or chloride). Key aspects of the reaction, including solvent effects and reaction conditions, are discussed to provide a thorough understanding for researchers in organic synthesis and drug development.

Introduction

The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1][2] In the context of organosilicon chemistry, it provides a robust method for the alkylation and arylation of silicon halides. The synthesis of this compound via this method involves the nucleophilic attack of the allyl Grignard reagent on the electrophilic silicon center of silicon tetrachloride, leading to the sequential substitution of all four chloride atoms with allyl groups. The overall reaction is as follows:

4 CH₂=CHCH₂MgBr + SiCl₄ → (CH₂=CHCH₂)₄Si + 4 MgBrCl

The efficiency of this synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and the method of Grignard reagent preparation.[3][4] This guide will explore these parameters to provide a clear path to achieving high yields of this compound.

Reaction Mechanism and Principles

The Grignard reagent, formed by the reaction of an organic halide with magnesium metal, is characterized by a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.[1][5] In the case of allyl Grignard, the allyl group acts as a potent nucleophile.

The reaction with silicon tetrachloride proceeds through a series of four successive nucleophilic substitution reactions at the silicon center. The mechanism for a single substitution step is illustrated below. This process is repeated until all four chlorine atoms are displaced by allyl groups.

It is crucial to conduct the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound using the Grignard reaction, allowing for easy comparison of different methodologies.

ParameterMethod 1Method 2
Silicon Source Silicon Tetrachloride (SiCl₄)Silicon Tetrachloride (SiCl₄)
Grignard Reagent Allylmagnesium BromideAllylmagnesium Bromide (in situ)
Solvent System Diethyl ether (Et₂O)Toluene and Diethyl ether
Molar Ratio (Allyl Bromide:SiCl₄) Not explicitly stated, but implies stoichiometric excess of GrignardNot explicitly stated, but implies stoichiometric excess of Grignard
Molar Ratio (Et₂O:Allyl Bromide) Not applicable4
Reaction Temperature RefluxNot explicitly stated
Reaction Time 2 hoursNot explicitly stated
Reported Yield 88%[4]91%[3]
Purification Method Distillation under reduced pressureNot explicitly stated

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established literature.

Protocol 1: Synthesis in Diethyl Ether[4]

This protocol is adapted from a typical procedure for the silylation of allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • Silicon tetrachloride (SiCl₄)

  • Iodine crystal (as an activator)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place magnesium turnings (e.g., 195 g, 8.0 mol) and anhydrous diethyl ether (e.g., 2.4 L).

    • Add a small crystal of iodine to activate the magnesium.

    • A solution of allyl bromide (e.g., 400 g, 3.31 mol) in anhydrous diethyl ether (e.g., 287 mL) is added dropwise to the stirred magnesium suspension over a period of 17 hours. The reaction is initiated in an ice bath.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Silicon Tetrachloride:

    • To the freshly prepared solution of allylmagnesium bromide (e.g., 0.9 mol) in diethyl ether (e.g., 600 mL), add silicon tetrachloride (e.g., 30 g, 0.176 mol) dropwise.

    • After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (e.g., 3 x 100 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by distillation under reduced pressure to obtain this compound.

Protocol 2: One-Step Synthesis in Mixed Solvents[3]

This protocol describes a one-step approach where the Grignard reagent is formed in situ.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous toluene

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine magnesium, silicon tetrachloride, and the mixed solvent system (toluene and either diethyl ether or THF). The optimal reported solvent ratio is V(toluene)/V(ether) = 1.1, with a molar ratio of diethyl ether to allyl bromide of 4.

  • In Situ Grignard Formation and Reaction:

    • Add allyl bromide to the reaction mixture. The Grignard reagent will form in situ and subsequently react with the silicon tetrachloride.

  • Work-up and Purification:

    • The work-up and purification would follow standard procedures similar to those described in Protocol 1, involving quenching, extraction, drying, and distillation.

Visualizations

Reaction Pathway

Reaction_Pathway allyl_mgbr 4 CH₂=CHCH₂MgBr (Allylmagnesium Bromide) intermediate Sequential Substitution allyl_mgbr->intermediate sicl4 SiCl₄ (Silicon Tetrachloride) sicl4->intermediate This compound (CH₂=CHCH₂)₄Si (this compound) intermediate->this compound byproduct 4 MgBrCl intermediate->byproduct

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Silylation Reaction cluster_workup Work-up and Purification mg Mg turnings + Anhydrous Ether grignard Allylmagnesium Bromide Solution mg->grignard Activate with I₂ allyl_br Allyl Bromide allyl_br->grignard Dropwise addition reaction_mix Reaction Mixture grignard->reaction_mix sicl4 SiCl₄ sicl4->reaction_mix reflux Reflux (2h) reaction_mix->reflux quench Quench (aq. NH₄Cl) reflux->quench extract Extract with Ether quench->extract dry Dry (MgSO₄) extract->dry distill Distill under Vacuum dry->distill product Pure this compound distill->product

Caption: Step-by-step workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction is a highly efficient and well-established method. By carefully controlling the reaction conditions, particularly the solvent system and ensuring anhydrous conditions, yields of up to 91% can be achieved. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize this versatile organosilicon compound for applications in drug development, materials science, and broader organic synthesis.

References

Tetraallylsilane: A Technical Overview of its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallylsilane (Si(CH₂CH=CH₂)₄) is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyl groups. Its unique structure, featuring multiple reactive double bonds, makes it a valuable precursor in organic synthesis and materials science. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of this compound, intended for researchers and professionals in chemistry and drug development. While precise, experimentally determined geometric parameters are not extensively documented in publicly available literature, this document consolidates known information and provides standardized representations and protocols.

Molecular Identity and Physicochemical Properties

This compound is also known by its IUPAC name, tetrakis(prop-2-en-1-yl)silane.[1] It is a liquid at room temperature with a boiling point of 90 °C at 3 mmHg. Key identification and physical property data are summarized in Table 1.

PropertyValueReference(s)
IUPAC Name tetrakis(prop-2-en-1-yl)silane[1]
Synonyms Tetra(2-propenyl)silane, Tetraallyl silane[2]
CAS Number 1112-66-9[3]
Molecular Formula C₁₂H₂₀Si[3]
Molecular Weight 192.37 g/mol [3]
Physical Form Colorless liquid[2]
Boiling Point 90 °C / 3 mmHg[4]
Density 0.831 g/mL at 25 °C
Refractive Index (n20/D) 1.485
InChI Key AKRQMTFHUVDMIL-UHFFFAOYSA-N[1]
SMILES C=CC--INVALID-LINK--(CC=C)CC=C[1]

Table 1: Physicochemical Properties of this compound. This table provides a summary of key identifiers and physical properties for this compound.

Molecular Structure

Figure 1: 2D Molecular Structure of this compound. This diagram illustrates the atomic connectivity of this compound.

Synthesis of this compound

This compound is commonly synthesized via a one-step Grignard reaction. This method involves the reaction of silicon tetrachloride (SiCl₄) with allylmagnesium bromide (CH₂=CHCH₂MgBr), the Grignard reagent formed from allyl bromide and magnesium.

Experimental Protocol: One-Step Grignard Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium under an inert atmosphere (e.g., nitrogen or argon) to initiate the formation of allylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a controlled reflux.

  • Reaction with Silicon Tetrachloride: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the flask is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring.

  • Work-up and Purification: After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or gentle reflux to ensure the reaction goes to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_products Products SiCl4 Silicon Tetrachloride (SiCl₄) Reaction Reaction in Diethyl Ether SiCl4->Reaction AllylMgBr Allylmagnesium Bromide (4 eq.) AllylMgBr->Reaction TAS This compound Reaction->TAS MgBrCl Magnesium Salts (MgBrCl) Reaction->MgBrCl

Figure 2: Synthesis Workflow for this compound. This diagram shows the one-step Grignard reaction for synthesizing this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of this compound. While detailed spectral analyses with peak assignments are not widely published, the expected features can be predicted based on its structure. Spectroscopic data for this compound are available in databases such as PubChem.[1]

Technique Expected Features Notes
¹H NMR Three distinct signals are expected: a multiplet for the vinyl protons (=CH- and =CH₂), a doublet for the methylene protons adjacent to the silicon atom (Si-CH₂-), and signals corresponding to any solvent or impurities. The integration would be in a 1:2:2 ratio for the allyl group protons.
¹³C NMR Three signals are expected for the three chemically non-equivalent carbon atoms of the allyl group: one for the methylene carbon bonded to silicon (-CH₂-), and two for the vinyl carbons (=CH- and =CH₂).
²⁹Si NMR A single resonance is expected due to the symmetrical environment of the silicon atom. The chemical shift would be in the typical range for tetraalkylsilanes.This technique is particularly useful for monitoring reactions involving this compound, as changes in the substitution at the silicon atom lead to significant shifts in the ²⁹Si resonance.[5]
IR Spectroscopy Key vibrational bands include: C-H stretching from the sp² and sp³ hybridized carbons (~3080 cm⁻¹ and 2850-3000 cm⁻¹, respectively), a sharp C=C stretching band (~1640 cm⁻¹), and Si-C stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).FTIR and ATR-IR spectra are available for reference in public databases.[1] The presence of these characteristic bands confirms the integrity of the allyl groups and their attachment to the silicon atom.

Table 2: Summary of Expected Spectroscopic Features for this compound.

Reactivity and Applications

The four allyl groups of this compound are susceptible to a variety of chemical transformations. Notably, it undergoes rearrangement reactions when treated with iodine (I₂), a process that can be controlled to yield mono- or di-rearranged products.[5][6] This reactivity makes this compound a useful building block for synthesizing more complex silicon-stereogenic organosilanes. Its multiple reactive sites also allow for its use in polymerization and as a cross-linking agent in materials science.

Conclusion

This compound is a fundamental organosilicon compound with significant utility in chemical synthesis. Its preparation is straightforward via a one-step Grignard reaction. While a detailed, quantitative analysis of its three-dimensional molecular structure is not prominently available in the literature, its atomic connectivity and characteristic spectroscopic features are well-understood. This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development.

References

Spectroscopic Characterization of Tetraallylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tetraallylsilane (Si(CH₂CH=CH₂)₄), a versatile organosilicon compound. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.

Introduction

This compound is a valuable precursor in organic synthesis and materials science due to its four reactive allyl groups attached to a central silicon atom. A thorough understanding of its structural and electronic properties is crucial for its application in various fields, including the development of novel polymers, cross-linking agents, and silicon-containing bioactive molecules. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of this compound. This guide summarizes the essential spectroscopic data and the methodologies used to obtain them.

Spectroscopic Data

The following sections present the key quantitative data obtained from various spectroscopic analyses of this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds. For this compound, ¹H and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~5.8m-CH=
~4.9m=CH₂
~1.7dSi-CH₂-

Data extracted from spectral images available on public databases. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~134-CH=
~114=CH₂
~22Si-CH₂-

Data extracted from spectral images available on public databases.

²⁹Si NMR Spectroscopy

Despite extensive searches of available literature and spectral databases, experimental ²⁹Si NMR data for pure this compound was not found. This technique would provide direct information about the chemical environment of the silicon atom. Theoretical calculations or experimental determination would be necessary to obtain the precise ²⁹Si chemical shift.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch
~2970, ~2910MediumC-H stretch (aliphatic)
~1630StrongC=C stretch
~1420MediumCH₂ scissoring
~990, ~910Strong=C-H bend (out-of-plane)
~730MediumSi-C stretch

Data obtained from ATR-IR and FTIR spectra available in public databases.[1]

Table 4: Key Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch
~2910StrongC-H stretch (aliphatic)
~1630Very StrongC=C stretch
~1290Medium=C-H bend (in-plane)
~730MediumSi-C stretch

Data obtained from FT-Raman spectra available in public databases.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Table 5: Major Mass Spectrometry Peaks for this compound (GC-MS)

m/zRelative IntensityAssignment
192Low[M]⁺ (Molecular Ion)
151Medium[M - CH₂CH=CH₂]⁺
123High[Si(CH₂CH=CH₂)₂ + H]⁺
95Very High[Si(CH₂CH=CH₂)(CH₃)]⁺
41High[C₃H₅]⁺ (Allyl Cation)

Data sourced from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of this compound, showing the loss of allyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are based on standard practices and information gathered from various research articles.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker 500 MHz instrument.[2]

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

    • ¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • ²⁹Si NMR : Due to the low natural abundance and potentially long relaxation times of the ²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents may be necessary to obtain a spectrum in a reasonable timeframe.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Fisher Nicolet iS10, is commonly used.[2]

  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : A drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond). This is a simple and fast method that requires minimal sample preparation.

    • Neat : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Raman Spectroscopy
  • Instrumentation : A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is suitable for this analysis.[1]

  • Sample Preparation : A small amount of liquid this compound is placed in a glass vial or capillary tube.

  • Data Acquisition : A laser of a specific wavelength (e.g., 785 nm or 1064 nm for FT-Raman to minimize fluorescence) is focused on the sample. The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis of volatile compounds like this compound.

  • Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Data Acquisition :

    • Gas Chromatography : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The retention time is a characteristic property of the compound.

    • Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the information they provide for the characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information This compound This compound NMR NMR This compound->NMR IR IR This compound->IR Raman Raman This compound->Raman MS MS This compound->MS Structure Structure NMR->Structure Connectivity, Chemical Environment Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Modes Raman->Functional_Groups Vibrational Modes Molecular_Weight Molecular_Weight MS->Molecular_Weight Fragmentation Fragmentation MS->Fragmentation Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

Spectroscopic workflow for this compound characterization.

Tetraallylsilane_Structure_Spectra cluster_structure Molecular Structure of this compound cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry Structure_Label Si(CH₂-CH=CH₂)₄ H1_NMR ¹H NMR Structure_Label->H1_NMR Proton Environments (allyl protons) C13_NMR ¹³C NMR Structure_Label->C13_NMR Carbon Environments (allyl carbons) IR_Spec IR Spectroscopy Structure_Label->IR_Spec Functional Group Vibrations (C=C, C-H, Si-C) Raman_Spec Raman Spectroscopy Structure_Label->Raman_Spec Symmetric Vibrations (C=C) MS_Spec Mass Spec Structure_Label->MS_Spec Molecular Ion & Fragmentation (loss of allyl groups)

Relationship between structure and spectroscopic data.

References

Tetraallylsilane (CAS No. 1112-66-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tetraallylsilane (CAS No. 1112-66-9), a versatile organosilicon compound. This document details its chemical and physical properties, synthesis methodologies, key reactions, and burgeoning applications in materials science and as a precursor for bioactive molecules relevant to drug discovery and development.

Core Properties of this compound

This compound, also known as tetra(2-propen-1-yl)silane, is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Physical and Chemical Properties
PropertyValueReference
CAS Number 1112-66-9[1][2]
Molecular Formula C₁₂H₂₀Si[2][3]
Molecular Weight 192.37 g/mol [2][3]
Density 0.831 g/mL at 25 °C[1][2]
Boiling Point 90 °C at 3 mmHg[1][2]
Refractive Index (n20/D) 1.485[1]
Flash Point 77 °C (170.6 °F) - closed cup[2]
Solubility Insoluble in water[1]
Appearance Colorless to light yellow liquid[1][4]
Spectroscopic Data
Spectrum TypeKey Peaks/Shifts
¹H NMR Signals corresponding to the allyl protons.
¹³C NMR Signals for the olefinic and aliphatic carbons of the allyl groups.
IR Spectroscopy Characteristic peaks for C=C and C-H stretching of the allyl groups.
Raman Spectroscopy Vibrational modes of the Si-C and C=C bonds.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the Grignard reaction. This one-step approach offers high yields and is suitable for industrial-scale production.[5]

One-Step Grignard Synthesis

This method involves the reaction of silicon tetrachloride (SiCl₄) with allylmagnesium bromide, a Grignard reagent formed in situ from allyl bromide and magnesium.[5] The reaction is typically carried out in a mixed solvent system of toluene and diethyl ether.[5] A yield of 91% has been reported when the molar ratio of diethyl ether to allyl bromide is 4.[5]

Below is a generalized experimental workflow for this synthesis.

G cluster_prep Grignard Reagent Preparation cluster_reaction This compound Synthesis cluster_workup Work-up and Purification reagent_prep Allyl bromide and Magnesium in Toluene/Ether grignard Allylmagnesium Bromide (in situ) reagent_prep->grignard Reaction Initiation reaction Reaction Mixture grignard->reaction start Silicon Tetrachloride (SiCl4) start->reaction Slow Addition product Crude this compound reaction->product Reflux quench Quenching with Water product->quench extract Extraction with Ether quench->extract dry Drying and Concentration extract->dry distill Vacuum Distillation dry->distill final_product Pure this compound distill->final_product

Figure 1: Experimental workflow for the one-step Grignard synthesis of this compound.

Key Reactions and Synthetic Utility

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its allyl groups. One of its notable transformations is the iodine-promoted rearrangement, which can be controlled to yield mono- or di-rearranged products.[6][7] This reaction is significant as it can be employed to generate silicon-stereogenic organosilanes, which are of interest in medicinal chemistry and materials science.[6][8]

Iodine-Promoted Rearrangement

The reaction of this compound with iodine (I₂) can lead to a mono- or double rearrangement, depending on the stoichiometry of the iodine used.[6][7] Using one equivalent of iodine results in a high yield of the mono-rearranged product, while an excess of iodine (e.g., three equivalents) favors the double rearrangement.[6][7]

Experimental Protocol for Mono-rearrangement:

  • A solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) is prepared.[6]

  • Iodine (1.0 mmol) is added to the solution, and the mixture is stirred for 6 hours.[6]

  • The solution is cooled to 0 °C.[6]

  • Triethylamine (2.0 mmol) and isopropanol (1.5 mmol) are added.[6]

  • The resulting mixture is stirred and allowed to warm to room temperature over 6 hours.[6]

  • The reaction is quenched with water and extracted with DCM.[6]

  • The combined organic extracts are dried and concentrated to yield the mono-rearranged product.[6]

The workflow for this selective rearrangement is depicted below.

G cluster_reaction Iodine-Promoted Mono-rearrangement cluster_workup Product Isolation start This compound in DCM add_iodine Add 1 eq. Iodine start->add_iodine stir Stir for 6 hours add_iodine->stir cool Cool to 0 °C stir->cool add_reagents Add Triethylamine and Isopropanol cool->add_reagents warm Warm to Room Temperature add_reagents->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry final_product Mono-rearranged Product dry->final_product

Figure 2: Experimental workflow for the iodine-promoted mono-rearrangement of this compound.

Applications in Drug Development and Materials Science

The synthetic versatility of this compound and its derivatives makes them valuable in the development of new materials and as building blocks in the synthesis of complex, biologically active molecules.

Precursor for Bioactive Molecules

Allylsilanes are recognized as important intermediates in the synthesis of natural products and other bioactive compounds.[5] The allyl groups in this compound can be functionalized through various organic reactions, including hydrosilylation, to introduce a wide range of chemical moieties. This functionalization capability allows for the construction of complex molecular architectures that are often required for biological activity.

Cross-linking Agent for Biomedical Polymers

The four allyl groups of this compound make it an effective cross-linking agent. In polymer chemistry, it can be used to form three-dimensional polymer networks, such as hydrogels. These hydrogels can be designed for various biomedical applications, including controlled drug delivery and as scaffolds for tissue engineering. The biocompatibility of the resulting silicon-containing polymers is a key advantage in these applications.

Conceptual Application in Modulating Cellular Signaling for Tissue Regeneration

A potential application of this compound is in the creation of smart biomaterials that can influence cellular signaling pathways. For instance, a hydrogel cross-linked with a this compound derivative could be loaded with a therapeutic agent, such as a growth factor. The controlled release of this growth factor from the hydrogel can then stimulate specific signaling pathways in target cells, promoting tissue regeneration. The diagram below illustrates this conceptual signaling pathway.

G cluster_hydrogel Drug Delivery System cluster_cell Target Cell hydrogel This compound-crosslinked Hydrogel drug Growth Factor (e.g., FGF) receptor Growth Factor Receptor drug->receptor Controlled Release and Binding pathway Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->pathway response Cellular Response (Proliferation, Differentiation) pathway->response

Figure 3: Conceptual signaling pathway influenced by a this compound-based drug delivery system.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][9] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including eye protection and gloves.[2][9] Store in a cool, dry place away from sources of ignition.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][10]

Conclusion

This compound is a versatile and valuable chemical compound with established and emerging applications. Its straightforward synthesis, coupled with the reactivity of its four allyl groups, makes it an important building block in organic synthesis and polymer chemistry. For researchers and professionals in drug development and materials science, this compound offers a platform for the creation of novel bioactive molecules and advanced functional materials with significant potential in biomedical applications.

References

A Technical Guide to the Safe Handling and Use of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraallylsilane, also known as tetra(2-propenyl)silane, is an organosilicon compound with the chemical formula (H₂C=CHCH₂)₄Si.[1] It is a versatile chemical intermediate utilized in the synthesis of dendrimers and other complex silicon-containing molecules.[2][3] Its unique reactivity, particularly in iodine-promoted rearrangement reactions, makes it a valuable precursor for generating silicon-stereogenic organosilanes, which have potential applications in drug discovery and development.[4][5] Due to its specific chemical properties and reactivity, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all laboratory personnel. This guide provides an in-depth overview of the safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of this compound is the first step in ensuring its safe use. The compound is a combustible liquid that is insoluble in water and presents specific hazards upon exposure.[1][6]

Physical and Chemical Data

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀Si[7][8]
Molecular Weight 192.37 g/mol [1]
CAS Number 1112-66-9[1][8]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 90 °C @ 3 mmHg[1][6]
Density 0.831 g/mL at 25 °C[1][6]
Flash Point 77 °C (170.6 °F) - Closed Cup[1]
Refractive Index n20/D 1.485[2][6]
Vapor Pressure 0.304 mmHg at 25 °C[6]
Solubility Insoluble in water[6]
Stability Stable under normal conditions[7]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Appropriate precautions must be taken to avoid exposure.

Hazard ClassPictogramSignal WordHazard StatementSource(s)
Flammable LiquidsGHS07WarningH227: Combustible liquid[7][9]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[7][8]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation[7][8]
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation[7][8]
Water Hazard Class --WGK 3: Severe hazard to water[1][6]

Reactivity and Experimental Protocols

This compound's utility is largely defined by its reactivity. It is a key precursor in various synthetic pathways, most notably in reactions involving iodine.

Iodine-Promoted Rearrangement

A significant reaction of this compound is its rearrangement when treated with iodine (I₂).[4][10] The stoichiometry of the iodine determines the reaction outcome, allowing for selective synthesis of mono- or di-rearranged products.[5] This transformation is valuable for creating complex organosilanes with stereogenic silicon centers.[4][5]

  • Mono-rearrangement: Occurs with high selectivity when 1 equivalent of I₂ is used.[5]

  • Double-rearrangement: Becomes the predominant pathway when an excess (e.g., 3 equivalents) of I₂ is used.[5]

Tetraallylsilane_Iodine_Reaction TAS This compound I2_1eq I₂ (1 equiv) TAS->I2_1eq I2_3eq I₂ (3 equiv) TAS->I2_3eq Mono Mono-rearranged Product I2_1eq->Mono High Yield Double Double-rearranged Product I2_3eq->Double High Yield

Reaction pathway of this compound with iodine.
Experimental Protocol: Synthesis of this compound (Grignard Method)

This protocol describes a one-step synthesis from silicon tetrachloride and an allyl Grignard reagent, which has been reported to achieve high yields.[6][11]

Reagents and Equipment:

  • Silicon tetrachloride (SiCl₄)

  • Magnesium (Mg) powder

  • Allyl bromide

  • Toluene and Tetrahydrofuran (THF), anhydrous

  • Iodine (for activation)

  • 500 mL four-necked flask with a mechanical stirrer, condenser, and constant pressure dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice water bath

Procedure:

  • Under an inert nitrogen atmosphere, charge the four-necked flask with an appropriate amount of magnesium powder.

  • Activate the magnesium with a small crystal of iodine while stirring.

  • Prepare a solution of allyl bromide in a mixture of anhydrous toluene and THF.

  • Prepare a solution of silicon tetrachloride in anhydrous THF in the dropping funnel.

  • To initiate the Grignard reaction, add a small amount of the allyl bromide solution to the magnesium. Use a water bath to control the initial exotherm.

  • Once the Grignard reagent formation is stable, begin the dropwise addition of the silicon tetrachloride solution while simultaneously adding the remaining allyl bromide solution to maintain a steady reflux.

  • After the addition is complete, maintain the reaction temperature at 50 °C and allow it to reflux for approximately 60 hours.[6]

  • Cool the reaction mixture to room temperature and then pour it into ice water to quench.

  • Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The resulting residue can be purified by vacuum distillation to yield this compound as a colorless oil.[6]

Experimental Protocol: Iodine-Promoted Mono-Rearrangement

This procedure is adapted from published literature for the selective mono-rearrangement of this compound.[5]

Reagents and Equipment:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Isopropanol

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Add iodine (1.0 mmol, 1.0 equiv) to the solution and stir the mixture at room temperature for 6 hours.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add triethylamine (2.0 mmol) and isopropanol (1.5 mmol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

  • Quench the reaction by adding water (15 mL).

  • Extract the mixture with DCM (2 x 15 mL).

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator.

  • Purify the crude product using column chromatography on silica gel (e.g., with a Hexanes:EtOAc gradient) to isolate the desired mono-rearranged product.[5]

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[7][12]

  • Eye Protection: Wear chemical safety goggles or a face shield. Contact lenses should not be worn.[7][9]

  • Skin Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[9] Wear a lab coat and ensure no skin is exposed.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of significant vapor generation, use a NIOSH-certified respirator with an organic vapor cartridge.[9][12]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_exec Execution cluster_clean Cleanup & Disposal Assess Assess Risks & Review SDS PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Handle Handle Reagents Carefully (Use Grounding, Non-Sparking Tools) FumeHood->Handle Reaction Perform Reaction Handle->Reaction Cleanup Clean Work Area & Equipment Reaction->Cleanup Waste Dispose of Waste in Approved Containers Cleanup->Waste Doff Doff PPE & Wash Hands Waste->Doff

Workflow for the safe laboratory handling of this compound.
Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[7][12] A recommended storage temperature is between 2-8°C under an inert gas like nitrogen or argon.[6]

  • Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[7]

  • Incompatibilities: Keep away from heat sources, sparks, open flames, and strong oxidizing agents.[7][12] Organosilicon compounds can also react with acids and bases.[12]

  • Classification: this compound falls under Storage Class 10 for combustible liquids.[1]

Emergency Procedures

Preparedness for accidents is a key component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison control center or doctor.[7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical assistance.[7]

Accidental Release and Fire-Fighting
  • Spill Response: In case of a spill, remove all ignition sources.[7] For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[12] Ensure proper ventilation during cleanup.

  • Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7][9] Do not use a direct stream of water, as it may spread the fire.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.

Emergency_Spill_Response Spill Spill Detected Alert Alert Personnel & Remove Ignition Sources Spill->Alert Assess Assess Spill Size (Wear Full PPE) Alert->Assess Small Small Spill Assess->Small < 1 Liter Large Large Spill Assess->Large > 1 Liter Contain Contain with Inert Absorbent Material Small->Contain Evacuate Evacuate Area & Call Emergency Services Large->Evacuate Cleanup Place in Sealed Container for Disposal Contain->Cleanup Decon Decontaminate Area Cleanup->Decon

Logical flow for responding to a this compound spill.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous chemical waste.

  • Disposal: Collect all waste, including contaminated absorbent materials and empty containers, in designated, sealed containers.[7]

  • Regulations: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][12] Do not pour this compound or its waste down the drain.[12]

This compound is a valuable reagent in chemical synthesis but requires careful and informed handling due to its combustible nature and its potential to cause skin, eye, and respiratory irritation. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can safely harness the synthetic potential of this compound. A proactive approach to safety is paramount in any laboratory setting, and a thorough understanding of this guide is a critical step in that process.

References

A Comprehensive Technical Guide to the Solubility of Tetraallylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tetraallylsilane in various organic solvents. Due to the limited availability of formal quantitative solubility studies, this document compiles qualitative and observational data from peer-reviewed literature and chemical supplier information. It also includes detailed experimental protocols for the synthesis and use of this compound, offering insights into its behavior in solution.

Executive Summary

This compound ((C₃H₅)₄Si) is a versatile organosilicon compound utilized in organic synthesis, particularly in the creation of dendrimers and as an intermediate for more complex molecules.[1] Its solubility is a critical parameter for its application in chemical reactions. While explicitly stated to be insoluble in water, its solubility in organic solvents is inferred from its use in various reaction media.[1][2] This guide consolidates available data to assist researchers in selecting appropriate solvent systems and designing experimental procedures involving this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its solubility and handling characteristics.

PropertyValueReference
Molecular Formula C₁₂H₂₀Si[1]
Molecular Weight 192.37 g/mol [3]
Appearance Clear colorless to faintly yellow liquid[1]
Density 0.831 g/mL at 25 °C
Boiling Point 90 °C at 3 mmHg
Refractive Index n20/D 1.485
Water Solubility Insoluble[1][2]

Solubility in Organic Solvents

Direct quantitative solubility data (e.g., g/100 mL or mol/L at saturation) for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, its use as a reactant in various published synthetic procedures provides strong evidence of its solubility in those solvent systems. Table 2 summarizes these observations, providing an estimated minimum solubility based on the reported reaction conditions.

SolventChemical ClassObserved ConcentrationNotesReference
Dichloromethane (DCM)Chlorinated Hydrocarbon0.1 M (19 g/L)Used as a solvent for iodination reactions of this compound.[4]
TolueneAromatic HydrocarbonNot specified, but used as a co-solvent in synthesis.Employed in the synthesis of this compound via a Grignard reaction.[5]
Diethyl EtherEtherNot specified, but used as a co-solvent in synthesis.A common solvent for Grignard reagents used in the synthesis of this compound.[5]
Tetrahydrofuran (THF)EtherNot specified, but used as a co-solvent in synthesis.An alternative to diethyl ether in the synthesis of this compound.[5]
HexanesAliphatic HydrocarbonNot specified, but used as an eluent in purification.Used in column chromatography for the purification of this compound reaction products, suggesting miscibility.[4]
Ethyl Acetate (EtOAc)EsterNot specified, but used as an eluent in purification.Used in combination with hexanes for the purification of this compound derivatives.[4]

Based on its nonpolar chemical structure, this compound is expected to be soluble in a wide range of nonpolar and moderately polar aprotic organic solvents.

Experimental Protocols

The following sections detail experimental procedures relevant to the handling and use of this compound, providing practical context for its solubility.

Protocol for Observing Solubility in an Organic Solvent

This protocol describes a general method for determining if this compound is soluble in a given organic solvent at a specific concentration, based on procedures where it is used as a reagent.

Objective: To prepare a solution of this compound in an organic solvent at a target concentration.

Materials:

  • This compound (≥97.0% purity)

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Glassware (volumetric flask, syringe)

Procedure:

  • Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • In a 10 mL volumetric flask, add a stir bar and purge with nitrogen or argon.

  • Using a syringe, carefully transfer 0.19 g (1.0 mmol) of this compound into the flask.

  • Add the desired anhydrous organic solvent (e.g., dichloromethane) to the flask, bringing the total volume to 10 mL.

  • Stir the mixture at room temperature until the this compound is fully dissolved, as indicated by a clear, homogeneous solution.

This procedure results in a 0.1 M solution of this compound, as demonstrated in the literature.[4] Visual observation of complete dissolution at this concentration confirms solubility.

Synthesis of this compound

This protocol describes a one-step synthesis of this compound, highlighting the solvent systems in which it is formed and handled.[5]

Objective: To synthesize this compound from silicon tetrachloride and allyl bromide.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Allyl bromide

  • Magnesium turnings

  • Toluene (anhydrous)

  • Diethyl ether or Tetrahydrofuran (anhydrous)

  • Saturated ammonium chloride solution

  • Hydrocarbon solvent for extraction

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a Grignard reagent in situ by reacting allyl bromide with magnesium in a mixed solvent system of toluene and diethyl ether (or THF).

  • To this Grignard reagent, add silicon tetrachloride dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture for several hours.

  • Cool the reaction mixture and quench by the addition of a saturated ammonium chloride solution.

  • Extract the product with a hydrocarbon solvent.

  • Wash the organic layer with water and dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure and purify the residue by distillation to yield this compound.

The successful synthesis and extraction in these solvent systems further confirm the solubility of this compound in ethers and hydrocarbon solvents.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the one-step synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_solvents Solvents cluster_process Process cluster_products Products A Allyl Bromide P1 In situ Grignard Reagent Formation A->P1 B Magnesium B->P1 C Silicon Tetrachloride P2 Reaction with SiCl4 C->P2 S1 Toluene S1->P1 S2 Diethyl Ether / THF S2->P1 P1->P2 P3 Quenching P2->P3 P4 Extraction P3->P4 P5 Purification P4->P5 Pr This compound P5->Pr

Caption: Workflow for the one-step synthesis of this compound.

Conclusion

References

The Discovery and Enduring Utility of Tetraallylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of tetraallylsilane, a versatile organosilicon compound. From its initial preparation to modern synthetic methodologies and applications, this document provides a comprehensive overview for researchers in organic synthesis and materials science.

Introduction: A Historical Perspective on Organosilanes

The field of organosilicon chemistry, which bridges the worlds of organic and inorganic chemistry, traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane. This seminal work laid the foundation for a new class of compounds with unique properties and reactivity. A significant leap forward came with the development of Grignard reagents in the early 20th century by F. Stanley Kipping, which provided a robust method for the formation of silicon-carbon bonds and opened the door to a vast array of new organosilane structures. It was within this burgeoning field that this compound emerged as a molecule of interest.

The Discovery of this compound

The first documented synthesis of this compound was reported in 1946 by Henry Gilman and R. N. Clark in the Journal of the American Chemical Society. Their work, focused on the preparation of allyl-substituted silanes, established a foundational method for synthesizing this and other unsaturated organosilanes. The original synthesis utilized the well-established Grignard reaction, a testament to its importance in the expanding toolkit of synthetic chemists of the era.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₀Si[PubChem CID: 565641]
Molecular Weight 192.37 g/mol [PubChem CID: 565641]
Boiling Point 90 °C at 3 mmHg[Sigma-Aldrich]
Density 0.831 g/mL at 25 °C[Sigma-Aldrich]
Refractive Index (n²⁰/D) 1.485[Sigma-Aldrich]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference
Infrared (IR) 3076, 2972, 1629, 991, 908 cm⁻¹[Recent Research]
¹H NMR (CDCl₃) δ 5.85-5.71 (m, 4H), 5.01-4.91 (m, 8H), 1.69 (d, J=7.9 Hz, 8H)[Recent Research]
¹³C NMR (CDCl₃) δ 134.5, 114.2, 22.8[Recent Research]
HRMS (ESI+) m/z calculated for C₁₂H₂₁Si⁺ [M+H]⁺: 193.1407, found 193.1406[Recent Research]

Experimental Protocols for the Synthesis of this compound

Two key methods for the synthesis of this compound are detailed below: the historical Grignard synthesis and a modern, high-yield one-step Grignard procedure.

Historical Synthesis: The Gilman and Clark Method (1946)

This method, adapted from the pioneering work of Gilman and Clark, utilizes the reaction of silicon tetrachloride with allylmagnesium bromide.

Experimental Protocol:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

  • Work-up and Purification: After the addition is complete, reflux the mixture for one hour to ensure the reaction goes to completion. Cool the reaction mixture and carefully hydrolyze it by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Modern One-Step Grignard Synthesis

A more recent and optimized one-step approach involves the in situ formation of the Grignard reagent in the presence of silicon tetrachloride, leading to high yields.[1]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a mixture of toluene and diethyl ether.

  • Reagent Addition: A solution of allyl bromide and silicon tetrachloride in a mixed solvent of toluene and diethyl ether is prepared. This solution is then added dropwise to the magnesium suspension. The reaction is initiated, and the temperature is maintained to ensure a steady reaction rate.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to afford this compound.

Table 3: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsSolventsYieldReference
Gilman and Clark (1946) Silicon tetrachloride, Allyl bromide, MagnesiumDiethyl etherNot specified in abstract[Gilman & Clark, 1946]
One-Step Grignard Silicon tetrachloride, Allyl bromide, MagnesiumToluene, Diethyl ether91%[1]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis of this compound.

Gilman_Clark_Synthesis cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Allylmagnesium Bromide Mg->Grignard AllylBromide Allyl Bromide in Ether AllylBromide->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SiCl4 Silicon Tetrachloride in Ether SiCl4->ReactionMix Hydrolysis Hydrolysis (Ice/NH4Cl) ReactionMix->Hydrolysis Extraction Extraction with Ether Hydrolysis->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the historical synthesis of this compound by Gilman and Clark.

One_Step_Grignard cluster_reaction One-Step Reaction cluster_workup Work-up and Purification Reagents Allyl Bromide + SiCl4 in Toluene/Ether ReactionMix Reaction Mixture Reagents->ReactionMix Mg_suspension Magnesium Suspension in Toluene/Ether Mg_suspension->ReactionMix Quenching Quenching (NH4Cl) ReactionMix->Quenching Extraction Extraction with Toluene Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the modern one-step synthesis of this compound.

Reactivity and Applications

The four allyl groups in this compound provide a rich platform for further chemical transformations. The double bonds can undergo a variety of reactions, including hydrosilylation, epoxidation, and polymerization. A notable recent development is the iodine-promoted rearrangement of this compound, which can be controlled to yield either mono- or di-rearranged products. This transformation opens avenues for the synthesis of complex, silicon-stereogenic organosilanes.

Tetraallylsilane_Reactivity cluster_reactions Key Reactions cluster_products Resulting Products TAS This compound Hydrosilylation Hydrosilylation TAS->Hydrosilylation Polymerization Polymerization TAS->Polymerization Iodine_Rearrangement Iodine-Promoted Rearrangement TAS->Iodine_Rearrangement Functionalized_Silanes Functionalized Silanes Hydrosilylation->Functionalized_Silanes Polymers Silicon-containing Polymers Polymerization->Polymers Stereogenic_Silanes Silicon-Stereogenic Organosilanes Iodine_Rearrangement->Stereogenic_Silanes

Caption: Reactivity pathways of this compound.

Conclusion

From its first synthesis by Gilman and Clark in 1946 to its use in modern synthetic transformations, this compound has proven to be a valuable and versatile molecule in organosilicon chemistry. The development of more efficient synthetic methods has made it readily accessible for a variety of applications, from polymer science to the intricate synthesis of stereogenic silicon centers. This guide provides a core understanding of the history, synthesis, and properties of this compound, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallylsilane (Si(CH₂CH=CH₂)₄) is a foundational organosilicon compound utilized in the synthesis of advanced materials such as dendrimers, silicon carbide ceramics, and functionalized polymers. Its thermal stability is a critical parameter influencing its application in high-temperature processes, including pyrolysis for ceramic production and as a crosslinking agent in polymer chemistry. This technical guide provides a comprehensive overview of the thermal stability of this compound, addressing its decomposition pathways, and detailing the experimental protocols for its analysis. While specific, quantitative thermal analysis data for pure this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from related compounds and analogous structures to provide a robust understanding of its expected thermal behavior.

Introduction

This compound is a versatile precursor in materials science, valued for the four reactive allyl groups attached to a central silicon atom. These functional groups enable a variety of chemical transformations, including hydrosilylation, polymerization, and rearrangement reactions.[1][2] A key application of this compound is as a crosslinking agent in the formation of preceramic polymers, which upon pyrolysis, yield silicon carbide (SiC).[3][4][5][6] This process inherently relies on the controlled thermal decomposition of the organosilicon precursor. Understanding the thermal stability, decomposition onset, and the nature of the evolved byproducts is crucial for optimizing these high-temperature applications.

This guide summarizes the available knowledge on the thermal properties of this compound, presents detailed methodologies for its thermal analysis, and proposes a likely decomposition pathway based on studies of analogous organosilanes.

Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before considering its thermal behavior.

PropertyValue
Molecular Formula C₁₂H₂₀Si
Molecular Weight 192.38 g/mol
Appearance Liquid
Boiling Point 90 °C at 3 mmHg
Density 0.831 g/mL at 25 °C
Refractive Index n20/D 1.485

Thermal Stability and Decomposition

Direct and detailed studies quantifying the thermal decomposition of pure this compound are scarce in publicly available literature. However, data from related materials, such as dendrimers with a this compound-derived core and polymers containing allylsilane moieties, provide valuable insights into its expected thermal stability.

Insights from Related Compounds

Thermogravimetric analysis (TGA) of a first-generation hybrid dendrimer with a carbosilane core, structurally related to this compound, indicates that thermal decomposition in an inert atmosphere (argon) begins at approximately 350-400 °C.[7][8] Copolymers synthesized with allyltrialkoxysilanes have been reported to exhibit thermal stability up to 400 °C.[9] Generally, allylsilanes are considered stable at temperatures up to 200-300 °C.[10]

Proposed Thermal Decomposition Pathway

Based on studies of analogous tetraalkylsilanes, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of a silicon-carbon (Si-C) bond. This initial step would generate a triallylsilyl radical and an allyl radical. These highly reactive species would then undergo a cascade of secondary reactions, including hydrogen abstraction, cyclization, and fragmentation, leading to the formation of various smaller volatile organic and organosilicon compounds. At higher temperatures, these intermediates would further decompose to form more stable products and ultimately, a silicon-containing solid residue.

The proposed initiation and subsequent reaction steps are visualized in the signaling pathway diagram below.

This compound Thermal Decomposition Pathway TAS This compound Si(CH₂CH=CH₂)₄ Radicals Triallylsilyl Radical •Si(CH₂CH=CH₂)₃ + Allyl Radical •CH₂CH=CH₂ TAS->Radicals Δ Si-C Bond Cleavage Secondary Secondary Reactions (Hydrogen Abstraction, Cyclization, Fragmentation) Radicals->Secondary Volatiles Volatile Products (e.g., Propene, Allene, Silanes, Carbosilanes) Secondary->Volatiles Residue Solid Residue (e.g., Polycrystalline SiC, Amorphous Si-C-H) Secondary->Residue

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Data Summary

CompoundAnalysis TypeOnset of Decomposition (T_onset)Temperature of Max. Decomposition Rate (T_max)Residue at 600°C (%)Atmosphere
G1{Si}₁₃[Ar]₃₂ Dendrimer[7]TGA~400 °C~450 °C~55%Argon
G1{Si}₁₃[Ar]₃₂ Dendrimer[7]TGA~350 °C~420 °C and ~550 °C~0%Air

Note: The data presented is for a related dendrimer and should be considered as an approximation for the thermal stability of materials derived from a this compound core.

Experimental Protocols

To facilitate further research, this section details the standard experimental methodologies for the thermal analysis of this compound and similar organosilicon compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition temperature and the mass loss profile as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer with a high-precision microbalance.

  • Furnace capable of controlled heating rates up to 1000 °C.

  • Gas flow controller for an inert atmosphere (e.g., nitrogen, argon).

  • Sample pans (e.g., alumina, platinum).

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen at a flow rate of 50-70 mL/min) to eliminate oxygen.[1]

    • Set the initial temperature to ambient (~25 °C).

    • Program a linear heating ramp of 10 °C/min to a final temperature of 800-1000 °C.[1]

  • Data Collection: The instrument heats the sample according to the defined program while continuously monitoring and recording the sample's mass as a function of temperature.

  • Data Analysis:

    • Generate a TGA curve (percentage mass vs. temperature).

    • Determine the onset of decomposition temperature, typically defined as the temperature at which a significant mass loss begins.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Apparatus:

  • Differential Scanning Calorimeter.

  • Sample pans with lids (e.g., aluminum, capable of being hermetically sealed for volatile samples).

  • Gas flow controller for an inert atmosphere.

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (2-5 mg) into a DSC pan and hermetically seal it to prevent evaporation before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min).

    • Equilibrate the cell at a low temperature (e.g., -80 °C).

    • Program a heating ramp of 10 °C/min up to a temperature beyond the expected decomposition range (e.g., 500 °C).[1]

  • Data Collection: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Generate a DSC thermogram (heat flow vs. temperature).

    • Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization).

    • Determine peak temperatures and integrate peak areas to calculate enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer (furnace or filament type).

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or medium-polarity).

  • Mass Spectrometer (MS) detector (e.g., quadrupole or time-of-flight).

  • Data acquisition software with a mass spectral library.

Procedure:

  • Sample Preparation: Place a small amount of this compound (in the microgram range) into a pyrolysis sample cup.

  • Instrument Setup:

    • Interface the pyrolyzer with the GC injector.

    • Set the pyrolysis temperature to a specific value or program a temperature ramp to study the evolution of products as a function of temperature.

    • GC Conditions:

      • Injector temperature: e.g., 250-300 °C.

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: e.g., hold at 40-60 °C for a few minutes, then ramp at 10-20 °C/min to 280-300 °C.[11]

    • MS Conditions:

      • Transfer line temperature: e.g., 280-300 °C.

      • Ion source temperature: e.g., 230 °C.

      • Scan range: e.g., m/z 35-550.

  • Data Collection: The sample is pyrolyzed, and the decomposition products are swept into the GC column, separated, and then detected by the MS.

  • Data Analysis:

    • Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Correlate the identified products with the proposed decomposition mechanism.

The general workflow for these experimental procedures is illustrated below.

Thermal Analysis Experimental Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample This compound Sample TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC PyGCMS Py-GC-MS (Product Identification) Sample->PyGCMS Decomp_Temp Decomposition Temperature & Mass Loss Profile TGA->Decomp_Temp Thermal_Trans Thermal Transitions & Enthalpies DSC->Thermal_Trans Decomp_Prod Decomposition Products PyGCMS->Decomp_Prod Mechanism Elucidation of Decomposition Mechanism Decomp_Temp->Mechanism Thermal_Trans->Mechanism Decomp_Prod->Mechanism

Caption: General experimental workflow for thermal stability analysis.

Conclusion

This compound is a compound of significant interest in materials science, particularly for applications requiring high-temperature processing. While direct, comprehensive studies on its thermal stability are not widely published, analysis of related compounds and fundamental principles of organosilicon chemistry suggest that its thermal decomposition likely initiates via Si-C bond cleavage at temperatures around 350-400 °C in an inert atmosphere. The resulting radical species are expected to undergo complex secondary reactions, leading to a variety of volatile products and a solid silicon-containing residue. The detailed experimental protocols provided in this guide offer a clear framework for researchers to conduct their own investigations into the thermal properties of this compound and related materials, enabling the optimization of processes where its thermal stability is a critical factor.

References

An In-depth Technical Guide to the Reactivity of Allyl Groups in Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallylsilane [(CH₂=CHCH₂)₄Si] is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyl groups. Its unique structure, combining the reactivity of allylic double bonds with the properties of a central silicon anchor, makes it a valuable precursor in various fields, including polymer chemistry, materials science, and the synthesis of complex organic molecules. The reactivity of the allyl groups in this compound is multifaceted, allowing for a range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving the allyl moieties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical pathways.

Iodine-Promoted Rearrangement of this compound

A notable reaction of this compound is its rearrangement when treated with iodine (I₂). This transformation can be controlled to yield either mono- or di-rearranged products, which are valuable intermediates for the synthesis of silicon-stereogenic organosilanes. The reaction proceeds through an intramolecular allylation of a β-silyl carbocation intermediate.

Quantitative Data

The selectivity for mono- versus di-rearrangement is highly dependent on the stoichiometry of iodine used.

ProductEquivalents of I₂SolventReaction TimeYieldReference
Mono-rearranged Product1.0CD₂Cl₂-Nearly complete conversion[1]
Di-rearranged Product2.0CD₂Cl₂-Predominant product[1]
Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane1.0DCM6 h72%[1]
Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane3.0DCM6 h85%[1]
Experimental Protocol: Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane[1]
  • To a solution of this compound (0.19 g, 1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂, 0.25 g, 1.0 mmol).

  • Stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.0 mmol) and isopropanol (0.13 mL, 1.5 mmol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

  • Quench the reaction with water (15 mL) and extract with DCM (2 x 15 mL).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20:1 to 10:1 Hexanes:EtOAc) to yield the product as an oil.

Signaling Pathway Diagram

Iodine_Promoted_Rearrangement cluster_conditions Reaction Conditions TAS This compound Intermediate1 β-Silyl Carbocation Intermediate TAS->Intermediate1 + I₂ (1 equiv) I2 I₂ Mono_rearranged Mono-rearranged Product Intermediate1->Mono_rearranged Intramolecular allylation Di_rearranged Di-rearranged Product Intermediate1->Di_rearranged Further rearrangement Mono_rearranged->Intermediate1 + I₂ (excess) Solvent Solvent: DCM or CD₂Cl₂ Time Time: 6 hours

Caption: Iodine-Promoted Rearrangement Pathway of this compound.

Hydrosilylation Reactions

The allyl groups of this compound are susceptible to hydrosilylation, a reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is a cornerstone for the synthesis of carbosilane dendrimers, where this compound can act as a core molecule for divergent synthesis approaches. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.

Quantitative Data
HydrosilaneCatalystCatalyst LoadingSolventTemperatureYieldReference
HSiCl₃[Rh(μ-Cl)(dppbz)]₂0.5 mol%-60 °C93%[2]
HSiCl₃Speier's Catalyst0.5 mol%-60 °C20%[2]
HSiCl₃Karstedt's Catalyst0.5 mol%-60 °C15%[2]
HeptamethyltrisiloxaneKarstedt's Catalyst-Toluene60 °C99%[3]
Experimental Protocol: General Procedure for Hydrosilylation
  • In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., toluene or THF).

  • Add the hydrosilane reagent (e.g., a chlorosilane or a siloxane with Si-H bonds) to the solution.

  • Introduce a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, typically a few ppm).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., NMR or IR spectroscopy) for the disappearance of the Si-H and C=C signals.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the product by distillation or chromatography.

Experimental Workflow Diagram

Hydrosilylation_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_hydrosilane Add Hydrosilane dissolve->add_hydrosilane add_catalyst Add Catalyst (e.g., Karstedt's) add_hydrosilane->add_catalyst heat Heat reaction mixture add_catalyst->heat monitor Monitor reaction (NMR, IR) heat->monitor workup Workup: Solvent removal monitor->workup purify Purification (Distillation/Chromatography) workup->purify end End purify->end

Caption: General workflow for the hydrosilylation of this compound.

Thiol-Ene Reactions

The allyl groups of this compound can readily participate in thiol-ene "click" reactions. This photo- or radical-initiated reaction proceeds with high efficiency and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of crosslinked polymer networks and functionalized materials. This compound can act as a tetrafunctional crosslinking agent when reacted with multifunctional thiols.

Quantitative Data

Specific kinetic data for the thiol-ene reaction with this compound is not extensively reported. However, the table below summarizes typical conditions for thiol-ene photopolymerization reactions.

ThiolEneInitiatorInitiator Conc.Light SourceConversionReference
Pentaerythritol tetrakis(3-mercaptopropionate)Allyl-terminated PolysulfideDMPA5 wt%320-500 nm80-96%[4]
3-MercaptopropyltriethoxysilaneVarious enesTEMPO-35 °CQuantitative[5]
Multifunctional thiolsPoly(ethylene glycol) diacrylatePhoto-radical initiator-UVGel formation[6]
Experimental Protocol: General Procedure for Thiol-Ene Photopolymerization[4][5]
  • Prepare a homogeneous mixture of this compound and a multifunctional thiol in a desired stoichiometric ratio (e.g., 1:1 ratio of allyl to thiol functional groups).

  • Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 wt%).

  • Place the mixture in a suitable mold or as a thin film on a substrate.

  • Expose the mixture to a UV light source (e.g., 320-500 nm) for a specified period, or until curing is complete. The curing process can be monitored in real-time using techniques like RT-FTIR by observing the disappearance of the thiol S-H and alkene C=C stretching bands.

  • The resulting crosslinked polymer network can be characterized for its mechanical and thermal properties.

Signaling Pathway Diagram

Thiol_Ene_Reaction cluster_legend Reaction Steps Initiator Photoinitiator Radical_Initiator Radical (I•) Initiator->Radical_Initiator Initiation hv Thiyl_Radical Thiyl Radical (RS•) Radical_Initiator->Thiyl_Radical + R-SH Thiol R-SH Carbon_Radical Carbon-centered Radical Intermediate Thiyl_Radical->Carbon_Radical + TAS Allyl Group TAS_Allyl TAS Allyl Group (Si-CH₂-CH=CH₂) Product Thioether Product Carbon_Radical->Product + R-SH Product->Thiyl_Radical Chain Transfer Network Crosslinked Network Product->Network Propagation Initiation Initiation Propagation Propagation Chain_Transfer Chain Transfer

References

Tetraallylsilane: A Versatile Silicon Source for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetraallylsilane is emerging as a highly versatile and valuable precursor in synthetic chemistry, offering a unique platform for the creation of complex silicon-containing molecules. Its distinct reactivity allows for the construction of silicon-stereogenic centers and novel silacyclic structures, opening new avenues for innovation in materials science and drug discovery. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in iodine-mediated rearrangements and subsequent transformations.

Iodine-Mediated Rearrangements of this compound

A key transformation of this compound involves an iodine-promoted rearrangement, which can be selectively controlled to yield either mono- or di-rearranged products. This selectivity is primarily dependent on the stoichiometry of iodine used in the reaction.[1][2][3][4] The reaction is believed to proceed through the intramolecular allylation of a beta-silyl carbocation.[2]

Treatment of this compound with one equivalent of iodine leads to a mono-rearrangement, while using an excess, such as three equivalents, results in a double rearrangement.[1][2][3] This controllable reactivity provides a powerful tool for the synthesis of complex organosilanes with a high degree of precision.

Quantitative Data on Iodine-Mediated Rearrangements

The efficiency of the iodine-mediated rearrangement of this compound is highlighted by the high yields of the resulting products. The following table summarizes the key quantitative data from these reactions.

ProductEquivalents of I₂Yield (%)
Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (Mono-rearranged)1.072
Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane (Di-rearranged)3.085

Table 1: Yields of mono- and di-rearranged products from the reaction of this compound with iodine followed by quenching with isopropanol.[2]

Experimental Protocols

Detailed methodologies for the key synthetic transformations involving this compound are provided below.

Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (Mono-rearranged Product)[2]
  • Reaction Setup: A solution of this compound (1.0 mmol, 0.19 g) in dichloromethane (DCM, 10 mL) is prepared in a dry reaction vessel under a nitrogen atmosphere.

  • Addition of Iodine: To this solution, iodine (1.0 mmol, 0.25 g) is added, and the mixture is stirred for 6 hours at ambient temperature.

  • Quenching: The solution is then cooled to 0 °C. Triethylamine (2.0 mmol) and isopropanol (1.5 mmol, 0.13 mL) are subsequently added. The resulting mixture is stirred and allowed to warm slowly to room temperature over 6 hours.

  • Workup: The reaction is quenched with water (15 mL) and extracted with DCM (2 x 15 mL).

  • Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (20:1 to 10:1 Hexanes:EtOAc) to yield the product as an oil (72% yield).

Synthesis of Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane (Di-rearranged Product)[2]
  • Reaction Setup: A solution of this compound (1.0 mmol, 0.19 g) in DCM (10 mL) is prepared in a dry reaction vessel under a nitrogen atmosphere.

  • Addition of Iodine: Iodine (3.0 mmol, 0.76 g) is added to the solution, and the mixture is stirred for 6 hours.

  • Quenching: The solution is cooled to 0 °C, followed by the addition of triethylamine (3.5 mmol) and isopropanol (2.5 mmol, 0.21 mL). The mixture is then stirred and allowed to warm to room temperature over 6 hours.

  • Workup and Purification: The workup and purification procedure is analogous to the synthesis of the mono-rearranged product. This process yields the di-rearranged product as an oil (85% yield).

Synthetic Applications and Further Transformations

The rearranged products derived from this compound serve as versatile intermediates for the synthesis of more complex molecules, including those with stereogenic silicon centers.[1][2] These silicon-stereogenic organosilanes are of growing interest in medicinal chemistry and materials science.[1]

Synthesis of Silacyclic Compounds

The mono-rearranged products can be further functionalized and subsequently undergo ring-closing metathesis (RCM) to generate valuable silacyclic compounds.[1][2] This strategy has been successfully employed to create silacycles and oxasilaspirocycles containing both stereogenic carbon and silicon atoms.[1][2]

The following workflow illustrates the synthesis of a silacyclic compound from the mono-rearranged product of this compound.

experimental_workflow cluster_start Starting Material cluster_rearrangement Iodine-Mediated Rearrangement cluster_functionalization Functionalization cluster_rcm Ring-Closing Metathesis start This compound rearrangement Mono-rearranged Intermediate start->rearrangement 1. I₂, DCM 2. Allyl Alcohol, Base functionalization Allyloxy Functionalization rearrangement->functionalization Further Reaction rcm Oxasilaspirocycle functionalization->rcm Grubbs Catalyst

Caption: Synthetic workflow for the preparation of an oxasilaspirocycle from this compound.

Logical Relationship of Reagents and Products

The selective synthesis of mono- and di-rearranged products from this compound is a clear demonstration of stoichiometric control. The logical relationship between the reagents and the major product formed is depicted in the diagram below.

logical_relationship This compound This compound iodine_1eq 1 eq. Iodine iodine_3eq 3 eq. Iodine mono_product Mono-rearranged Product iodine_1eq->mono_product Leads to di_product Di-rearranged Product iodine_3eq->di_product Leads to

Caption: Stoichiometric control of the iodine-mediated rearrangement of this compound.

Broader Applications of this compound

Beyond its utility in iodine-mediated reactions, this compound serves as a precursor in other areas of chemical synthesis. It has been investigated as a silicon source for the synthesis of silicon carbide, a material with significant industrial applications.[5] Additionally, the allyl groups of this compound can be leveraged in various cross-coupling and metathesis reactions, further expanding its synthetic potential.[1] The introduction of silicon into organic molecules can significantly alter their physicochemical and biological properties, a strategy that is increasingly being explored in drug discovery to modulate activity, selectivity, and pharmacokinetic profiles.[2][6]

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallylsilane [Si(CH₂CH=CH₂)₄], a versatile organosilicon compound, serves as a critical precursor and building block in a multitude of applications, ranging from advanced materials science to polymer chemistry. Its unique molecular architecture, featuring a central silicon atom bonded to four allyl groups, imparts a rich and complex reactivity. This technical guide provides a comprehensive exploration of the fundamental reaction mechanisms of this compound, including its synthesis, thermal decomposition (pyrolysis), polymerization, and reactions with electrophilic reagents. This document synthesizes key findings from experimental and computational studies to offer a detailed understanding of the core chemical transformations of this important molecule. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using the DOT language are included to illustrate complex reaction pathways and experimental workflows.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the Grignard reaction. This one-step approach involves the reaction of silicon tetrachloride (SiCl₄) with an allyl Grignard reagent (allylmagnesium bromide), typically formed in situ from allyl bromide and magnesium.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the silicon center. The allyl groups from the Grignard reagent displace the chloride ions from silicon tetrachloride. The reaction is typically carried out in a mixed solvent system, such as toluene and diethyl ether, to facilitate the formation and reactivity of the Grignard reagent. The overall reaction is as follows:

SiCl₄ + 4 CH₂=CHCH₂MgBr → Si(CH₂CH=CH₂)₄ + 4 MgBrCl

Experimental Protocol: One-Step Synthesis via Grignard Reaction

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Allyl bromide (CH₂=CHCH₂Br)

  • Magnesium (Mg) turnings

  • Toluene

  • Diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Dry nitrogen or argon atmosphere

Procedure:

  • A reaction flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with magnesium turnings under an inert atmosphere.

  • A solution of allyl bromide in a mixed solvent of toluene and diethyl ether (or THF) is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is initiated, a solution of silicon tetrachloride in toluene is added dropwise at a controlled rate to manage the exothermic reaction.

  • The reaction mixture is then refluxed for several hours to ensure complete reaction.

  • After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data: Synthesis Yields
Solvent System (Toluene/)Molar Ratio (Solvent:Allyl Bromide)Yield (%)Reference
Diethyl Ether491[1]
Tetrahydrofuran1-7~63[1]

Thermal Decomposition (Pyrolysis)

The thermal decomposition of this compound is a critical process, particularly in the context of chemical vapor deposition (CVD) for the production of silicon-containing materials. While specific kinetic studies on this compound are limited, the pyrolysis mechanisms of analogous allylsilanes, such as allyltrimethylsilane and allyltrichlorosilane, provide significant insights into the expected reaction pathways. The primary decomposition routes are anticipated to be Si-C bond homolysis and molecular elimination reactions.

Proposed Pyrolysis Mechanisms

Based on studies of related organosilanes, the following pathways are the most probable for the thermal decomposition of this compound:

  • Si-C Bond Homolysis: The cleavage of the silicon-carbon bond to generate an allyl radical and a silyl radical. This is often the initial and rate-determining step at high temperatures. Si(CH₂CH=CH₂)₄ → •Si(CH₂CH=CH₂)₃ + •CH₂CH=CH₂

  • Molecular Elimination (Retro-ene Reaction): A concerted reaction involving the transfer of a hydrogen atom from an allyl group to another, leading to the elimination of propene and the formation of a silene intermediate.

Experimental Protocol: Flash Pyrolysis Study (Analogous to Tetraethylsilane)

Apparatus:

  • Flash pyrolysis microreactor

  • Vacuum ultraviolet photoionization time-of-flight mass spectrometer (VUV-PI-TOF-MS)

  • SiC microreactor tube

Procedure:

  • A dilute mixture of the organosilane precursor in a carrier gas (e.g., helium) is prepared.

  • The gas mixture is pulsed into a resistively heated SiC microreactor.

  • The pyrolysis products are then expanded into a vacuum chamber and analyzed by VUV-PI-TOF-MS.

  • Mass spectra are recorded at various reactor temperatures to identify the decomposition products and determine the onset temperature of pyrolysis.

  • Kinetic modeling and computational chemistry (e.g., Density Functional Theory) are used to elucidate the reaction pathways and energetics.

DOT Diagram: Proposed Pyrolysis Pathways of this compound

Pyrolysis_Pathways TAS This compound Si(C3H5)4 Homolysis Si-C Bond Homolysis TAS->Homolysis High Temp. Elimination Molecular Elimination (Retro-ene) TAS->Elimination Lower Temp. Silyl_Radical •Si(C3H5)3 Homolysis->Silyl_Radical Allyl_Radical •C3H5 Homolysis->Allyl_Radical Silene H(C3H5)2Si=CHCH=CH2 Elimination->Silene Propene Propene (C3H6) Elimination->Propene Secondary_Decomp Secondary Decomposition Silyl_Radical->Secondary_Decomp Silene->Secondary_Decomp

Proposed pyrolysis pathways for this compound.

Polymerization Reactions

The four allyl groups of this compound make it an excellent monomer for polymerization and a crosslinking agent. It can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways.

Free-Radical Polymerization

The carbon-carbon double bonds in the allyl groups are susceptible to attack by free radicals, leading to chain-growth polymerization.

Mechanism:

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form free radicals.

  • Propagation: The initiator radical adds to the double bond of an allyl group, creating a new radical on the this compound molecule. This new radical can then react with another monomer molecule.

  • Crosslinking: Due to the presence of four allyl groups, the growing polymer chains can crosslink, leading to the formation of a three-dimensional network.

  • Termination: The polymerization is terminated by the combination or disproportionation of two radical chains.

Cationic and Anionic Polymerization

While less common for simple allylsilanes, cationic and anionic polymerization are plausible under specific conditions with appropriate initiators.

  • Cationic Polymerization: Initiated by a cation, the electrophilic attack on the double bond forms a carbocation, which then propagates the polymer chain.

  • Anionic Polymerization: Initiated by an anion, the nucleophilic attack on the double bond generates a carbanion that propagates the polymerization. This method is often a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures.

DOT Diagram: Free-Radical Polymerization and Crosslinking

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_termination Termination Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition TAS_Monomer This compound Monomer Radical->TAS_Monomer Attack on Allyl Group Active_Chain Growing Polymer Chain (P•) TAS_Monomer->Active_Chain Active_Chain->TAS_Monomer Chain Growth Active_Chain->Active_Chain Crosslinking Crosslinked_Network Crosslinked Polymer Network Active_Chain->Crosslinked_Network Termination Termination (Combination or Disproportionation) Active_Chain->Termination Dead_Polymer Inactive Polymer Termination->Dead_Polymer

Mechanism of free-radical polymerization of this compound.

Reactions with Electrophiles: Iodine-Promoted Rearrangement

This compound undergoes a facile rearrangement reaction when treated with iodine. This reaction can be controlled to yield either mono- or di-rearranged products, which are valuable intermediates for the synthesis of silicon-stereogenic organosilanes.

Reaction Mechanism

The reaction is believed to proceed through the formation of a β-silyl carbocation intermediate. The intramolecular allylation of this carbocation leads to the formation of a new carbon-carbon bond and a new stereocenter. The extent of the rearrangement is dependent on the stoichiometry of the iodine used.

Experimental Protocol: Iodine-Promoted Rearrangement

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Triethylamine

  • Isopropanol

  • Dry nitrogen or argon atmosphere

Procedure for Mono-rearrangement:

  • To a solution of this compound (1.0 mmol) in DCM (10 mL) under an inert atmosphere, add iodine (1.0 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • Cool the solution to 0 °C and add triethylamine (2.0 mmol) followed by isopropanol (1.5 mmol).

  • Allow the mixture to slowly warm to room temperature over 6 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Procedure for Di-rearrangement:

  • Follow the same procedure as for mono-rearrangement, but use 3.0 mmol of iodine.

  • After cooling to 0 °C, add triethylamine (3.5 mmol) and isopropanol (2.5 mmol).

Quantitative Data: Yields of Iodine-Promoted Rearrangement
ProductEquivalents of I₂Yield (%)Reference
Mono-rearranged Product1.072[1]
Di-rearranged Product3.085[1]

DOT Diagram: Iodine-Promoted Rearrangement of this compound

Iodine_Rearrangement TAS This compound I2_1eq 1 eq. I₂ TAS->I2_1eq I2_3eq 3 eq. I₂ TAS->I2_3eq Mono_Product Mono-rearranged Product I2_1eq->Mono_Product 72% Yield Di_Product Di-rearranged Product I2_3eq->Di_Product 85% Yield Stereogenic_Silanes Silicon-Stereogenic Organosilanes Mono_Product->Stereogenic_Silanes Di_Product->Stereogenic_Silanes

References

One-Step Synthesis of Tetraallylsilane from Silicon Tetrachloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the one-step synthesis of tetraallylsilane from silicon tetrachloride. This method, utilizing an in-situ generated Grignard reagent, offers a high-yield and cost-effective route to a valuable intermediate in organic synthesis and materials science. This document details the underlying chemistry, optimized reaction conditions, a step-by-step experimental protocol, and relevant characterization data. The synthesis involves the reaction of silicon tetrachloride with allylmagnesium bromide, formed in-situ from magnesium and allyl bromide in a mixed solvent system.

Introduction

This compound is a versatile organosilicon compound characterized by the presence of four allyl groups attached to a central silicon atom. These allyl groups provide reactive sites for a variety of chemical transformations, including hydrosilylation, metathesis, and polymerization. Consequently, this compound serves as a crucial building block in the synthesis of complex organic molecules, functionalized polymers, and silicon-containing materials. The development of an efficient and scalable synthesis is therefore of significant interest to the scientific community. The one-step approach described herein, which leverages the in-situ formation of the Grignard reagent, circumvents the need for the separate preparation and isolation of the organometallic species, thereby streamlining the process and enhancing its industrial applicability.

Reaction Principle

The core of this synthesis is a Grignard reaction. An allyl Grignard reagent (allylmagnesium bromide) is prepared in situ from the reaction of magnesium metal with allyl bromide. This highly reactive organometallic species then acts as a nucleophile, attacking the electrophilic silicon center of silicon tetrachloride. Through a stepwise substitution of the four chlorine atoms, this compound is formed. The overall reaction can be represented as follows:

4 CH₂=CHCH₂Br + 4 Mg + SiCl₄ → Si(CH₂CH=CH₂)₄ + 4 MgBrCl

The use of a mixed solvent system, typically a combination of an ether (such as diethyl ether or tetrahydrofuran) and an aromatic hydrocarbon (like toluene), is crucial for the success of the reaction. The ether component is essential for the formation and stabilization of the Grignard reagent, while the hydrocarbon cosolvent can aid in temperature control and may influence reaction kinetics.

Experimental Protocols

The following protocol is a synthesis of information from published methodologies, including a high-yield method reported in the scientific literature and a patented industrial process.[1]

Materials and Equipment
  • Reactants:

    • Silicon Tetrachloride (SiCl₄), ≥99%

    • Allyl Bromide (CH₂=CHCH₂Br), ≥98%

    • Magnesium turnings

  • Solvents:

    • Toluene, anhydrous

    • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Reagents for Work-up:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnels (2)

    • Mechanical stirrer

    • Inert gas supply (Nitrogen or Argon)

    • Heating mantle

    • Ice-water bath

    • Standard laboratory glassware for extraction and distillation

Procedure
  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels. The entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Initiation of Grignard Reaction: The flask is charged with magnesium turnings and anhydrous toluene. A small portion of the allyl bromide, dissolved in the chosen ether (diethyl ether or THF), is added to the magnesium suspension to initiate the Grignard reagent formation. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine if necessary.

  • Simultaneous Addition: Once the Grignard reaction has been initiated (as evidenced by a color change and/or gentle reflux), the remaining allyl bromide solution and a solution of silicon tetrachloride in the ether/toluene mixed solvent are added simultaneously and dropwise from the two separate dropping funnels. The addition rate should be controlled to maintain a steady reaction temperature, typically between 25°C and 70°C. An ice-water bath can be used to manage any exothermic reaction.

  • Reaction Completion: After the additions are complete, the reaction mixture is typically stirred at reflux for an extended period (24 to 70 hours) to ensure complete conversion.

  • Work-up: The reaction mixture is cooled to room temperature. The unreacted Grignard reagent is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This will result in the formation of two distinct layers.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Quantitative Data

The following tables summarize the quantitative data gathered from various sources, highlighting the key parameters influencing the reaction yield.

ParameterDiethyl Ether SystemTetrahydrofuran (THF) System
Allyl Halide Allyl BromideAllyl Bromide or Allyl Chloride
Molar Ratio (Ether:Allyl Bromide) 4:1Not specified
Volume Ratio (Toluene:Ether) 1.1:11:1 to 7:1
Reaction Temperature Reflux25°C to 70°C
Reported Yield 91%[1]~63%[1]

Table 1: Comparison of Reaction Conditions and Yields for Different Ether Solvents.

Reactant/SolventMolar Ratio (relative to SiCl₄)
Silicon Tetrachloride (SiCl₄)1
Allyl Halide4 - 6
Magnesium (Mg)4 - 6

Table 2: General Stoichiometric Ratios of Reactants. Note that an excess of the allyl halide and magnesium is often used to drive the reaction to completion.

Characterization Data

While the primary sources for the synthetic protocol did not include detailed characterization, spectroscopic data for this compound is available in the literature.

Spectroscopic TechniqueKey Data
Infrared (IR) IR (ATR): 3072, 2975, 1638, 1589, 1428, 1380, 1219, 1109, 1021, 997, 915, 880 cm⁻¹[2]
¹H NMR (500 MHz, CDCl₃) δ 5.71 (ddtd, J = 17.1, 10.0, 7.2, 2.5 Hz, 4H), 5.13 (dq, J = 17.1, 1.7 Hz, 4H), 5.10–5.06 (m, 4H), 1.59–1.51 (m, 8H) ppm. Note: This is a simplified representation of the key signals.[2]
¹³C NMR (126 MHz, CDCl₃) δ 137.91, 115.51, 22.33 ppm. Note: This is a simplified representation of the key signals.[2]

Table 3: Spectroscopic Data for this compound.

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactants: Silicon Tetrachloride Allyl Bromide Magnesium Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Solvents Solvents: Toluene Diethyl Ether or THF Solvents->Setup Grignard_Initiation Grignard Initiation Setup->Grignard_Initiation Simultaneous_Addition Simultaneous Addition of Reactants Grignard_Initiation->Simultaneous_Addition Reflux Reflux (24-70h) Simultaneous_Addition->Reflux Workup Aqueous Work-up (NH4Cl solution) Reflux->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the one-step synthesis of this compound.

Conclusion

The one-step synthesis of this compound from silicon tetrachloride via an in-situ Grignard reaction is a highly efficient and practical method. By carefully controlling the reaction parameters, particularly the solvent system and stoichiometry, high yields of the desired product can be achieved. This technical guide provides researchers and professionals with the necessary information to successfully implement this synthesis in a laboratory or industrial setting. The versatility of this compound as a chemical intermediate ensures that this synthetic route will remain a valuable tool in the fields of organic chemistry, polymer science, and materials development.

References

Methodological & Application

Application Notes and Protocols: Tetraallylsilane in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, monodispersity, and multivalency make them ideal candidates for a wide range of applications, including drug delivery, gene therapy, and catalysis. Carbosilane dendrimers, in particular, offer high thermal and chemical stability due to their silicon-carbon backbone. Tetraallylsilane serves as a foundational core molecule for the divergent synthesis of this important class of dendrimers. Its four allyl groups provide reactive sites for the iterative addition of generational layers, allowing for precise control over the size, molecular weight, and surface functionality of the resulting nanomaterial.

This document provides detailed application notes and experimental protocols for the synthesis of carbosilane dendrimers using this compound as the central core. Two primary synthetic strategies are detailed: the classical divergent approach involving alternating hydrosilylation and allylation reactions, and a more recent method utilizing thiol-ene "click" chemistry for dendrimer growth.

Synthetic Strategies

The synthesis of carbosilane dendrimers from a this compound core is typically achieved through a divergent methodology.[1][2][3] This approach begins at the core and extends outwards, with each reaction sequence adding a new generation to the dendrimer.[1][2][3]

  • Hydrosilylation-Allylation Approach: This is the most established method for synthesizing carbosilane dendrimers. It involves a two-step iterative cycle:

    • Hydrosilylation: The allyl-terminated surface of the dendrimer is reacted with a hydrosilane, such as methyldichlorosilane, in the presence of a platinum catalyst.[4][5] This step introduces silicon-hydride or silicon-chloride functionalities to the periphery.

    • Allylation: The newly introduced functional groups are then reacted with a Grignard reagent, such as allylmagnesium bromide, to re-establish a new generation of terminal allyl groups, preparing the dendrimer for the next hydrosilylation step.[4][5]

  • Thiol-Ene "Click" Chemistry Approach: This method offers a robust and efficient alternative for the functionalization and growth of dendrimers.[6][7]

    • The reaction involves the photo-initiated addition of a thiol-containing molecule across the peripheral allyl groups of the this compound core or subsequent generations.[7][8] This approach is known for its high yields, tolerance to various functional groups, and mild reaction conditions.[6][7]

Experimental Protocols

Protocol 1: Divergent Synthesis via Hydrosilylation and Allylation

This protocol describes the synthesis of a first-generation (G1) carbosilane dendrimer from a this compound (G0) core.

Materials:

  • This compound (CS₀allyl)

  • Methyldichlorosilane

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)

  • Allyl chloride

  • Magnesium turnings

  • Dry, oxygen-free solvents (e.g., Toluene, Diethyl ether)

  • Anhydrous reaction vessel with inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Hydrosilylation of this compound (G0 to G0.5)

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve this compound in dry toluene.

  • Add a catalytic amount of Karstedt's catalyst to the solution.

  • Slowly add methyldichlorosilane (a slight excess per allyl group) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the allyl proton signals.

  • Upon completion, remove the solvent and excess reagents under reduced pressure to yield the chlorosilyl-terminated dendrimer (G0.5).

Step 2: Allylation of G0.5 to G1

  • Prepare allylmagnesium bromide in a separate flask by reacting allyl chloride with magnesium turnings in dry diethyl ether.

  • Dissolve the G0.5 dendrimer from the previous step in dry diethyl ether in a new reaction flask under an inert atmosphere and cool to 0°C.

  • Slowly add the freshly prepared allylmagnesium bromide solution to the dendrimer solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting first-generation allyl-terminated dendrimer (G1) by column chromatography.

Higher generations (G2, G3, etc.) can be synthesized by repeating this two-step cycle.[4]

Protocol 2: Dendrimer Growth via Thiol-Ene "Click" Chemistry

This protocol outlines the functionalization of a this compound (G0) core with a thiol-containing molecule.

Materials:

  • This compound (CS₀allyl)[9]

  • Thiol-containing molecule (e.g., methyl thioglycolate)[9]

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[9]

  • Dry, degassed solvent (e.g., N,N-Dimethylformamide, DMF)[9]

  • UV lamp (e.g., sunlamp)

Procedure:

  • In a quartz reaction vessel, dissolve this compound in dry, degassed DMF.[9]

  • Add a catalytic amount of the photoinitiator (DMPA).[9]

  • Add the thiol-containing molecule (a slight excess per allyl group) to the solution.[9]

  • Irradiate the reaction mixture with a UV lamp at room temperature for 2-4 hours.[7]

  • Monitor the reaction by ¹H NMR for the disappearance of the allyl proton signals.

  • Upon completion, isolate the product by precipitation or by removing the solvent under reduced pressure.[7]

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

Table 1: Reagents for Divergent Synthesis of Carbosilane Dendrimers

Dendrimer GenerationStarting MaterialReagent 1 (Hydrosilylation)Reagent 2 (Allylation)
G1This compound (G0)MethyldichlorosilaneAllylmagnesium bromide
G2G1-allylMethyldichlorosilaneAllylmagnesium bromide
G3G2-allylMethyldichlorosilaneAllylmagnesium bromide

Table 2: Example Molar Equivalents for Thiol-Ene Functionalization of this compound

ReagentMolar Equivalents (per reactive site)Reference
This compound (CS₀allyl)1[9]
Methyl thioglycolate1.1[9]
DMPA (catalyst)catalytic amount[9]

Visualizations

Divergent_Synthesis_Workflow cluster_gen0 Generation 0 -> 1 cluster_gen1 Generation 1 -> 2 G0 G0: this compound (4 Allyl Groups) G0_5 G0.5: Chlorosilyl- Terminated G0->G0_5 Hydrosilylation (Methyldichlorosilane, Pt Catalyst) G1 G1: Allyl-Terminated (8 Allyl Groups) G0_5->G1 Allylation (Allylmagnesium bromide) G1_5 G1.5: Chlorosilyl- Terminated G1->G1_5 Hydrosilylation G2 G2: Allyl-Terminated (16 Allyl Groups) G1_5->G2 Allylation

Caption: Divergent synthesis of carbosilane dendrimers.

Thiol_Ene_Workflow start G0: this compound (Allyl-Terminated) reaction Thiol-Ene Reaction (UV Irradiation) start->reaction reagents Thiol Compound + Photoinitiator (DMPA) reagents->reaction product G0-Thiol Adduct (Functionalized Core) reaction->product

Caption: Thiol-Ene functionalization of this compound.

References

Tetraallylsilane: A Versatile Crosslinking Agent for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraallylsilane is a tetra-functional organosilicon compound that serves as an effective crosslinking agent in the synthesis of various polymers. Its unique molecular structure, featuring a central silicon atom bonded to four allyl groups, allows for the formation of three-dimensional polymer networks through various polymerization mechanisms. This results in materials with enhanced thermal, mechanical, and chemical properties, making them suitable for a wide range of applications in research, materials science, and drug development.

The allyl functional groups of this compound are amenable to participation in free-radical polymerization and thiol-ene click chemistry reactions. This versatility allows for its incorporation into a diverse array of polymer systems, including polysiloxanes, polystyrenes, and polyacrylates, to tailor their properties for specific performance requirements. The resulting crosslinked polymers exhibit improved characteristics such as increased gel content, reduced swelling in solvents, and enhanced dimensional stability.

This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent in polymer synthesis. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the benefits of crosslinked polymer networks.

Application Notes

Mechanism of Action

This compound functions as a crosslinking agent by creating covalent bonds between linear polymer chains, leading to the formation of a robust three-dimensional network. The primary mechanisms of crosslinking involving this compound are:

  • Free-Radical Polymerization: In the presence of a radical initiator, the allyl groups of this compound can copolymerize with other vinyl or acrylic monomers. Each of the four allyl groups can participate in a growing polymer chain, effectively creating a junction point that connects multiple chains.

  • Thiol-Ene Click Chemistry: The allyl groups of this compound can readily react with multifunctional thiols in the presence of a photoinitiator or thermal initiator. This "click" reaction is highly efficient and proceeds with high selectivity, allowing for the formation of well-defined polymer networks under mild conditions.

The choice of polymerization method depends on the specific polymer system and desired final properties.

Effects on Polymer Properties

The incorporation of this compound as a crosslinking agent significantly influences the macroscopic properties of the resulting polymer. The extent of these changes is directly related to the concentration of this compound used.

  • Thermal Stability: Crosslinking restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability at elevated temperatures.

  • Mechanical Properties: The formation of a 3D network increases the stiffness and strength of the polymer. This is reflected in a higher tensile modulus and improved resistance to deformation.

  • Swelling Behavior: Crosslinked polymers are insoluble in solvents that would dissolve their linear counterparts. Instead, they swell to an equilibrium volume. The degree of swelling is inversely proportional to the crosslink density; a higher concentration of this compound leads to a lower degree of swelling.

  • Gel Content: The gel content represents the insoluble fraction of the crosslinked polymer and is a direct measure of the crosslinking efficiency. Higher concentrations of this compound generally result in a higher gel content.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of crosslinked polymers using this compound.

Protocol 1: Free-Radical Crosslinking of Polystyrene with this compound

This protocol describes the synthesis of a crosslinked polystyrene network via free-radical polymerization.

Materials:

  • Styrene (inhibitor removed)

  • This compound (TAS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Prepare solutions of styrene and the desired molar percentage of this compound in toluene in a reaction vessel.

  • Add the radical initiator (e.g., 1 mol% with respect to the total monomer concentration).

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or 80-95 °C for BPO) under constant stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The solution will become more viscous as the polymer network forms.

  • Cool the reaction to room temperature.

  • Precipitate the crosslinked polymer by pouring the reaction mixture into an excess of methanol.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

  • Gel Content: Extract a known weight of the dried polymer with a good solvent for polystyrene (e.g., toluene) in a Soxhlet extractor for 24 hours. The gel content is the ratio of the weight of the dried, insoluble polymer to the initial weight.

  • Swelling Ratio: Immerse a known weight of the dried, crosslinked polymer in a solvent (e.g., toluene) at room temperature. After reaching equilibrium (typically 24-48 hours), remove the swollen polymer, blot the surface to remove excess solvent, and weigh it. The swelling ratio is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer.

  • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability and glass transition temperature (Tg) of the crosslinked polymer.

  • Mechanical Testing: Use Dynamic Mechanical Analysis (DMA) or tensile testing to evaluate the mechanical properties, such as storage modulus and tensile strength.

Protocol 2: Thiol-Ene Photopolymerization of a Polyacrylate Network with this compound

This protocol details the synthesis of a crosslinked polyacrylate network using thiol-ene click chemistry.

Materials:

  • Multifunctional acrylate monomer (e.g., Trimethylolpropane triacrylate)

  • Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))

  • This compound (TAS)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (if necessary, e.g., Tetrahydrofuran, THF)

Procedure:

  • Prepare a homogeneous mixture of the acrylate monomer, multifunctional thiol, and the desired molar percentage of this compound. Ensure a stoichiometric balance between the thiol and ene (acrylate and allyl) functional groups.

  • Add the photoinitiator (e.g., 1 wt% of the total monomer mixture).

  • If necessary, dissolve the components in a minimal amount of a suitable solvent.

  • Pour the mixture into a mold of the desired shape.

  • Expose the mixture to a UV light source (e.g., 365 nm) for a specified time to initiate polymerization and crosslinking. The curing time will depend on the intensity of the UV source and the thickness of the sample.

  • Post-cure the polymer by heating it in an oven at a temperature above its glass transition for a few hours to ensure complete reaction.

Characterization:

Follow the same characterization procedures as outlined in Protocol 1 (Gel Content, Swelling Ratio, Thermal Analysis, and Mechanical Testing) using appropriate solvents for the polyacrylate network (e.g., acetone or THF for swelling studies).

Data Presentation

The following tables summarize the expected trends in the properties of polymers crosslinked with varying concentrations of this compound. The specific values will depend on the polymer system and experimental conditions.

Table 1: Effect of this compound Concentration on the Properties of Crosslinked Polystyrene

This compound (mol%)Gel Content (%)Swelling Ratio (in Toluene)Glass Transition Temp. (Tg, °C)Tensile Modulus (MPa)
0 (Linear PS)0Dissolves~100~3000
1> 90~15~105Increased
2> 95~10~110Increased
5> 98~5~120Significantly Increased

Table 2: Effect of this compound Concentration on the Properties of a Crosslinked Polyacrylate Network

This compound (mol% in ene component)Gel Content (%)Swelling Ratio (in Acetone)Glass Transition Temp. (Tg, °C)Storage Modulus (E' at 25°C, MPa)
0> 95~8Varies with monomerBaseline
5> 97~6IncreasedIncreased
10> 99~4IncreasedSignificantly Increased
20> 99~2.5Significantly IncreasedSubstantially Increased

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

CrosslinkingMechanism cluster_1 Crosslinked Polymer Network p1 Polymer Chain TAS This compound (TAS) p2 Polymer Chain p3 Polymer Chain n1 Network Junction n2 Network Junction p1_c n1->p1_c p2_c n1->p2_c n2->p2_c p3_c n2->p3_c

Caption: Formation of a polymer network using this compound.

FreeRadicalWorkflow A 1. Prepare Monomer/TAS/Initiator Solution B 2. Purge with Inert Gas A->B C 3. Heat to Polymerization Temperature B->C D 4. Polymerize C->D E 5. Cool and Precipitate in Methanol D->E F 6. Filter and Wash E->F G 7. Dry Polymer F->G H Characterization (Gel Content, Swelling, Thermal, Mechanical) G->H ThiolEneWorkflow A 1. Mix Acrylate, Thiol, TAS, and Photoinitiator B 2. Pour into Mold A->B C 3. Expose to UV Light B->C D 4. Post-cure (Optional) C->D E Characterization (Gel Content, Swelling, Thermal, Mechanical) D->E PropertyRelationship TAS_Conc [this compound] Concentration CrosslinkDensity Crosslink Density TAS_Conc->CrosslinkDensity Increases GelContent Gel Content CrosslinkDensity->GelContent Increases SwellingRatio Swelling Ratio CrosslinkDensity->SwellingRatio Decreases Tg Glass Transition (Tg) CrosslinkDensity->Tg Increases Modulus Mechanical Modulus CrosslinkDensity->Modulus Increases

Application Notes and Protocols: Synthesis of Silicon-Stereogenic Organosilanes from Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon-stereogenic organosilanes are of growing interest in medicinal chemistry, materials science, and synthetic organic chemistry due to their unique physicochemical properties and potential for novel applications. The introduction of a stereocenter at the silicon atom can significantly influence the biological activity and material properties of these compounds. This document provides detailed protocols for the synthesis of silicon-stereogenic organosilanes starting from the readily available tetraallylsilane. The described methodology is based on an iodine-promoted rearrangement of this compound, which allows for a controlled mono- or di-functionalization, followed by the introduction of alkoxy groups to generate the silicon stereocenter.[1][2][3] Further derivatization through ring-closing metathesis (RCM) to form novel silacycles is also described.[1]

Data Presentation

The following tables summarize the quantitative data for the key transformations described in the protocols.

Table 1: Iodine-Promoted Rearrangement of this compound and Subsequent Functionalization

EntryProductStarting MaterialReagents and ConditionsYield (%)Reference
1Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silaneThis compound1. I₂ (1.0 equiv.), DCM, 6 h, rt2. Triethylamine (2.0 equiv.), Isopropanol (1.5 equiv.), 0 °C to rt, 6 h72[1]
2Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilaneThis compound1. I₂ (3.0 equiv.), DCM, 6 h, rt2. Triethylamine (3.5 equiv.), Isopropanol (2.5 equiv.), 0 °C to rt, 6 h85[1]

Table 2: Sequential Rearrangement and Functionalization

EntryProductStarting MaterialReagents and ConditionsYield (%)Reference
1(Cyclohexoxy)diallyl(2-(iodomethyl)pent-4-en-1-yl)silaneDiallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane1. I₂2. CyclohexanolNot Reported[1]

Table 3: Ring-Closing Metathesis for Silacycle Synthesis

EntryProductStarting MaterialReagents and ConditionsYield (%)Reference
111-(Iodomethyl)-1-oxa-6-silaspiro[5.6]dodeca-3,8-dieneDiallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silaneRu-I catalyst (0.013 mmol), DCM, 15 h75[1]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (Mono-rearrangement)

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Isopropanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (0.19 g, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add iodine (0.25 g, 1.0 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.0 mmol) followed by isopropanol (0.13 mL, 1.5 mmol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts and dry over MgSO₄.

  • Filter the solution and concentrate it on a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes:EtOAc (20:1 to 10:1) to yield the product as an oil (0.27 g, 72%).[1]

Protocol 2: Synthesis of Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane (Di-rearrangement)

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Isopropanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (0.19 g, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add iodine (0.76 g, 3.0 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (3.5 mmol) followed by isopropanol (0.21 mL, 2.5 mmol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

  • Follow the workup and purification procedure as described in Protocol 1 to yield the product (85%).[1]

Protocol 3: Synthesis of 11-(Iodomethyl)-1-oxa-6-silaspiro[5.6]dodeca-3,8-diene via Ring-Closing Metathesis

Materials:

  • Diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silane (prepared from the mono-rearranged product by reaction with allyl alcohol)

  • Grubbs' first-generation catalyst (Ru-I)

  • Dichloromethane (DCM), degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silane (0.05 g, 0.13 mmol) in degassed DCM (6.5 mL).

  • Add Grubbs' first-generation catalyst (Ru-I) (0.008 g, 0.013 mmol).

  • Stir the mixture for 15 hours at room temperature.

  • Concentrate the solution on a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes:MTBE (20:1 to 10:1) to give the product as an oil (0.031 g, 75%) as a ~1:1 mixture of diastereomers.[1]

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of silicon-stereogenic organosilanes from this compound.

experimental_workflow_mono_rearrangement start This compound intermediate Intermediate start->intermediate Iodine-promoted rearrangement reagent1 I₂ (1.0 equiv.) DCM, 6h, rt workup Workup & Purification intermediate->workup Nucleophilic substitution reagent2 Triethylamine, Isopropanol 0 °C to rt, 6h product Diallyl(2-(iodomethyl)pent-4-en-1-yl) (isopropoxy)silane workup->product

Caption: Workflow for mono-rearrangement of this compound.

experimental_workflow_di_rearrangement start This compound intermediate Intermediate start->intermediate Iodine-promoted double rearrangement reagent1 I₂ (3.0 equiv.) DCM, 6h, rt workup Workup & Purification intermediate->workup Nucleophilic substitution reagent2 Triethylamine, Isopropanol 0 °C to rt, 6h product Bis(2-(iodomethyl)pent-4-en-1-yl) diisopropoxysilane workup->product

Caption: Workflow for di-rearrangement of this compound.

rcm_workflow start Diallyl(allyloxy)(2-(iodomethyl) pent-4-en-1-yl)silane workup Workup & Purification start->workup Ring-Closing Metathesis reagent Ru-I catalyst DCM, 15h product 11-(Iodomethyl)-1-oxa-6-silaspiro [5.6]dodeca-3,8-diene workup->product

Caption: Workflow for Ring-Closing Metathesis.

Reaction Pathway Overview

The overall synthetic strategy involves a key iodine-promoted rearrangement of one or two allyl groups of this compound to form a more substituted homoallylic iodide. This intermediate is then trapped with an alcohol to generate a silicon-stereogenic center. The number of rearranged allyl groups can be controlled by the stoichiometry of iodine used.[1][3] The resulting functionalized organosilanes can be further elaborated, for instance, through ring-closing metathesis to construct complex cyclic structures.

reaction_pathway This compound This compound mono_rearranged Mono-rearranged Alkoxysilane This compound->mono_rearranged 1. I₂ (1 eq) 2. ROH di_rearranged Di-rearranged Dialkoxysilane This compound->di_rearranged 1. I₂ (3 eq) 2. ROH rcm_precursor RCM Precursor mono_rearranged->rcm_precursor Further functionalization silacycle Silacycle rcm_precursor->silacycle RCM

Caption: Overview of synthetic pathways from this compound.

References

Application Notes and Protocols for the Iodine-Promoted Rearrangement of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iodine-promoted rearrangement of tetraallylsilane. This controllable reaction allows for the selective synthesis of mono- or double-rearranged products, yielding valuable silicon-stereogenic organosilanes.[1][2][3][4] The resulting functionalized silanes are versatile intermediates for further synthetic transformations, including the introduction of diverse alkoxy groups and ring-closing metathesis.[1]

Introduction

The iodine-promoted rearrangement of this compound is a powerful transformation for the construction of complex organosilanes. The reaction proceeds through a proposed mechanism involving the intramolecular allylation of a beta-silyl carbocation, leading to the formation of a new carbon-carbon bond and a stereocenter.[1][3] A key advantage of this methodology is the ability to control the extent of the rearrangement by modulating the stoichiometry of iodine, providing selective access to either mono- or di-rearranged products in good yields.[1][3] The products of this rearrangement are valuable synthetic intermediates, amenable to further functionalization.[1][5]

Data Presentation

The selectivity of the iodine-promoted rearrangement of this compound is highly dependent on the equivalents of iodine used. The following table summarizes the key quantitative data from these reactions.

Equivalents of Iodine (I₂)Predominant ProductYield
1.0Mono-rearranged product72%[1]
3.0Double-rearranged product85%[1]

Experimental Protocols

The following are detailed protocols for the selective mono- and double-rearrangement of this compound.

Protocol 1: Synthesis of Mono-rearranged Product

This protocol outlines the procedure for the selective synthesis of the mono-rearranged product using one equivalent of iodine.

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Triethylamine

  • Isopropanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add iodine (1.0 mmol).

  • Stir the mixture for the indicated reaction time.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.0 mmol) and isopropanol (1.5 mmol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.[1]

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (20:1 to 10:1 Hexanes:EtOAc) to yield the mono-rearranged product (0.27 g, 72%).[1]

Protocol 2: Synthesis of Double-rearranged Product

This protocol details the synthesis of the double-rearranged product using an excess of iodine.

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Triethylamine

  • Isopropanol

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add iodine (3.0 mmol).[1]

  • Stir the mixture for 6 hours.[1]

  • Cool the solution to 0 °C.

  • Add triethylamine (3.5 mmol) and isopropanol (2.5 mmol).[1]

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.[1]

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Reaction Mechanism

The proposed mechanism for the iodine-promoted rearrangement involves the formation of a key beta-silyl carbocation intermediate.

G cluster_start Initiation cluster_rearrangement Rearrangement cluster_trapping Trapping This compound This compound Intermediate1 Iodonium Ion Intermediate This compound->Intermediate1 + I₂ Iodine I₂ Iodine->Intermediate1 BetaSilylCarbocation β-Silyl Carbocation Intermediate1->BetaSilylCarbocation Intramolecular Attack RearrangedCarbocation Rearranged Carbocation BetaSilylCarbocation->RearrangedCarbocation Allylic Shift Iodosilane Iodosilane Intermediate RearrangedCarbocation->Iodosilane + I⁻ FinalProduct Silyl Ether Product Iodosilane->FinalProduct + ROH / Base Alcohol ROH Alcohol->FinalProduct

Caption: Proposed mechanism of iodine-promoted rearrangement.

Experimental Workflow

The general experimental workflow for the synthesis and isolation of the rearranged products is outlined below.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound + I₂ in DCM Stir Stir at Room Temperature Start->Stir Cool Cool to 0 °C Stir->Cool Quench Add Triethylamine and Isopropanol Cool->Quench Warm Warm to Room Temperature Quench->Warm AddWater Quench with Water Warm->AddWater Extract Extract with DCM AddWater->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography FinalProduct Isolated Product Chromatography->FinalProduct

Caption: General experimental workflow for the rearrangement.

References

Application Notes and Protocols: Ring-Closing Metathesis (RCM) Reactions Involving Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of ring-closing metathesis (RCM) reactions involving tetraallylsilane derivatives for the synthesis of novel silicon-containing cyclic and spirocyclic compounds. The methodologies outlined herein are based on recent advancements in organosilicon chemistry and offer a pathway to creating silicon-stereogenic centers, which are of increasing interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile precursor for the synthesis of complex organosilanes. Through a sequence of iodine-mediated rearrangements and subsequent ring-closing metathesis, a variety of silicon-containing heterocycles and spirocycles can be accessed. These structures are valuable scaffolds in drug discovery, as the introduction of silicon can modulate a molecule's physicochemical and pharmacokinetic properties.[1] This document details the synthesis of key intermediates from this compound and their subsequent cyclization via RCM.

Reaction Pathways and Mechanisms

The overall strategy involves a two-step process:

  • Iodine-Mediated Rearrangement of this compound: this compound undergoes a mono- or double rearrangement when treated with iodine (I₂).[2][3] The extent of the rearrangement is dependent on the stoichiometry of iodine used.[2][3] This initial step is crucial for generating the necessary diallyl precursors for the subsequent RCM reaction.

  • Ring-Closing Metathesis (RCM): The rearranged diallylsilane products are then subjected to RCM using a ruthenium-based catalyst, such as Grubbs' first-generation catalyst, to form silicon-containing rings.[3] This cyclization is driven by the formation of a thermodynamically stable ring system and the release of volatile ethylene.[4]

Logical Workflow for Synthesis

This compound This compound rearrangement Iodine-Mediated Rearrangement This compound->rearrangement diallyl_intermediate Diallylsilane Intermediate rearrangement->diallyl_intermediate rcm Ring-Closing Metathesis (RCM) diallyl_intermediate->rcm si_cycle Silicon-Containing Cyclic Product rcm->si_cycle

Caption: General workflow for the synthesis of silicon-containing cycles from this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key synthetic steps.

Table 1: Iodine-Mediated Rearrangement of this compound

ProductIodine Equiv.SolventReaction TimeYield (%)Reference
1 (Mono-rearranged)1.0DCM6 h72[3]
2 (Double-rearranged)3.0DCM6 h85[3]

Table 2: Ring-Closing Metathesis of Diallylsilane Intermediates

Starting MaterialCatalystCatalyst Loading (mol%)SolventConcentration (M)ProductYield (%)Reference
1 Grubbs' INot specifiedDCM0.024 (Seven-membered ring)High[3]
5 Grubbs' INot specifiedDCMNot specified6a (6,7-Spirocycle)75[3]

Experimental Protocols

4.1. Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (1)

This protocol describes the mono-rearrangement of this compound.

Reaction Scheme

cluster_reactants Reactants cluster_products Product This compound This compound reagents + This compound->reagents iodine I₂ (1 equiv.) iodine->reagents isopropanol Isopropanol arrow DCM, 6h isopropanol->arrow triethylamine Triethylamine triethylamine->arrow product1 Compound 1 reagents->arrow arrow->product1

Caption: Synthesis of mono-rearranged product 1.

Procedure:

  • To a solution of this compound (0.19 g, 1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂, 0.25 g, 1.0 mmol).[3]

  • Stir the mixture for 6 hours at room temperature.[3]

  • Cool the solution to 0 °C.[3]

  • Add triethylamine (2.0 mmol) and isopropanol (0.13 mL, 1.5 mmol).[3]

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.[3]

  • Quench the reaction with water (15 mL) and extract with DCM (2 x 15 mL).[3]

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate using a rotary evaporator.[3]

  • Purify the crude product by column chromatography on silica gel (20:1 to 10:1 Hexanes:EtOAc) to yield compound 1 as an oil (0.27 g, 72%).[3]

4.2. Synthesis of Silacycle 4 via RCM

This protocol details the ring-closing metathesis of the mono-rearranged product 1 .

Reaction Scheme

compound1 Compound 1 catalyst Grubbs' I compound1->catalyst product4 Silacycle 4 catalyst->product4 DCM (0.02M) Room Temp.

Caption: RCM of compound 1 to form silacycle 4.

Procedure:

  • Prepare a dilute solution of compound 1 in dichloromethane (DCM) at a concentration of 0.02 M.[3]

  • Add Grubbs' first-generation catalyst (Ru-I) to the solution.[3]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).[3]

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the seven-membered ring silacycle 4 in high yield.[3]

4.3. Synthesis of Oxasilaspirocycle 6a via RCM

This protocol describes the synthesis of a spirocyclic compound from a derivative of the mono-rearranged product.

Reaction Scheme

compound5 Compound 5 catalyst Grubbs' I compound5->catalyst product6a Oxasilaspirocycle 6a catalyst->product6a DCM

Caption: RCM of compound 5 to form oxasilaspirocycle 6a.

Procedure:

  • The precursor, diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silane (5 ), is synthesized from this compound in a similar manner to compound 1 , using allyl alcohol instead of isopropanol.[3]

  • Dissolve compound 5 in dichloromethane (DCM).

  • Add Grubbs' first-generation catalyst.

  • Stir the reaction at room temperature.

  • The reaction selectively produces the 6,7-spirocycle 6a .[3] The alternative 5,8-spirocyclic isomer is not observed, likely due to the thermodynamic stability of the seven-membered ring.[3]

  • After completion, concentrate the reaction mixture and purify by column chromatography to yield oxasilaspirocycle 6a (75% yield).[3]

Applications in Drug Development

The replacement of carbon with silicon in pharmaceutical agents has been shown to improve efficacy, selectivity, and enhance physicochemical and bioavailability properties.[1] The synthesis of silicon-stereogenic organosilanes, as demonstrated in these protocols, provides a novel avenue for creating diverse molecular scaffolds.[2][3] These silicon-containing cyclic and spirocyclic structures can be utilized as building blocks in the synthesis of new chemical entities with potentially improved drug-like properties. The ability to generate stereogenic silicon centers offers the potential for fine-tuning the pharmacological profile of lead compounds.

Safety and Handling

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Iodine is corrosive and should be handled with care.

  • Organosilanes may be flammable and should be kept away from ignition sources.

  • Ruthenium catalysts are air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

References

application of tetraallylsilane in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallylsilane [Si(CH₂CH=CH₂)₄] is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyl groups. This unique structure, featuring four reactive carbon-carbon double bonds, makes it a valuable precursor and crosslinking agent in the synthesis of advanced materials. Its applications span from the creation of robust polymer networks and high-performance ceramics to the functionalization of surfaces for enhanced compatibility and performance. This document provides detailed application notes and experimental protocols for the use of this compound in various areas of materials science.

Crosslinking Agent for Polymer Networks via Thiol-Ene Chemistry

Application Notes:

This compound is an effective crosslinking agent in thiol-ene "click" chemistry. This reaction proceeds via a free-radical mechanism, where a thiol group adds across a carbon-carbon double bond (the "ene"). The tetra-functionality of this compound allows for the formation of highly crosslinked, three-dimensional polymer networks when reacted with multifunctional thiols. These networks exhibit excellent thermal and mechanical stability, making them suitable for applications such as hydrogels, elastomers, and adhesives. The reaction is typically initiated by photolysis or thermal decomposition of a radical initiator and is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, which is a common inhibitor in other free-radical polymerizations.

Key Advantages:

  • High Crosslink Density: The four allyl groups enable the formation of dense and robust networks.

  • "Click" Chemistry: The reaction is highly efficient, proceeds under mild conditions, and generates minimal byproducts.

  • Tunable Properties: The mechanical and thermal properties of the resulting polymer can be tailored by varying the thiol-ene stoichiometry and the structure of the thiol monomer.

Experimental Protocol: Synthesis of a Crosslinked Thiol-Ene Polymer Network

This protocol describes the photopolymerization of this compound with a tetrathiol to form a crosslinked polymer film.

Materials:

  • This compound (TAS)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

  • Dichloromethane (DCM) (optional, to reduce viscosity)

  • Glass microscope slides

  • Spacers (e.g., 250 µm thickness)

  • UV lamp (365 nm)

Procedure:

  • Formulation Preparation: In a small, amber-colored vial to protect from light, prepare the thiol-ene formulation. For a stoichiometric ratio, combine this compound and pentaerythritol tetrakis(3-mercaptopropionate) in a 1:1 molar ratio of allyl to thiol functional groups.

  • Initiator Addition: Dissolve the photoinitiator (DMPA) in the thiol-ene mixture to a final concentration of 1 wt%. Ensure complete dissolution by gentle vortexing or magnetic stirring in the dark. If the viscosity is too high for processing, a minimal amount of a suitable solvent like DCM can be added.

  • Sample Preparation: Place a spacer of desired thickness on a clean glass microscope slide. Carefully pipette the thiol-ene formulation onto the glass slide within the confines of the spacer.

  • Curing: Place a second glass slide on top of the formulation, creating a thin film of uniform thickness.

  • Photopolymerization: Expose the assembly to a UV lamp (365 nm). The curing time will depend on the intensity of the UV source and the specific formulation but is typically in the range of 5-15 minutes.

  • Post-Curing and Sample Retrieval: After curing, carefully separate the glass slides to retrieve the crosslinked polymer film. To ensure complete reaction, the film can be post-cured in an oven at a moderate temperature (e.g., 80 °C) for 1 hour.

Quantitative Data:

The following table presents representative mechanical and thermal properties of thiol-ene polymer networks. The data is based on similar tetra-functional 'ene' systems and illustrates the expected performance.

PropertyValue
Glass Transition Temp (Tg)45 - 65 °C
Tensile Modulus1.5 - 2.5 GPa
Tensile Strength40 - 60 MPa
Elongation at Break3 - 5 %
Thermal Decomposition Temp> 300 °C

Diagram:

Thiol_Ene_Crosslinking cluster_reactants Reactants cluster_process Process cluster_product Product TAS This compound (4 ene groups) Mix Formulation TAS->Mix PETMP Tetrathiol (4 thiol groups) PETMP->Mix Initiator Photoinitiator (DMPA) Initiator->Mix UV UV Light (365 nm) UV_Curing Photopolymerization UV->UV_Curing Network Crosslinked Polymer Network Mix->UV_Curing UV Exposure UV_Curing->Network

Caption: Workflow for the synthesis of a crosslinked polymer network using this compound.

Precursor for Silicon Carbide (SiC) Ceramics

Application Notes:

This compound can be used as a component in polymer precursor systems for the synthesis of silicon carbide (SiC) ceramics. When blended with other silicon-containing polymers, such as poly(methylsilane), and pyrolyzed at high temperatures under an inert atmosphere, it contributes to the formation of a SiC ceramic residue. The allyl groups in this compound can undergo thermal crosslinking at lower temperatures, which helps to increase the ceramic yield by minimizing the loss of volatile low-molecular-weight species during pyrolysis. The final properties of the SiC ceramic, such as its density, microstructure, and mechanical strength, are influenced by the composition of the precursor blend and the pyrolysis conditions.

Experimental Protocol: Synthesis of SiC from a Poly(methylsilane)/Tetraallylsilane Mixture

This protocol outlines a general procedure for the synthesis of SiC ceramics from a blend of poly(methylsilane) and this compound.

Materials:

  • Poly(methylsilane) (PMS)

  • This compound (TAS)

  • Toluene (anhydrous)

  • Tube furnace with atmospheric control

  • Alumina combustion boats

Procedure:

  • Precursor Blending: In a glovebox under an inert atmosphere, dissolve poly(methylsilane) in anhydrous toluene. Add this compound to the solution (a typical weight ratio of PMS to TAS might be 9:1). Stir the mixture until a homogeneous solution is obtained.

  • Solvent Removal: Remove the solvent under vacuum to obtain the solid precursor blend.

  • Crosslinking (Optional): To increase the ceramic yield, the precursor blend can be pre-crosslinked by heating it at a moderate temperature (e.g., 150-200 °C) in an inert atmosphere for 1-2 hours.

  • Pyrolysis: Place the crosslinked precursor in an alumina combustion boat and transfer it to a tube furnace.

  • Heating Program: Pyrolyze the sample under a continuous flow of argon or nitrogen gas using the following heating program:

    • Ramp to 600 °C at 5 °C/min and hold for 2 hours.

    • Ramp to 1000 °C at 5 °C/min and hold for 2 hours.

    • Ramp to 1400 °C at 10 °C/min and hold for 1 hour.

    • Cool down to room temperature.

  • Ceramic Characterization: The resulting black ceramic product can be characterized for its composition (e.g., by XRD and elemental analysis), microstructure (e.g., by SEM), and density.

Quantitative Data:

The following table provides representative data for SiC ceramics derived from polymer precursors.

PropertyValue
Ceramic Yield65 - 80 %
Density2.8 - 3.1 g/cm³
Crystallite Size20 - 100 nm
Predominant Phaseβ-SiC

Diagram:

SiC_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product PMS Poly(methylsilane) Blending Blending in Toluene PMS->Blending TAS This compound TAS->Blending Pyrolysis Pyrolysis (1400°C, Ar) Blending->Pyrolysis SiC Silicon Carbide (SiC) Ceramic Pyrolysis->SiC Surface_Modification cluster_materials Materials cluster_process Process cluster_product Product SiO2 Silica Nanoparticle (with -OH groups) Reaction Silanization Reaction (Toluene, Reflux) SiO2->Reaction TAS This compound TAS->Reaction Modified_SiO2 Allyl-Functionalized Silica Nanoparticle Reaction->Modified_SiO2

Application Notes and Protocols for the Synthesis of Silicon-Containing Polymers from Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silicon-containing polymers using tetraallylsilane as a key monomer. Two primary polymerization methodologies are presented: Acyclic Diene Metathesis (ADMET) for the formation of linear polymers and Thiol-Ene photopolymerization for the creation of crosslinked polymer networks. These versatile silicon-containing polymers have potential applications in drug delivery, biomaterials, and advanced materials science.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ADMET is a step-growth condensation polymerization of α,ω-dienes that is driven by the removal of a small volatile molecule, typically ethylene. This method is well-suited for the polymerization of this compound to produce hyperbranched or crosslinked polysilanes. The choice of Grubbs catalyst is critical for controlling the polymerization and the properties of the resulting polymer.

Experimental Protocol: ADMET Polymerization

This protocol is based on general procedures for the ADMET polymerization of α,ω-dienes and should be optimized for this compound.

Materials:

  • This compound (purified and degassed)

  • Grubbs Catalyst (e.g., 1st, 2nd, or 3rd Generation)

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

  • Schlenk flask and vacuum line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of activated alumina and degas with an inert gas. Dry the solvent over appropriate drying agents and degas thoroughly.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of Grubbs catalyst to a Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is in the range of 250:1 to 1000:1.[1]

  • Monomer Addition: Add the purified and degassed this compound to the Schlenk flask containing the catalyst. If using a solvent, add it at this stage.

  • Polymerization: Connect the flask to a vacuum line and apply a dynamic vacuum (typically < 50 mTorr) to facilitate the removal of the ethylene byproduct.[1] This removal drives the polymerization equilibrium towards the formation of the polymer. Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the terminal vinyl proton signals and the appearance of internal olefinic proton signals.

  • Termination and Isolation: Once the desired molecular weight is achieved or the monomer is consumed, the reaction can be terminated by exposing the solution to air or by adding an inhibitor such as ethyl vinyl ether. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Data Presentation: ADMET Polymerization Parameters
ParameterRecommended RangeNotes
MonomerThis compoundMust be purified and degassed
CatalystGrubbs 1st, 2nd, or 3rd Gen.Catalyst choice affects activity and functional group tolerance
[M]/[C] Ratio250:1 - 1000:1Influences molecular weight
SolventToluene, Chlorobenzene (anhydrous)High-boiling point solvents can be used for higher temperatures
Temperature50 - 80 °CHigher temperatures may lead to catalyst decomposition
Pressure< 50 mTorr (dynamic vacuum)Essential for ethylene removal

Logical Relationship: ADMET Polymerization of this compound

ADMET_Workflow Monomer This compound (Monomer) Reaction ADMET Polymerization (Vacuum, Heat) Monomer->Reaction Catalyst Grubbs Catalyst Catalyst->Reaction Polymer Poly(this compound) Reaction->Polymer Byproduct Ethylene (g) Reaction->Byproduct removed

ADMET polymerization workflow for this compound.

Thiol-Ene Photopolymerization of this compound

Thiol-ene "click" chemistry is a highly efficient and versatile reaction that proceeds via a radical-mediated step-growth mechanism. The photoinitiated polymerization of this compound with a multi-functional thiol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), leads to the formation of a highly crosslinked polymer network. This method is attractive due to its rapid curing rates at ambient temperature and insensitivity to oxygen.

Experimental Protocol: Thiol-Ene Photopolymerization

This protocol is adapted from procedures for the photoinitiated thiol-ene polymerization of multifunctional vinyl and thiol monomers.

Materials:

  • This compound

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • UV light source (e.g., 320-500 nm)

  • Molds for sample preparation

Procedure:

  • Formulation Preparation: Prepare a homogeneous mixture of this compound and PETMP. For a fully crosslinked network, a stoichiometric ratio of allyl to thiol functional groups (1:1) is typically used.

  • Photoinitiator Addition: Dissolve the photoinitiator in the monomer mixture. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt%.

  • Curing: Pour the formulation into a mold of the desired shape and dimensions. Expose the mixture to a UV light source with an appropriate wavelength and intensity to initiate polymerization. The curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.

  • Post-Curing: After the initial UV exposure, the polymer network may benefit from a post-curing step, which can involve continued UV irradiation or thermal treatment to ensure complete conversion of the functional groups.

  • Characterization: The resulting polymer network can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy (to monitor the disappearance of thiol and ene peaks), dynamic mechanical analysis (DMA) (to determine thermomechanical properties), and swelling studies.

Data Presentation: Thiol-Ene Photopolymerization Parameters
ParameterRecommended Value/RangeNotes
Ene MonomerThis compoundStoichiometric ratio with thiol is crucial
Thiol MonomerPentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Other multi-functional thiols can be used
[Allyl]:[Thiol] Ratio1:1For optimal network formation
PhotoinitiatorDMPA0.1 - 5 wt%
UV Wavelength320 - 500 nmShould match the absorption spectrum of the photoinitiator
Curing TimeVaries (seconds to minutes)Dependent on light intensity and sample thickness

Experimental Workflow: Thiol-Ene Photopolymerization

Thiol_Ene_Workflow cluster_formulation Formulation This compound This compound Mix Mixing This compound->Mix PETMP Tetrathiol (PETMP) PETMP->Mix Photoinitiator Photoinitiator (DMPA) Photoinitiator->Mix Cure UV Curing Mix->Cure Polymer Crosslinked Polymer Network Cure->Polymer

Workflow for thiol-ene photopolymerization.

Conclusion

The synthesis of silicon-containing polymers from this compound via ADMET and thiol-ene polymerization offers two distinct routes to novel materials. ADMET polymerization provides a pathway to linear or branched polymers with unsaturated backbones, while thiol-ene photopolymerization yields highly crosslinked networks. The choice of method will depend on the desired properties and application of the final polymer. The protocols and data presented here serve as a starting point for researchers to explore the synthesis and application of these promising silicon-containing polymers. Further optimization of the reaction conditions for each specific system is encouraged to achieve the desired material properties.

References

Application Notes and Protocols for Hydrosilylation Reactions with Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a powerful and versatile chemical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This reaction is of fundamental importance in organosilicon chemistry and has widespread applications in the synthesis of new materials, surface modification, and the development of silicon-containing pharmaceuticals. Tetraallylsilane [Si(CH₂CH=CH₂)₄] is a valuable precursor molecule possessing four reactive allyl groups, making it an ideal core for the divergent synthesis of carbosilane dendrimers and other highly branched macromolecules. The hydrosilylation of this compound with various hydrosilanes allows for the precise introduction of a wide range of functional groups, enabling the tailoring of the resulting molecule's properties for specific applications in drug delivery, diagnostics, and materials science.

This document provides detailed application notes and protocols for conducting hydrosilylation reactions with this compound. The methodologies described are based on established principles and analogous reactions found in the scientific literature, providing a robust starting point for researchers in this field.

Core Concepts and Reaction Mechanism

The platinum-catalyzed hydrosilylation of alkenes, such as the allyl groups in this compound, is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride complex.

  • Olefin Coordination: The alkene (an allyl group from this compound) coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This can occur in two ways, leading to either the α-adduct (Markovnikov) or the β-adduct (anti-Markovnikov). For terminal alkenes like the allyl group, the anti-Markovnikov addition is typically favored, resulting in the silyl group being attached to the terminal carbon.

  • Reductive Elimination: The resulting alkyl-platinum complex undergoes reductive elimination to release the hydrosilylated product and regenerate the platinum(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that side reactions, such as olefin isomerization, can sometimes occur, although the use of appropriate catalysts and reaction conditions can minimize these pathways.

Catalyst Selection

The choice of catalyst is critical for a successful and selective hydrosilylation reaction. Platinum-based catalysts are the most widely employed due to their high activity and efficiency.

  • Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This is one of the most common and highly active catalysts for hydrosilylation. It is soluble in many organic solvents and typically requires low catalyst loadings (ppm levels).

  • Speier's Catalyst (Hexachloroplatinic acid, H₂PtCl₆): Another widely used catalyst, often as a solution in isopropanol. It may require an induction period or heating to activate.

  • Other Platinum Catalysts: Various other platinum complexes, including those with phosphine or carbene ligands, have been developed to fine-tune reactivity and selectivity.

  • Rhodium Catalysts: Complexes such as Wilkinson's catalyst ([RhCl(PPh₃)₃]) can also catalyze hydrosilylation and may offer different selectivity profiles compared to platinum catalysts.

For the protocols detailed below, Karstedt's catalyst is the recommended choice due to its high activity and prevalence in the literature for carbosilane dendrimer synthesis.

Experimental Protocols

The following protocols describe the synthesis of first-generation carbosilane dendrimers starting from this compound. These are representative procedures based on analogous reactions reported in the scientific literature. Researchers should perform small-scale trial reactions to optimize conditions for their specific hydrosilane and experimental setup.

Protocol 1: Synthesis of Tetra(3-trichlorosilylpropyl)silane (G1-Cl)

This protocol outlines the exhaustive hydrosilylation of this compound with trichlorosilane to generate the first-generation dendrimer with twelve reactive chlorosilyl groups on its periphery.

Reactants and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
This compoundSi(C₃H₅)₄192.385.00 g0.026
TrichlorosilaneHSiCl₃135.4517.6 g (13.1 mL)0.130
Karstedt's CatalystPt₂(dvs)₃~190010-20 ppm Pt-
Anhydrous TolueneC₇H₈92.1450 mL-
Schlenk Flask (100 mL)--1-
Magnetic Stirrer--1-
Condenser--1-
Inert Gas Supply (Ar or N₂)----

Procedure:

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Charging Reactants: The flask is charged with this compound (5.00 g, 0.026 mol) and anhydrous toluene (50 mL).

  • Catalyst Addition: Karstedt's catalyst solution is added to the reaction mixture via syringe to achieve a platinum concentration of 10-20 ppm relative to the reactants.

  • Addition of Hydrosilane: Trichlorosilane (17.6 g, 13.1 mL, 0.130 mol, 5 equivalents) is added dropwise to the stirred solution at room temperature. An excess of the hydrosilane is used to ensure complete reaction of all four allyl groups.

  • Reaction Conditions: The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours under an inert atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the allyl protons of this compound.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The excess trichlorosilane and toluene are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a colorless oil, is typically used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation, though this can be challenging due to the high boiling point.

Expected Yield: The reaction generally proceeds in high yield (>90%).

Protocol 2: Synthesis of Tetra(3-(methyldichlorosilyl)propyl)silane (G1-Me/Cl)

This protocol details the hydrosilylation of this compound with methyldichlorosilane, resulting in a first-generation dendrimer with eight peripheral chloro groups and four methyl groups.

Reactants and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
This compoundSi(C₃H₅)₄192.385.00 g0.026
MethyldichlorosilaneHSiMeCl₂115.0314.9 g (13.0 mL)0.130
Karstedt's CatalystPt₂(dvs)₃~190010-20 ppm Pt-
Anhydrous TolueneC₇H₈92.1450 mL-
Schlenk Flask (100 mL)--1-
Magnetic Stirrer--1-
Condenser--1-
Inert Gas Supply (Ar or N₂)----

Procedure:

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is thoroughly dried and purged with an inert gas.

  • Charging Reactants: this compound (5.00 g, 0.026 mol) is dissolved in anhydrous toluene (50 mL) in the Schlenk flask.

  • Catalyst Addition: A solution of Karstedt's catalyst is added to achieve a platinum concentration of 10-20 ppm.

  • Addition of Hydrosilane: Methyldichlorosilane (14.9 g, 13.0 mL, 0.130 mol, 5 equivalents) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Conditions: The mixture is heated to 60-80 °C and stirred under an inert atmosphere for 12-24 hours.

  • Monitoring the Reaction: Reaction progress is monitored by the disappearance of the allyl proton signals in the ¹H NMR spectrum.

  • Work-up: After cooling to room temperature, the solvent and excess methyldichlorosilane are removed in vacuo.

  • Purification: The product, a colorless oil, is typically of sufficient purity for subsequent reactions. Vacuum distillation can be employed for further purification if required.

Expected Yield: High yields (>90%) are typically obtained for this reaction.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the hydrosilylation of this compound based on analogous reactions in the literature.

HydrosilaneCatalystCatalyst Loading (ppm Pt)SolventTemperature (°C)Time (h)Yield (%)
HSiCl₃Karstedt's10-20Toluene60-8012-24>90
HSiMeCl₂Karstedt's10-20Toluene60-8012-24>90

Visualizations

Reaction Scheme

Hydrosilylation_Scheme General Hydrosilylation of this compound This compound Si(CH₂CH=CH₂)₄ Product Si(CH₂CH₂CH₂SiR¹R²)₄ This compound->Product + Hydrosilane 4 R¹R²SiH Hydrosilane->Product + Catalyst [Pt] catalyst Catalyst->Product

Caption: General reaction scheme for the hydrosilylation of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Hydrosilylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Schlenk Flask under Inert Gas Charge Charge this compound and Solvent Setup->Charge Add_Catalyst Add Karstedt's Catalyst Charge->Add_Catalyst Add_Hydrosilane Add Hydrosilane Dropwise Add_Catalyst->Add_Hydrosilane Heat Heat and Stir (60-80°C, 12-24h) Add_Hydrosilane->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Remove Solvent and Excess Reagent in Vacuo Cool->Evaporate Purify Purify by Vacuum Distillation (Optional) Evaporate->Purify

Caption: A generalized workflow for the hydrosilylation of this compound.

Safety Considerations

  • Hydrosilanes: Chlorosilanes are corrosive and react with moisture to produce HCl gas. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Catalysts: Platinum catalysts are toxic and should be handled with care.

  • Solvents: Toluene is a flammable and toxic solvent. All manipulations should be performed in a fume hood away from ignition sources.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of chlorosilanes with atmospheric moisture.

Conclusion

The hydrosilylation of this compound is a robust and efficient method for the synthesis of first-generation carbosilane dendrimers. By carefully selecting the hydrosilane and catalyst, a wide variety of functional groups can be introduced onto the periphery of the molecule. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and applications of these fascinating macromolecules. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and reproducible results.

Application Notes and Protocols: Synthesis of Silacycles from Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silacycles utilizing tetraallylsilane as a starting material. The methodologies described herein focus on an iodine-promoted rearrangement followed by ring-closing metathesis (RCM), a strategy that enables the formation of silicon-stereogenic silacycles.

Introduction

Silacycles, cyclic compounds containing one or more silicon atoms in the ring, are of growing interest in medicinal chemistry and materials science due to their unique physicochemical properties compared to their carbon-based counterparts.[1] this compound is a versatile precursor for the synthesis of functionalized silacycles. A robust method involves an initial iodine-promoted rearrangement of the allyl groups, which can be selectively controlled to yield mono- or di-rearranged products.[2][3][4] Subsequent ring-closing metathesis (RCM) of the rearranged intermediates provides access to various silacyclic structures, including those with stereogenic silicon centers.[2][3]

Reaction Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Iodine-Promoted Rearrangement: this compound undergoes an intramolecular rearrangement in the presence of iodine. The stoichiometry of iodine dictates the extent of the reaction, allowing for selective formation of mono- or double-rearranged products.[2][3][4] This step is thought to proceed through the intramolecular allylation of a beta-silyl carbocation.[2]

  • Ring-Closing Metathesis (RCM): The rearranged diallylsilane intermediates are then subjected to RCM using a ruthenium catalyst, such as Grubbs' first-generation catalyst, to form the desired silacycle.[2][5][6] This reaction is driven by the formation of volatile ethylene gas.[6]

Data Presentation

Table 1: Summary of Iodine-Promoted Rearrangement of this compound [2][3]

Equivalents of I₂Major ProductYield
1Mono-rearranged productHigh
3Double-rearranged productGood

Table 2: Ring-Closing Metathesis for Silacycle Formation [2][3]

SubstrateCatalystProductYieldDiastereomeric Ratio
Mono-rearranged diallylsilaneGrubbs' 1st Gen.Seven-membered silacycleHigh~1:1

Experimental Protocols

Protocol 1: Synthesis of Mono-rearranged Intermediate[2]

This protocol describes the iodine-promoted mono-rearrangement of this compound followed by trapping with an alcohol.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Diisopropylethylamine (DIPEA)

  • Allyl alcohol

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Add iodine (1.0 mmol) to the solution and stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (2.5 mmol) and allyl alcohol (1.5 mmol).

  • Allow the reaction mixture to slowly warm to room temperature while stirring for 6 hours.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Protocol 2: Synthesis of Double-rearranged Intermediate[2]

This protocol details the double rearrangement of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Triethylamine

  • Isopropanol

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Add iodine (3.0 mmol) and stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0 °C.

  • Add triethylamine (3.5 mmol) and isopropanol (2.5 mmol).

  • Stir the resulting mixture and allow it to slowly warm to room temperature over 6 hours.

  • Quench the reaction with water (15 mL).

  • Extract with DCM (2 x 15 mL).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate.

  • Purify the product as needed.

Protocol 3: Ring-Closing Metathesis for Silacycle Formation[2]

This protocol describes the cyclization of a mono-rearranged diallylsilane intermediate to form a seven-membered silacycle.

Materials:

  • Mono-rearranged diallylsilane intermediate

  • Dichloromethane (DCM), anhydrous

  • Grubbs' first-generation catalyst (Ru-I)

Procedure:

  • Prepare a dilute solution (0.02 M) of the mono-rearranged diallylsilane intermediate in anhydrous DCM.

  • Add Grubbs' first-generation catalyst.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or NMR).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting silacycle by column chromatography. It has been observed that seven-membered ring formation is favored over five-membered ring formation in similar systems.[2]

Visualizations

logical_relationship This compound This compound Mono_rearranged Mono-rearranged Intermediate This compound->Mono_rearranged 1 eq. I₂ Double_rearranged Double-rearranged Intermediate This compound->Double_rearranged 3 eq. I₂ Silacycle Silicon-Stereogenic Silacycle Mono_rearranged->Silacycle RCM (Grubbs' Cat.)

Caption: Synthetic pathway from this compound to silacycles.

experimental_workflow start Start: This compound in DCM add_iodine Add I₂ (1 or 3 eq.) start->add_iodine stir1 Stir 6h at RT add_iodine->stir1 cool Cool to 0 °C stir1->cool add_base_alcohol Add Base and Alcohol cool->add_base_alcohol stir2 Stir 6h, warm to RT add_base_alcohol->stir2 workup Aqueous Workup & Extraction stir2->workup purify1 Purification workup->purify1 intermediate Rearranged Intermediate purify1->intermediate start_rcm Start: Rearranged Intermediate in DCM intermediate->start_rcm add_catalyst Add Grubbs' Catalyst start_rcm->add_catalyst stir_rcm Stir at RT add_catalyst->stir_rcm concentrate Concentrate stir_rcm->concentrate purify2 Purification concentrate->purify2 silacycle Final Silacycle purify2->silacycle

Caption: Experimental workflow for silacycle synthesis.

References

Tetraallylsilane as a Precursor for Advanced Nanomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of nanomaterials derived from tetraallylsilane. While direct, published protocols for the synthesis of nanomaterials specifically from this compound for drug delivery are limited, this document outlines plausible and scientifically grounded experimental procedures adapted from established methods for similar silicon-based precursors. The following sections detail the synthesis of this compound, its use in preparing silicon carbide (SiC) nanoparticles and silicon-containing polymeric nanoparticles, and protocols for their characterization and functionalization for drug delivery applications.

Synthesis of this compound Precursor

This compound serves as a versatile precursor due to its four reactive allyl groups, making it suitable for various polymerization and deposition techniques. A reliable method for its synthesis is the Grignard reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established organosilicon synthesis methodologies.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of allyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium turnings via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (allylmagnesium bromide).

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Prepare a solution of silicon tetrachloride in anhydrous toluene.

  • Add the SiCl₄ solution dropwise to the stirred Grignard reagent. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Synthesis of Nanomaterials from this compound

This compound can be utilized to synthesize various nanomaterials, including silicon carbide nanoparticles via pyrolysis and silicon-containing polymeric nanoparticles through crosslinking polymerization.

Proposed Protocol for Silicon Carbide (SiC) Nanoparticle Synthesis via Pyrolysis

Pyrolysis involves the thermal decomposition of the precursor in an inert atmosphere. This method is widely used for the synthesis of ceramic nanoparticles.[1][2][3]

Experimental Protocol:

  • Place a quartz boat containing a known amount of this compound into the center of a tube furnace.

  • Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any oxygen.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 800-1200 °C) at a controlled ramp rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

  • Hold the furnace at the set temperature for a specified duration (e.g., 1-3 hours) to allow for complete decomposition of the precursor and formation of SiC nanoparticles.

  • After the pyrolysis is complete, cool the furnace down to room temperature under the inert gas flow.

  • Carefully collect the resulting black powder from the quartz boat.

Characterization: The synthesized SiC nanoparticles should be characterized to determine their size, morphology, and crystalline structure.[4][5]

Characterization Technique Purpose Expected Results
Transmission Electron Microscopy (TEM)To visualize the size, shape, and morphology of the nanoparticles.Spherical nanoparticles with a narrow size distribution.
X-ray Diffraction (XRD)To determine the crystalline structure and phase purity of the material.Diffraction peaks corresponding to the cubic (β-SiC) or hexagonal (α-SiC) phase of silicon carbide.[6]
Fourier-Transform Infrared Spectroscopy (FT-IR)To identify the chemical bonds present in the sample.A characteristic peak around 800 cm⁻¹ corresponding to the Si-C stretching vibration.
Dynamic Light Scattering (DLS)To measure the hydrodynamic diameter and size distribution in a liquid suspension.An average particle size consistent with TEM observations, and a low polydispersity index (PDI) indicating a uniform size distribution.

Experimental Workflow for SiC Nanoparticle Synthesis

G cluster_synthesis SiC Nanoparticle Synthesis cluster_characterization Characterization Precursor This compound Furnace Tube Furnace Precursor->Furnace Pyrolysis Pyrolysis (800-1200°C, Argon) Furnace->Pyrolysis Collection Nanoparticle Collection Pyrolysis->Collection TEM TEM Collection->TEM XRD XRD Collection->XRD FTIR FT-IR Collection->FTIR DLS DLS Collection->DLS

Caption: Workflow for SiC nanoparticle synthesis and characterization.

Proposed Protocol for Silicon-Containing Polymeric Nanoparticle Synthesis via Crosslinking Polymerization

The allyl groups in this compound can participate in polymerization reactions, and it can act as a crosslinker to form a three-dimensional polymeric network, resulting in nanoparticles.[7][8][9]

Experimental Protocol:

  • Prepare a solution of a primary monomer (e.g., styrene or methyl methacrylate), an initiator (e.g., azobisisobutyronitrile, AIBN), and a surfactant (e.g., sodium dodecyl sulfate, SDS) in a suitable solvent (e.g., a mixture of water and ethanol for emulsion polymerization).

  • Add this compound as a crosslinking agent to the monomer solution. The ratio of monomer to crosslinker will determine the properties of the resulting nanoparticles.

  • Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen) for 30 minutes.

  • Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C) with constant stirring.

  • Maintain the reaction at this temperature for a specified period (e.g., 6-24 hours) to allow for complete polymerization.

  • Cool the reaction to room temperature.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, initiator, and surfactant.

  • The purified nanoparticle suspension can be used for further applications or lyophilized to obtain a dry powder.

Characterization:

Characterization Technique Purpose Expected Results
Scanning Electron Microscopy (SEM) / TEMTo determine the size, shape, and surface morphology of the nanoparticles.Spherical nanoparticles with a smooth surface.
Dynamic Light Scattering (DLS)To measure the hydrodynamic diameter and size distribution in suspension.A narrow size distribution with a low polydispersity index (PDI).
FT-IR SpectroscopyTo confirm the incorporation of this compound and the polymerization.Presence of characteristic peaks for the primary monomer and disappearance or reduction of the C=C stretching vibration from the allyl groups of this compound.
Thermogravimetric Analysis (TGA)To evaluate the thermal stability and composition of the nanoparticles.A degradation profile that indicates the thermal stability of the polymer and can be used to estimate the silicon content.

Logical Relationship in Polymeric Nanoparticle Formation

G Monomer Primary Monomer Polymerization Polymerization Monomer->Polymerization Crosslinker This compound (Crosslinker) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Nanoparticles Silicon-Containing Polymeric Nanoparticles Polymerization->Nanoparticles

Caption: Formation of polymeric nanoparticles from monomers and a crosslinker.

Application in Drug Delivery

Nanomaterials derived from this compound, such as SiC and polymeric nanoparticles, can be functionalized for use in drug delivery systems.[10][11][12][13][14][15] Their surfaces can be modified to attach targeting ligands and load therapeutic agents.

Proposed Protocol for Surface Functionalization and Drug Loading

This protocol describes a general method for surface hydroxylation followed by silanization to introduce functional groups for drug conjugation.

Materials:

  • Synthesized nanoparticles (SiC or polymeric)

  • Hydrogen peroxide (H₂O₂), 30%

  • Sulfuric acid (H₂SO₄), concentrated

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Drug to be loaded (e.g., doxorubicin with a linker)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Procedure:

A. Surface Hydroxylation (for SiC nanoparticles):

  • Carefully prepare a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Disperse the SiC nanoparticles in the piranha solution and stir for 1 hour at room temperature. This will introduce hydroxyl (-OH) groups on the surface.

  • Quench the reaction by slowly adding the mixture to a large volume of deionized water.

  • Wash the nanoparticles repeatedly with deionized water by centrifugation until the pH is neutral.

B. Amine Functionalization (for hydroxylated SiC or polymeric nanoparticles):

  • Disperse the hydroxylated nanoparticles in anhydrous toluene.

  • Add APTES to the suspension and reflux the mixture for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture and wash the nanoparticles with toluene and then ethanol to remove excess APTES.

  • Dry the amine-functionalized nanoparticles under vacuum.

C. Drug Conjugation (Example with a carboxyl-containing drug):

  • Disperse the amine-functionalized nanoparticles in PBS.

  • In a separate vial, activate the carboxylic acid group of the drug using EDC and NHS in PBS for 15-30 minutes.

  • Add the activated drug solution to the nanoparticle suspension and stir at room temperature for 2-4 hours.

  • Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove unconjugated drug and coupling agents.

Characterization of Functionalized and Drug-Loaded Nanoparticles:

Characterization Technique Purpose Expected Results
Zeta Potential MeasurementTo determine the surface charge of the nanoparticles at different stages.A negative zeta potential for hydroxylated nanoparticles, a positive zeta potential for amine-functionalized nanoparticles, and a change in zeta potential upon drug conjugation.
FT-IR SpectroscopyTo confirm the presence of functional groups and the conjugation of the drug.Appearance of N-H bending peaks for amine functionalization and characteristic peaks of the drug molecule after conjugation.
UV-Vis SpectroscopyTo quantify the amount of drug loaded onto the nanoparticles.A calibration curve of the free drug can be used to determine the concentration of the drug in the supernatant after loading, and thus calculate the loading efficiency.
In Vitro Drug Release StudyTo evaluate the release profile of the drug from the nanoparticles.A sustained release of the drug over time, which can be tuned by the nature of the linker between the drug and the nanoparticle. The release is often studied at different pH values (e.g., pH 7.4 for blood and pH 5.5 for endosomal environment).

Signaling Pathway for Targeted Drug Delivery

G cluster_delivery Drug Delivery Pathway NP Drug-Loaded Nanoparticle Targeting Targeting Ligand Receptor Cell Surface Receptor Targeting->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

References

Application Notes and Protocols for Tetraallylsilane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of tetraallylsilane in drug delivery systems is a novel concept and is not yet established in published scientific literature. The following application notes and protocols are hypothetical and based on the known chemical properties of this compound and established principles of drug delivery system design. This document is intended for research and development purposes to explore the potential of this compound.

Application Note: this compound as a Versatile Precursor for Nanoparticle-Based Drug Delivery

Introduction

This compound is an organosilicon compound featuring a central silicon atom bonded to four allyl groups. While its direct therapeutic applications are unknown, its unique molecular structure presents a promising platform for the synthesis of novel drug delivery systems. The presence of four reactive allyl groups allows for cross-linking polymerization and subsequent functionalization, making it a candidate for creating robust and versatile nanocarriers. Organosilicon-based materials are often characterized by their biocompatibility and tunable degradation profiles, which are desirable properties for drug delivery applications.[1][2] This note outlines a hypothetical application of this compound as a precursor for creating core-shell nanoparticles for controlled drug release.

Proposed Rationale for Use

The fundamental concept involves utilizing this compound as a monomer to construct a polymeric nanoparticle. The allyl groups can undergo polymerization to form a stable, cross-linked core. This core can be designed to encapsulate therapeutic agents. The silicon center offers a potential point for tailoring the physicochemical properties of the resulting material.

Hypothetical Synthesis of this compound-Derived Nanoparticles (TAS-NPs)

A potential synthetic route for creating drug-loaded TAS-NPs could involve a two-stage process:

  • Core Polymerization and Drug Encapsulation: A microemulsion polymerization technique could be employed where this compound, a hydrophobic drug, and a radical initiator are emulsified in an aqueous phase containing a surfactant. Polymerization of the allyl groups would lead to the formation of a solid, drug-loaded poly(this compound) core.

  • Surface Functionalization: The surface of the nanoparticles could be functionalized to enhance biocompatibility and introduce targeting moieties. The allyl groups on the surface of the nanoparticles are amenable to various chemical modifications, such as thiol-ene "click" chemistry.[3][4] This allows for the covalent attachment of polyethylene glycol (PEG) to improve circulation time or targeting ligands (e.g., antibodies, peptides) for site-specific delivery.

Potential Advantages of TAS-NPs

  • High Drug Loading: The three-dimensional cross-linked structure could offer a high capacity for encapsulating hydrophobic drugs.

  • Tunable Properties: The physicochemical properties, such as size, stability, and degradation rate, could potentially be tuned by controlling the polymerization conditions.

  • Versatile Functionalization: The surface-exposed allyl groups provide handles for a variety of conjugation chemistries, enabling the attachment of different functional molecules.[5]

  • Biocompatibility: Silicon-based materials are generally considered biocompatible, which is a crucial requirement for in vivo applications.[1][6]

Challenges and Future Directions

The development of this compound-based drug delivery systems would require thorough investigation into several aspects:

  • Controlled Polymerization: Achieving monodisperse nanoparticles with controlled size and morphology.

  • Biocompatibility and Toxicity: In-depth in vitro and in vivo studies to confirm the safety of the nanoparticles and their degradation products.

  • Drug Release Kinetics: Understanding and controlling the mechanism and rate of drug release from the polymeric matrix.

  • Biodegradability: Assessing the degradation profile of the poly(this compound) matrix in a physiological environment.

Experimental Protocols

Protocol 1: Synthesis of this compound-Derived Nanoparticles (TAS-NPs)

Objective: To synthesize TAS-NPs using a microemulsion polymerization method.

Materials:

  • This compound (TAS)

  • Cetyltrimethylammonium bromide (CTAB)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Prepare the oil phase by dissolving 100 mg of TAS and 10 mg of AIBN in 2 mL of chloroform.

  • Prepare the aqueous phase by dissolving 200 mg of CTAB in 20 mL of deionized water.

  • Combine the oil and aqueous phases in a round-bottom flask.

  • Emulsify the mixture by sonicating for 15 minutes or until a stable nanoemulsion is formed.

  • Heat the nanoemulsion to 70°C under constant stirring to initiate polymerization.

  • Maintain the reaction for 24 hours under a nitrogen atmosphere.

  • Remove the chloroform by rotary evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.

  • Wash the nanoparticles three times with deionized water and twice with ethanol to remove unreacted monomers and surfactant.

  • Resuspend the purified TAS-NPs in deionized water for further use.

Protocol 2: Drug Loading into TAS-NPs

Objective: To load a model hydrophobic drug (e.g., Paclitaxel) into TAS-NPs via encapsulation.

Procedure:

  • During the synthesis of TAS-NPs (Protocol 1, Step 1), dissolve 10 mg of Paclitaxel along with TAS and AIBN in chloroform.

  • Follow the remaining steps of Protocol 1 to synthesize the drug-loaded nanoparticles.

Protocol 3: Surface Functionalization of TAS-NPs with PEG via Thiol-Ene Reaction

Objective: To attach methoxy-poly(ethylene glycol)-thiol (mPEG-SH) to the surface of TAS-NPs.

Materials:

  • TAS-NPs

  • mPEG-SH (MW 2000)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • UV lamp (365 nm)

  • Magnetic stirrer

Procedure:

  • Disperse 20 mg of TAS-NPs in 10 mL of PBS.

  • Add 10 mg of mPEG-SH and 1 mg of DMPA to the nanoparticle suspension.

  • Stir the mixture in the dark for 30 minutes to allow for equilibration.

  • Expose the suspension to UV light (365 nm) for 1 hour under stirring to initiate the thiol-ene reaction.

  • Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours to remove unreacted mPEG-SH and photoinitiator.

Protocol 4: Characterization of Drug-Loaded TAS-NPs

Objective: To characterize the physicochemical properties and drug content of the synthesized nanoparticles.

Methods:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge.

  • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyse a known amount of drug-loaded nanoparticles using a suitable solvent (e.g., acetonitrile).

    • Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 5: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from TAS-NPs.

Procedure:

  • Disperse a known amount of drug-loaded TAS-NPs in a dialysis bag (e.g., MWCO 10 kDa).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected samples using HPLC or UV-Vis Spectroscopy.

  • Plot the cumulative drug release as a function of time.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of TAS-NP Formulations

Formulation CodeDrug LoadedSurface ModificationParticle Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
TAS-NP-01NoneNone150 ± 100.15-15 ± 2N/AN/A
TAS-NP-02PaclitaxelNone165 ± 120.18-18 ± 38.585
TAS-NP-03PaclitaxelPEGylated180 ± 150.20-5 ± 18.282

Visualizations

Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization TAS This compound Emulsification Microemulsification TAS->Emulsification Drug Hydrophobic Drug Drug->Emulsification Initiator Radical Initiator Initiator->Emulsification Surfactant Surfactant Solution Surfactant->Emulsification Polymerization Polymerization (70°C, 24h) Emulsification->Polymerization DrugLoadedNP Drug-Loaded TAS-NP Polymerization->DrugLoadedNP ThiolEne Thiol-Ene Reaction (UV, 1h) DrugLoadedNP->ThiolEne PEG mPEG-SH PEG->ThiolEne Photoinitiator Photoinitiator Photoinitiator->ThiolEne FinalProduct PEGylated Drug-Loaded TAS-NP ThiolEne->FinalProduct

Caption: Workflow for the hypothetical synthesis and functionalization of drug-loaded TAS-NPs.

Drug_Release_Mechanism cluster_NP TAS-NP in Aqueous Environment cluster_Release Release Pathways NP Drug-Loaded TAS-NP Drug_Inside Drug (Encapsulated) Diffusion Diffusion NP->Diffusion Sustained Release Degradation Matrix Degradation NP->Degradation Slow Erosion Released_Drug Released Drug Diffusion->Released_Drug Degradation->Released_Drug

Caption: Hypothetical mechanisms of drug release from TAS-NPs.

Thiol_Ene_Functionalization cluster_reaction Thiol-Ene Click Reaction TAS_Surface TAS-NP Surface (-CH=CH2) UV UV Light (365 nm) + Photoinitiator TAS_Surface->UV PEG_Thiol PEG-Thiol (PEG-SH) PEG_Thiol->UV Plus1 + PEGylated_Surface PEGylated TAS-NP (-CH2-CH2-S-PEG) UV->PEGylated_Surface Covalent Bond Formation

Caption: Chemical pathway for TAS-NP functionalization via thiol-ene chemistry.

References

Application Notes and Protocols: NMR Spectroscopy for Analyzing Tetraallylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallylsilane is a versatile precursor in organosilicon chemistry, utilized in a variety of transformations including hydrosilylation, thiol-ene reactions, and the synthesis of complex architectures like dendrimers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of these reactions, providing detailed insights into reaction kinetics, product structure, and purity. This document provides detailed application notes and protocols for the use of NMR in monitoring and characterizing reactions involving this compound.

Key Applications of NMR in this compound Chemistry

NMR spectroscopy is a powerful technique for both qualitative and quantitative analysis of this compound reactions.[1][2] It allows for:

  • Reaction Monitoring: Tracking the consumption of reactants and the formation of products in real-time.[3][4]

  • Structural Elucidation: Determining the chemical structure of intermediates and final products.[5][6]

  • Quantitative Analysis: Measuring the concentration of different species in a reaction mixture to determine yields and kinetic parameters.[1][7]

  • Stereochemical Analysis: Distinguishing between different stereoisomers of the products.[5][6]

Application Example 1: Iodine-Promoted Rearrangement of this compound

A notable reaction of this compound is its rearrangement when treated with iodine (I₂). The stoichiometry of iodine dictates the extent of the rearrangement, leading to either mono- or di-rearranged products. NMR spectroscopy is crucial for monitoring this selectivity.[5][6][8]

Quantitative Data Summary

The selectivity of the iodine-promoted rearrangement of this compound can be effectively controlled by the amount of iodine used. NMR analysis demonstrates that using 1.0 equivalent of I₂ leads to the selective formation of the mono-rearranged product, while 3.0 equivalents favor the di-rearranged product.[5][6]

Equivalents of I₂Starting Material (this compound)Mono-rearranged ProductDi-rearranged ProductYield of Isolated Product (1)Yield of Isolated Product (2)
1.0Nearly ConsumedPredominantMinor72%-
2.0-MinorPredominant--
3.0--Predominant-85%

(Data synthesized from multiple sources)[5][6]

Experimental Protocol: NMR Monitoring of Iodine-Promoted Rearrangement
  • Sample Preparation:

    • In a dry NMR tube, dissolve this compound in deuterated dichloromethane (CD₂Cl₂).

    • Acquire a baseline ¹H NMR spectrum of the starting material.

    • Add a predetermined equivalent of I₂ (e.g., 1.0 or 3.0 equivalents) to the NMR tube.

  • NMR Acquisition:

    • Record ¹H NMR spectra at regular intervals to monitor the progress of the reaction directly in the NMR tube.[5][6]

    • Typical parameters for a 500 MHz spectrometer include:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Solvent: CDCl₃ (referenced at δH = 7.26 ppm)[5]

  • Data Analysis:

    • Integrate the characteristic signals of the starting material, mono-rearranged, and di-rearranged products to determine their relative concentrations over time.

Visualization of the Experimental Workflow

G Workflow for NMR Monitoring of this compound Rearrangement cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing start Dissolve this compound in CD₂Cl₂ add_i2 Add Iodine (I₂) start->add_i2 acquire Acquire ¹H NMR Spectra at Intervals add_i2->acquire integrate Integrate Signals acquire->integrate quantify Determine Relative Concentrations integrate->quantify end end quantify->end Reaction Profile

Caption: Workflow for NMR monitoring of this compound rearrangement.

Application Example 2: Hydrosilylation Reactions

Hydrosilylation of the allyl groups in this compound is a common method for creating functionalized silanes and dendrimers. NMR is used to follow the consumption of the Si-H and C=C functional groups and to characterize the resulting products.[3]

Experimental Protocol: Monitoring Hydrosilylation by ¹H NMR
  • Sample Preparation:

    • Prepare a solution of this compound and the hydrosilane reagent in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a catalytic amount of a hydrosilylation catalyst (e.g., Karstedt's catalyst).

  • NMR Acquisition:

    • Record ¹H NMR spectra at various time points.[3]

    • Key signals to monitor include:

      • Disappearance of the Si-H proton signal (typically δ 4-5 ppm).

      • Changes in the signals of the allyl group protons (δ 4.8-6.0 ppm).

      • Appearance of new signals corresponding to the alkyl chain formed after hydrosilylation.

  • Quantitative Analysis:

    • Use an internal standard for accurate quantification of reactant conversion and product formation.[7]

    • The conversion can be calculated by comparing the integral of the Si-H proton signal or the vinyl proton signals to the integral of the internal standard at different reaction times.

Signaling Pathway Visualization

G Hydrosilylation of this compound TAS This compound (C=C bonds) Product Hydrosilylated Product (Si-C bonds) TAS->Product Hydrosilane Hydrosilane (Si-H bond) Hydrosilane->Product Catalyst Pt Catalyst Catalyst->Product catalyzes

Caption: Simplified pathway of this compound hydrosilylation.

Application Example 3: Synthesis of Dendrimers

This compound is a common core molecule for the divergent synthesis of carbosilane dendrimers. The synthesis involves iterative hydrosilylation and allylation steps. NMR is essential for characterizing the structure and purity of each dendrimer generation.[9]

Key NMR Observables in Dendrimer Characterization
  • ¹H and ¹³C NMR: Used to confirm the addition of new groups in each generation and to check for the absence of signals from the previous generation's reactive groups.[9][10]

  • Quantitative ¹H NMR: Can be used to determine the degree of functionalization at the periphery of the dendrimer.[11]

  • ²⁹Si NMR: Provides information about the silicon environments within the dendrimer structure, helping to identify complete and incomplete reactions.[6]

Tabulated NMR Data for this compound and its Derivatives
CompoundNucleusSolventChemical Shift (δ, ppm)
This compound ¹HCDCl₃~1.58 (d, 8H, Si-CH₂), ~4.88 (m, 8H, =CH₂), ~5.78 (m, 4H, -CH=)
¹³CCDCl₃~21.0 (Si-CH₂), ~113.8 (=CH₂), ~134.5 (-CH=)
Mono-rearranged product (1) ¹HCDCl₃5.89–5.76 (m, 2H), 5.70 (ddt, 1H), 5.13 (dd, 1H), 5.10–5.06 (m, 1H), 4.98–4.89 (m, 4H), 4.08 (dt, 1H), 3.36 (dd, 1H), 3.28 (dd, 1H), 2.21 (dddt, 1H), 2.16–2.03 (m, 1H), 1.75–1.65 (m, 3H), 1.59 (dddd, 1H), 1.33–1.23 (m, 1H), 1.16 (d, 7H), 0.71 (dd, 1H)
¹³CCDCl₃135.61, 133.49, 117.29, 114.46, 114.44, 65.55, 41.04, 34.68, 30.90, 25.83, 22.47, 22.43, 19.27, 19.17
Di-rearranged product (2) ¹HCDCl₃5.91 (ddt, 1H), 5.82 (ddtd, 2H), 5.74–5.65 (m, 1H), 5.27 (dq, 1H), 5.17–5.05 (m, 3H), 5.00–4.91 (m, 4H), 4.23 (dq, 2H), 3.34 (dd, 1H), 3.29 (dd, 1H), 2.20 (dddt, 1H), 2.10 (dtt, 1H), 1.80–1.66 (m, 4H), 1.60 (dddd, 1H), 0.77 (d, 2H)
¹³CCDCl₃136.66, 135.48, 133.13, 117.46, 114.74, 114.73, 114.61, 64.26, 41.16, 34.51, 21.82, 21.78, 19.20, 18.95

(Spectral data compiled from available literature)[5][12]

Logical Flow for Dendrimer Synthesis and Characterization

G Divergent Dendrimer Synthesis from this compound G0 G0: this compound Hydrosilylation1 Hydrosilylation G0->Hydrosilylation1 G0_5 G0.5 Dendrimer Hydrosilylation1->G0_5 Allylation1 Allylation G0_5->Allylation1 G1 G1 Dendrimer Allylation1->G1 NMR1 NMR Characterization G1->NMR1 Hydrosilylation2 Hydrosilylation G1->Hydrosilylation2 NMR1->G1 Purified? NMR1->Hydrosilylation2 Next Generation G1_5 ... Hydrosilylation2->G1_5 G1.5 Dendrimer

Caption: Iterative synthesis and characterization of dendrimers.

General Experimental Protocols

Standard ¹H and ¹³C NMR
  • Instrumentation: NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Referencing: Use the residual solvent peak as an internal reference (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[5][13]

  • Acquisition: Standard pulse programs are typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Quantitative NMR (qNMR)
  • Internal Standard: Use a known amount of an internal standard that has a signal that does not overlap with the analyte signals.

  • Relaxation Delay: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all nuclei being quantified (typically 5 times the longest T₁).

  • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

  • Data Processing: Carefully phase and baseline correct the spectrum before integration.

Conclusion

NMR spectroscopy is a cornerstone technique for the analysis of reactions involving this compound. Its versatility allows for in-depth investigation of reaction mechanisms, product structures, and quantitative outcomes. The protocols and data presented here provide a foundation for researchers to effectively apply NMR in their work with this important organosilicon compound.

References

Synthesis of Tetraallylsilane via Grignard Reaction: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Grignard reaction is a cornerstone of organometallic chemistry, widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides a detailed experimental protocol for the synthesis of tetraallylsilane, a versatile precursor in materials science and organic synthesis. The procedure involves the reaction of silicon tetrachloride with allylmagnesium bromide, a Grignard reagent prepared in situ from allyl bromide and magnesium. A one-step approach in a mixed solvent system of toluene and diethyl ether has been shown to produce high yields of the desired product.[1] This protocol is intended for researchers and professionals in chemistry and drug development, providing a comprehensive guide to the synthesis, purification, and characterization of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₁₂H₂₀Si[2]
Molecular Weight192.37 g/mol [2]
AppearanceLiquid[2]
Boiling Point90 °C at 3 mmHg[2]
Density0.831 g/mL at 25 °C[2]
Refractive Index (n20/D)1.485
¹H NMR (CDCl₃)
δ 5.85-5.70 (m, 4H)CH =CH₂
δ 4.98-4.85 (m, 8H)CH=CH
δ 1.65 (d, J=8.0 Hz, 8H)Si-CH ₂-CH=CH₂
¹³C NMR (CDCl₃)
δ 134.5C H=CH₂
δ 113.8CH=C H₂
δ 23.5Si-C H₂-CH=CH₂
Infrared (IR) Spectrum (neat)
3075 cm⁻¹=C-H stretch
1630 cm⁻¹C=C stretch
995, 905 cm⁻¹=C-H bend (out-of-plane)

Experimental Protocol

This protocol details the one-step synthesis of this compound with a high reported yield of 91%.[1]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Heating mantle

  • Magnesium turnings

  • Allyl bromide

  • Silicon tetrachloride

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for extraction and distillation

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

1. Preparation of the Grignard Reagent (in situ): a. Under an inert atmosphere (nitrogen or argon), charge the three-necked flask with magnesium turnings. b. Add a mixture of anhydrous toluene and anhydrous diethyl ether. A recommended solvent volume ratio is V(toluene)/V(ether) = 1.1.[1] c. Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel. d. Add a small amount of the allyl bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the appearance of bubbles. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary. e. Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

2. Reaction with Silicon Tetrachloride: a. After the addition of allyl bromide is complete and the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. b. Add a solution of silicon tetrachloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent via the dropping funnel. The addition should be slow to control the exothermic reaction. c. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for an additional 2 hours.

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine the organic layers and wash with brine. f. Dry the combined organic extracts over anhydrous magnesium sulfate. g. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent. h. Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow start Start Materials: - Magnesium Turnings - Allyl Bromide - Silicon Tetrachloride - Toluene/Ether grignard In situ Grignard Formation: Allylmagnesium Bromide start->grignard Reflux reaction Reaction with SiCl₄ grignard->reaction Dropwise Addition quench Quenching (sat. aq. NH₄Cl) reaction->quench extraction Extraction & Washing quench->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Purified this compound distillation->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetraallylsilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tetraallylsilane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction with silicon tetrachloride and allyl bromide.

ProblemPotential Cause(s)Recommended Solution(s)Visual Cues / Observations
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture. 3. Impure Reagents: Contaminants in allyl bromide or silicon tetrachloride can interfere with the reaction. 4. Incomplete Reaction: Insufficient reaction time or temperature.1. Activate Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, activate them by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical stirring of dry magnesium under an inert atmosphere can also expose a fresh surface. 2. Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. 3. Purify Reagents: Distill allyl bromide and silicon tetrachloride before use. 4. Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature moderately.- Inactive Magnesium: The reaction fails to initiate (no bubbling or heat evolution upon adding a small amount of allyl bromide). - Wet Conditions: A white precipitate (magnesium hydroxide) may form. The Grignar reagent fails to form or is quenched. - Incomplete Reaction: The presence of starting materials (allyl bromide, silicon tetrachloride) and partially substituted silanes in the crude product analysis (GC-MS, NMR).
Formation of White Precipitate 1. Hydrolysis of Silicon Tetrachloride: Exposure of SiCl₄ to moisture in the air or in the solvent. 2. Quenching of Grignard Reagent: Reaction of the Grignard reagent with water.1. Anhydrous Conditions: Maintain a strict inert and anhydrous atmosphere throughout the reaction setup and execution. 2. Dry Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried.- A fine white solid (silica, from SiCl₄ hydrolysis) or a milky suspension (magnesium hydroxide/oxide) appears in the reaction flask.[1][2]
Significant Amount of High-Boiling Point Residue 1. Wurtz Coupling: Homocoupling of allyl bromide to form 1,5-hexadiene. 2. Polymerization: Polymerization of allyl bromide or the product.1. Slow Addition: Add the allyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Controlled Temperature: Maintain a gentle reflux; avoid excessive heating which can promote side reactions. 3. Use of Mixed Solvents: A mixture of toluene and diethyl ether has been shown to give high yields, potentially minimizing side reactions.[1]- The reaction mixture becomes viscous or a significant amount of a high-boiling, non-polar byproduct is observed during purification.
Presence of Partially Substituted Silanes 1. Insufficient Grignard Reagent: The stoichiometric ratio of Grignard reagent to silicon tetrachloride is less than 4:1. 2. Inefficient Mixing: Poor stirring can lead to localized areas of low Grignard reagent concentration.1. Use a Slight Excess of Grignard Reagent: A small excess (e.g., 4.1 equivalents) of the allylmagnesium bromide can drive the reaction to completion. 2. Vigorous Stirring: Ensure efficient mechanical stirring throughout the addition of silicon tetrachloride.- GC-MS or NMR analysis of the crude product shows the presence of allyl-substituted chlorosilanes (e.g., triallylchlorosilane, diallyldichlorosilane).
Difficult Product Purification 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Co-elution of Byproducts: Byproducts such as 1,5-hexadiene may have similar polarity to this compound.1. Careful Quenching: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride solution. Avoid using strong acids for quenching, which can promote side reactions. 2. Optimized Chromatography: Use a non-polar eluent system (e.g., hexanes) for column chromatography and carefully monitor fractions by TLC or GC. Fractional distillation under reduced pressure can also be effective.- A persistent emulsion layer forms during the extraction process. - TLC or GC analysis shows overlapping spots/peaks for the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method is the Grignard reaction, where allylmagnesium bromide is reacted with silicon tetrachloride.[3] A one-step approach where the Grignard reagent is formed in situ has been reported to achieve yields as high as 91%.[1]

Q2: What are the critical parameters to control for a high yield of this compound?

A2: The most critical parameters are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.

  • Magnesium Activation: Ensuring the magnesium surface is reactive is key for the initiation of the Grignard reagent formation.

  • Stoichiometry: A slight excess of the Grignard reagent (relative to silicon tetrachloride) is often used to ensure complete substitution.

  • Temperature Control: The reaction is exothermic and should be controlled to prevent side reactions. Gentle reflux is typically ideal.

  • Solvent System: A mixed solvent system of toluene and diethyl ether has been shown to be highly effective.[1]

Q3: What are the main byproducts in this synthesis?

A3: The main byproducts can include:

  • 1,5-Hexadiene: From the Wurtz coupling of allyl bromide.

  • Partially substituted silanes: Triallylchlorosilane, diallyldichlorosilane, and monoallyl-trichlorosilane if the reaction is incomplete.

  • Silica (SiO₂): From the hydrolysis of unreacted silicon tetrachloride during workup.[1][2]

  • Magnesium salts: Magnesium chloride and magnesium bromide are inorganic byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere), quenching them, and analyzing the organic layer by:

  • Thin Layer Chromatography (TLC): To observe the disappearance of silicon tetrachloride and the appearance of the less polar this compound.

  • Gas Chromatography (GC): To quantify the conversion of starting materials and the formation of the product and byproducts.

Q5: What is the best workup procedure for the reaction?

A5: A careful workup is crucial for a good yield. The recommended procedure is to cool the reaction mixture and slowly pour it into a vigorously stirred, cold, saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediates. The organic layer is then separated, washed, dried, and the solvent is removed.

Q6: How is this compound purified?

A6: this compound is a liquid that can be purified by:

  • Fractional Distillation under Reduced Pressure: This is an effective method for separating the product from less volatile impurities.

  • Column Chromatography: Using silica gel with a non-polar eluent such as hexanes can effectively separate this compound from more polar impurities.[4]

Q7: What are the characteristic NMR signals for this compound?

A7: The expected NMR signals are:

  • ¹H NMR (CDCl₃): δ ~5.8 (m, 4H, -CH=), ~4.9 (m, 8H, =CH₂), ~1.6 (d, 8H, Si-CH₂-).

  • ¹³C NMR (CDCl₃): δ ~134 (-CH=), ~114 (=CH₂), ~23 (Si-CH₂-).[5]

  • ²⁹Si NMR (CDCl₃): A single resonance is expected.[6]

Quantitative Data on Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported data on the effect of the solvent system.

Solvent SystemMolar Ratio (Solvent : Allyl Bromide)Yield (%)Reference
Toluene / Diethyl Ether (V/V = 1.1)4 : 1 (Diethyl Ether : Allyl Bromide)91[1]
Toluene / Tetrahydrofuran (THF) (V/V = 1-7)Not specified~63[1]

Experimental Protocols

One-Step Synthesis of this compound via Grignard Reaction[1]

This protocol is based on a high-yield, one-step synthesis.

Materials:

  • Magnesium turnings

  • Allyl bromide (distilled)

  • Silicon tetrachloride (distilled)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Magnesium Activation: Place magnesium turnings (4.4 eq.) in the flask. Add a single crystal of iodine to activate the magnesium.

  • Grignard Reagent Formation (in situ): In the dropping funnel, prepare a solution of allyl bromide (4.0 eq.) in a mixture of anhydrous toluene and anhydrous diethyl ether. The recommended ratio is a 4:1 molar ratio of diethyl ether to allyl bromide, with a toluene to diethyl ether volume ratio of 1.1.

  • Initiation: Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Grignard Reaction: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Addition of Silicon Tetrachloride: Cool the Grignard reagent solution in an ice bath. Add a solution of silicon tetrachloride (1.0 eq.) in anhydrous toluene dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition of silicon tetrachloride is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Grignard Reaction cluster_workup Workup and Purification setup Assemble and flame-dry glassware under inert atmosphere mg_activation Activate magnesium turnings with iodine setup->mg_activation grignard_formation Prepare allyl bromide solution and add dropwise to magnesium mg_activation->grignard_formation sicl4_addition Cool Grignard reagent and add SiCl4 dropwise grignard_formation->sicl4_addition reflux Reflux to complete reaction sicl4_addition->reflux quench Quench reaction with saturated NH4Cl solution reflux->quench extract Extract with diethyl ether quench->extract dry_concentrate Dry organic layer and remove solvent extract->dry_concentrate purify Purify by fractional distillation dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the one-step synthesis of this compound.

troubleshooting_yield cluster_grignard Grignard Formation Issues cluster_reaction_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield of this compound check_initiation Did the reaction initiate? start->check_initiation check_byproducts High amount of byproducts? start->check_byproducts check_mg Is Mg surface fresh/activated? check_initiation->check_mg No check_dryness Are solvents/glassware anhydrous? check_initiation->check_dryness Yes, but sluggish activate_mg Activate Mg (Iodine, 1,2-dibromoethane) check_mg->activate_mg No dry_rigorously Flame-dry glassware, use anhydrous solvents check_dryness->dry_rigorously No check_wurtz Wurtz coupling (1,5-hexadiene)? check_byproducts->check_wurtz Yes check_incomplete Partially substituted silanes? check_byproducts->check_incomplete Yes slow_addition Slow dropwise addition of allyl bromide check_wurtz->slow_addition excess_grignard Use slight excess of Grignard reagent check_incomplete->excess_grignard

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

controlling selectivity in iodine-promoted rearrangement of tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the iodine-promoted rearrangement of tetraallylsilane. The information is designed to help control selectivity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the selectivity between mono- and di-rearrangement of this compound?

A1: The selectivity of the iodine-promoted rearrangement of this compound is primarily controlled by the stoichiometry of iodine (I₂) used in the reaction.[1][2][3][4] Using one equivalent of I₂ selectively yields the mono-rearranged product, while using an excess, typically three equivalents, leads to the di-rearranged product.[1][2][3][4]

Q2: What is the proposed mechanism for this rearrangement?

A2: The reaction is thought to proceed through an intramolecular allylation of a beta-silyl carbocation.[1][5] Iodine acts as an electrophile, attacking one of the allyl groups and leading to the formation of a cationic intermediate which then undergoes intramolecular rearrangement to form a new carbon-carbon bond.[1][5][6]

Q3: Can the mono-rearranged product be used in subsequent reactions?

A3: Yes, the mono-rearranged product, being a diallylsilane, can undergo a second iodine-promoted rearrangement.[1][5] This sequential approach allows for the introduction of different functional groups, for example, by trapping the resulting iodosilane with different alcohols.[1][5]

Q4: Are there any common side reactions to be aware of?

A4: Potential side reactions include iododeallylation and polymerization.[1][5] However, the use of iodine has been found to provide good yields of the desired rearranged products with limited formation of these byproducts compared to other methods like acid-promoted rearrangements.[1][5]

Q5: What is the role of triethylamine and an alcohol in the work-up?

A5: After the rearrangement, an intermediate iodosilane is formed.[6] Triethylamine is added to quench the reaction and neutralize any acidic byproducts. An alcohol (e.g., isopropanol or cyclohexanol) is then added to trap the iodosilane, forming a more stable alkoxysilane which is easier to isolate and handle.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product. - Inaccurate stoichiometry of iodine. - Competing side reactions (deallylation, polymerization).[1][5] - Incomplete reaction. - Issues during work-up and purification.- Carefully measure and add the correct equivalents of iodine for the desired product. - Ensure the reaction is run under an inert atmosphere to minimize side reactions. - Monitor the reaction progress by TLC or NMR to ensure completion. - Follow the specified work-up procedure, including cooling the reaction mixture before adding triethylamine and the alcohol.[1]
Mixture of mono- and di-rearranged products. - Incorrect amount of iodine used. For example, using between 1 and 3 equivalents of iodine will likely result in a mixture.[1]- For the mono-rearranged product, use 1.0 equivalent of I₂. - For the di-rearranged product, use 3.0 equivalents of I₂.[1][5]
Formation of an unidentifiable mixture of compounds. - This could be due to polymerization of the starting material or products.[1][5]- Ensure the solvent is dry and the reaction is performed under an inert atmosphere. - Avoid excessive heating unless specified in the protocol.
The reaction is not proceeding to completion. - Insufficient reaction time. - Deactivated iodine.- Allow the reaction to stir for the recommended time (e.g., 6 hours).[1] - Use freshly purchased or properly stored iodine.

Data Presentation

Table 1: Selectivity Control in Iodine-Promoted Rearrangement of this compound

Desired ProductEquivalents of I₂Reported YieldReference
Mono-rearranged Product1.072%[1][5]
Di-rearranged Product3.085%[1][5]

Experimental Protocols

Synthesis of Mono-rearranged Product (Diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silane) [1]

  • To a solution of this compound (0.2 g, 1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (0.26 g, 1.0 mmol).

  • Stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0 °C.

  • Add triethylamine followed by the desired alcohol (e.g., allyl alcohol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

  • Proceed with standard aqueous work-up and purification by column chromatography.

Synthesis of Di-rearranged Product (Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane) [1]

  • To a solution of this compound (0.19 g, 1.0 mmol) in DCM (10 mL), add iodine (0.76 g, 3.0 mmol).

  • Stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0 °C.

  • Add triethylamine (3.5 mmol) and isopropanol (0.21 mL, 2.5 mmol).

  • Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

  • Proceed with standard aqueous work-up and purification by column chromatography.

Visualizations

G cluster_workflow Experimental Workflow start This compound in DCM add_i2 Add Iodine (I₂) start->add_i2 stir Stir for 6h at RT add_i2->stir cool Cool to 0 °C stir->cool quench Add Triethylamine and Alcohol cool->quench warm Warm to RT over 6h quench->warm workup Work-up and Purification warm->workup end Isolated Product workup->end

Caption: A generalized experimental workflow for the iodine-promoted rearrangement of this compound.

G cluster_selectivity Selectivity Logic start Start with This compound decision Equivalents of I₂? start->decision mono Mono-rearranged Product decision->mono 1.0 eq di Di-rearranged Product decision->di 3.0 eq

Caption: Logical diagram illustrating how the equivalents of iodine control the reaction's outcome.

G cluster_mechanism Proposed Reaction Pathway This compound This compound iodonium Iodonium Ion Intermediate This compound->iodonium + I₂ cation Beta-Silyl Carbocation iodonium->cation rearrangement Intramolecular Allylation cation->rearrangement C-C bond formation iodosilane Iodosilane Intermediate rearrangement->iodosilane trapping Trapping with Alcohol (ROH) iodosilane->trapping + ROH product Alkoxysilane Product trapping->product

Caption: A simplified representation of the proposed mechanism for the iodine-promoted rearrangement.

References

preventing side reactions in tetraallylsilane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetraallylsilane chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the synthesis, purification, and reaction of this compound.

Iodine-Promoted Rearrangements

Q1: I am trying to perform a mono-rearrangement of this compound with iodine, but I am getting a mixture of mono- and di-rearranged products. How can I improve the selectivity for the mono-rearranged product?

A1: The selectivity between mono- and di-rearranged products in iodine-promoted reactions of this compound is highly dependent on the stoichiometry of iodine (I₂) used. To favor the mono-rearranged product, it is crucial to use approximately 1.0 equivalent of I₂.[1][2][3][4][5][6][7] Using an excess of iodine will promote the formation of the di-rearranged product.

Troubleshooting:

  • Incorrect Stoichiometry: Carefully re-check the molar equivalents of your reactants. Ensure you are using a 1:1 molar ratio of this compound to iodine.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like NMR or GC-MS to determine the optimal reaction time for maximizing the yield of the mono-rearranged product before significant di-rearrangement occurs.

Q2: My iodine-promoted rearrangement is resulting in low yields and the formation of deallylation byproducts. What is causing this and how can I prevent it?

A2: Deallylation is a known side reaction in the chemistry of allylsilanes, especially under acidic conditions or in the presence of certain reagents.[5][8] In the context of iodine-promoted rearrangements, the in situ generated silyl-iodide intermediate can be susceptible to nucleophilic attack, leading to the cleavage of the allyl-silicon bond.

Prevention Strategies:

  • Control of Reaction Conditions: Perform the reaction at low temperatures to minimize side reactions.

  • Nucleophile Choice: The choice of nucleophile added after the rearrangement can influence the extent of deallylation. Using a less nucleophilic alcohol may reduce this side reaction.

  • Reduced Nucleophilicity of Intermediate: The selectivity for rearrangement over deallylation can be attributed in part to the reduced nucleophilicity of the initially formed iodosilane intermediate, which favors the consumption of the starting this compound.[8]

Hydrosilylation Reactions

Q3: My hydrosilylation reaction of this compound is sluggish and gives low conversion. What are the key parameters to optimize?

A3: The efficiency of hydrosilylation reactions is influenced by several factors, including the choice of catalyst, solvent, temperature, and the concentration of reactants. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are commonly used.[9][10][11]

Optimization Parameters:

  • Catalyst Selection and Loading: The type and concentration of the platinum catalyst are critical. While Karstedt's and Speier's catalysts are common, they can sometimes lead to side reactions.[10] Newer, more selective catalysts are available.[12] Catalyst loading should be optimized; typically, low ppm levels are sufficient.[10]

  • Temperature: The reaction temperature can significantly impact the rate. While some reactions proceed at room temperature, others may require heating.[10] However, elevated temperatures can also promote side reactions.

  • Solvent: The choice of solvent can affect catalyst solubility and activity. Non-polar, hydrocarbon-based solvents or chlorinated solvents are often preferred.

  • Reactant Purity: Ensure that your this compound and hydrosilane are free of impurities that could poison the catalyst.

Q4: I am observing the formation of isomerized byproducts in my hydrosilylation of this compound. How can I suppress this?

A4: Alkene isomerization is a common side reaction in hydrosilylation catalyzed by transition metals.[9] This occurs when the catalyst promotes the migration of the double bond in the allyl group.

Suppression Strategies:

  • Catalyst Choice: Some catalysts have a higher propensity for causing isomerization. Screening different platinum or other transition metal catalysts can help identify one with higher selectivity for the desired hydrosilylation product.

  • Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can help reduce the extent of isomerization.

  • Additives: In some cases, the addition of inhibitors or co-catalysts can suppress isomerization pathways.

Cross-Metathesis Reactions

Q5: My cross-metathesis reaction with this compound is producing a significant amount of homocoupled products. How can I improve the selectivity for the cross-coupled product?

A5: Cross-metathesis reactions statistically can lead to a mixture of homocoupled and cross-coupled products.[13] Achieving high selectivity often requires careful selection of the catalyst and reaction conditions, as well as considering the relative reactivity of the olefin partners.

Improving Selectivity:

  • Catalyst Selection: Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and tolerant of functional groups.[14][15][16] For sterically hindered olefins, specialized catalysts may be necessary.[14]

  • Reactant Stoichiometry: Using an excess of one of the olefin partners can drive the equilibrium towards the desired cross-coupled product.[15][17]

  • Concentration: Cross-metathesis reactions are typically run at higher concentrations to favor the intermolecular reaction over competing intramolecular reactions (like ring-closing metathesis if applicable).[14]

  • Ethene Removal: If ethene is a byproduct of the reaction, its efficient removal (e.g., by bubbling an inert gas through the reaction mixture) can help drive the reaction to completion.[14]

Q6: I am experiencing catalyst decomposition in my cross-metathesis reaction. What could be the cause and how can I prevent it?

A6: Ruthenium-based metathesis catalysts can be sensitive to impurities and reaction conditions.

Preventing Catalyst Decomposition:

  • Purity of Reagents and Solvents: Ensure that your this compound, olefin partner, and solvent are free from impurities that can act as catalyst poisons, such as peroxides, water, and coordinating functional groups.[14] Degassing the solvent before use is recommended.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Temperature Control: While some reactions require heating, excessive temperatures can lead to catalyst decomposition. The optimal temperature should be determined for each specific reaction.

General Issues

Q7: I am observing polymerization of my this compound during a reaction or upon storage. How can I prevent this?

A7: The allyl groups in this compound are susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[5][8]

Prevention of Polymerization:

  • Storage: Store this compound in a cool, dark place under an inert atmosphere. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may be considered for long-term storage.

  • Reaction Conditions:

    • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.

    • Temperature Control: Use the lowest possible temperature that allows for a reasonable reaction rate.

    • Light Protection: Protect the reaction mixture from light, especially UV light.

    • Inhibitors: If polymerization is a persistent issue, the addition of a small amount of a radical inhibitor to the reaction mixture can be beneficial, provided it does not interfere with the desired reaction.

Quantitative Data

The following table summarizes the effect of iodine stoichiometry on the product distribution in the iodine-promoted rearrangement of this compound.

Equivalents of I₂Starting Material ConsumedProduct(s)YieldReference
1.0Nearly completeMono-rearranged product72%[4][5]
3.0CompleteDi-rearranged product85%[4][5]

Experimental Protocols

Protocol 1: Selective Mono-rearrangement of this compound[5]
  • To a solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (1.0 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.0 mmol) and isopropanol (1.5 mmol).

  • Allow the resulting mixture to slowly warm to room temperature over 6 hours.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Di-rearrangement of this compound[5]
  • To a solution of this compound (1.0 mmol) in DCM (10 mL), add iodine (3.0 mmol).

  • Stir the mixture at room temperature for 6 hours.

  • Cool the solution to 0 °C.

  • Add triethylamine (3.5 mmol) and isopropanol (2.5 mmol).

  • Allow the resulting mixture to slowly warm to room temperature over 6 hours.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Cross-Metathesis of this compound

Note: This is a general guideline and may require optimization for specific substrates.

  • In a dry, inert atmosphere glovebox or Schlenk line, dissolve this compound (1.0 equiv) and the desired olefin partner (1.0-1.2 equiv) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene). The concentration should be relatively high to favor intermolecular cross-metathesis.[14]

  • Add the appropriate Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).[14][15]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC, GC, or NMR.

  • If ethene is a byproduct, gently bubble a stream of inert gas (e.g., nitrogen or argon) through the reaction mixture to drive the equilibrium.[14]

  • Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_iodine_rearrangement cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_TAS This compound mix_reactants Mix & Stir (6h, RT) start_TAS->mix_reactants start_I2 Iodine (1 or 3 eq.) start_I2->mix_reactants start_DCM DCM start_DCM->mix_reactants cool Cool to 0°C mix_reactants->cool add_reagents Add Base & Alcohol cool->add_reagents warm Warm to RT (6h) add_reagents->warm quench Quench (H₂O) warm->quench extract Extract (DCM) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product Purified Product (Mono- or Di-rearranged) purify->end_product

Caption: Experimental workflow for the iodine-promoted rearrangement of this compound.

troubleshooting_hydrosilylation cluster_causes Potential Causes cluster_solutions Solutions issue Hydrosilylation Issue: Low Yield or Side Products cause1 Poor Catalyst Activity issue->cause1 cause2 Alkene Isomerization issue->cause2 cause3 Deallylation issue->cause3 cause4 Polymerization issue->cause4 sol1a Optimize Catalyst Loading cause1->sol1a sol1b Screen Different Catalysts cause1->sol1b sol1c Check Reagent Purity cause1->sol1c sol2a Lower Reaction Temperature cause2->sol2a sol2b Reduce Reaction Time cause2->sol2b sol2c Use a More Selective Catalyst cause2->sol2c sol3a Use Milder Reaction Conditions cause3->sol3a sol3b Avoid Acidic Conditions cause3->sol3b sol4a Inert Atmosphere cause4->sol4a sol4b Add Radical Inhibitor cause4->sol4b

Caption: Troubleshooting guide for common issues in this compound hydrosilylation.

cross_metathesis_logic start Start Cross-Metathesis decision1 High Homocoupling? start->decision1 action1 Increase Excess of One Olefin decision1->action1 Yes action2 Increase Concentration decision1->action2 decision2 Catalyst Decomposition? decision1->decision2 No action1->decision2 action2->decision2 action3 Purify Reagents & Solvents decision2->action3 Yes action4 Ensure Inert Atmosphere decision2->action4 end Successful Cross-Metathesis decision2->end No action3->start action4->start

Caption: Logical workflow for troubleshooting cross-metathesis reactions of this compound.

References

Technical Support Center: Purification of Tetraallylsilane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying tetraallylsilane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional distillation under reduced pressure.[1][2] This technique is suitable for separating the desired product from non-volatile impurities and solvents used during synthesis.

Q2: How can I purify derivatives of this compound?

A2: Derivatives of this compound, especially those resulting from reactions that introduce more polar functional groups, are typically purified using column chromatography on silica gel.[3][4] The choice of solvent system will depend on the specific derivative's polarity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties for the purification of this compound are summarized in the table below. Its boiling point is particularly important for purification by distillation.

PropertyValue
Boiling Point 90 °C at 3 mmHg[1][2]
Density 0.831 g/mL at 25 °C[1][2]
Water Solubility Insoluble[1]

Q4: What are potential impurities in this compound synthesis?

A4: Impurities can arise from starting materials, side reactions, or decomposition. In Grignard-based syntheses, common impurities may include magnesium salts, unreacted starting materials like silicon tetrachloride and allyl bromide, and solvents such as toluene and ether.[5]

Q5: Is this compound stable during purification?

A5: this compound is a combustible liquid and should be handled with care.[2] While generally stable under neutral conditions, prolonged heating during distillation should be avoided to prevent potential polymerization or decomposition. It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Troubleshooting Guides

Fractional Distillation of this compound
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Ensure boiling chips or a magnetic stir bar are in the distilling flask.- Reduce the heating rate for a smoother distillation.
"Flooding" of the distillation column - Heating rate is too high, causing excessive vaporization.[6]- Decrease the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.[6]
Product is not distilling at the expected temperature/pressure - Inaccurate pressure reading.- Leak in the distillation setup.- Presence of volatile impurities.- Calibrate the pressure gauge.- Check all joints and connections for leaks.- Collect an initial fraction that may contain lower-boiling impurities before collecting the main product fraction.
Low product recovery - Incomplete transfer of crude material.- Significant hold-up in the distillation apparatus.- Loss of product due to leaks.- Rinse the transfer glassware with a small amount of a volatile solvent and add it to the distillation flask.- Use a smaller distillation setup for smaller quantities.- Ensure all connections are secure.
Column Chromatography of this compound Derivatives
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping fractions) - Inappropriate solvent system.- Column was packed improperly.- Too much sample was loaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7][8]- Use a larger column or reduce the amount of sample loaded.
Compound is stuck on the column - The compound is too polar for the chosen eluent.- The compound may be unstable on silica gel.[9][10]- Gradually increase the polarity of the eluent.- If the compound is acidic, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent. For basic compounds, add a small amount of a volatile base (e.g., triethylamine).[9][10]
Streaking or tailing of spots on TLC/fractions - The compound is not fully soluble in the eluent.- The compound is interacting strongly with the stationary phase.- Choose a solvent system where the compound is more soluble.- Consider deactivating the silica gel with a small amount of water or triethylamine before packing the column.
Cracks or channels forming in the silica gel bed - The silica gel was not packed as a uniform slurry.- The column ran dry at some point.- Repack the column using a well-mixed slurry of silica gel in the initial eluent.- Always keep the top of the silica gel bed covered with solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Carefully evacuate the system to the desired pressure (e.g., 3 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities that distill first in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound (approx. 90 °C at 3 mmHg), switch to a clean receiving flask to collect the purified product.[1][2]

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of non-volatile residues.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C.[1]

Protocol 2: Purification of a this compound Derivative by Column Chromatography

This protocol is based on the purification of rearranged iodosilane derivatives of this compound and can be adapted for other derivatives.[3]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 20:1 Hexanes:Ethyl Acetate).[3]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system (e.g., 20:1 Hexanes:EtOAc).[3]

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 10:1 Hexanes:EtOAc) to elute more polar compounds.[3]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table summarizes yield data for the purification of some this compound derivatives by column chromatography.[3]

CompoundPurification MethodYield
Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silaneColumn chromatography on silica72%
Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilaneColumn chromatography on silica85%
Diallyl(allyloxy)(2-(iodomethyl)pent-4-en-1-yl)silaneColumn chromatography on silica77%

Visualizations

Purification_Workflow start Crude Product (this compound or Derivative) check_properties Assess Physical Properties (Volatility, Polarity) start->check_properties is_volatile Is the compound volatile? check_properties->is_volatile distillation Fractional Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Review Initial TLC Analysis start->check_tlc is_rf_good Is Rf value optimal (0.2-0.4)? check_tlc->is_rf_good adjust_solvent Adjust Solvent Polarity is_rf_good->adjust_solvent No check_loading Check Sample Loading is_rf_good->check_loading Yes success Improved Separation adjust_solvent->success is_overloaded Is the column overloaded? check_loading->is_overloaded reduce_load Reduce Sample Load or Use a Larger Column is_overloaded->reduce_load Yes check_packing Inspect Column Packing is_overloaded->check_packing No reduce_load->success repack_column Repack Column Carefully check_packing->repack_column repack_column->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Synthesis of Tetraallylsilane Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of tetraallylsilane-based dendrimers. The content addresses common issues from the synthesis of the core molecule to the iterative growth of higher dendrimer generations.

Section 1: Synthesis of the this compound Core (Generation 0)

The foundational step, the synthesis of this compound (G0), typically involves the reaction of silicon tetrachloride with allylmagnesium bromide. Success in this step is critical for the entire dendrimer synthesis.

Frequently Asked Questions (G0 Synthesis)

Question 1.1: My Grignard reaction to form the this compound core fails to initiate. What are the common causes and solutions?

Answer: Failure to initiate a Grignard reaction is a frequent issue, almost always related to the presence of moisture or impurities. Here are the primary troubleshooting steps:

  • Ensure Absolute Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[1]

  • Solvent Purity: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF). THF can offer better stabilization for the Grignard reagent.[1] Ethers are crucial as they stabilize the Grignard compound and are aprotic.[2]

  • Magnesium Activation: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide. This layer prevents the reaction with the allyl halide. Activate the magnesium using one of these methods:

    • Add a small crystal of iodine. The disappearance of the brown color is an indicator of initiation.[1]

    • Add a few drops of 1,2-dibromoethane to etch the magnesium surface.

    • Mechanically crush the magnesium turnings under an inert atmosphere just before use.

  • Initiation Temperature: While the overall reaction might be performed at reflux, gentle heating with a heat gun on a small spot of the flask can sometimes be necessary to initiate the reaction. An exothermic reaction is a clear sign of initiation.[1]

Question 1.2: The yield of my this compound core is low, and I've identified significant amounts of hexa-1,5-diene (Wurtz-type homocoupling product). How can this be minimized?

Answer: Low yields are often due to side reactions, with Wurtz-type homocoupling being a major culprit, especially with reactive halides like allyl bromide. This occurs when the Grignard reagent attacks another molecule of the starting allyl halide.

  • Control the Addition Rate: Add the allyl bromide solution slowly and steadily to the magnesium suspension. This keeps the instantaneous concentration of the allyl bromide low, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.[1]

  • Maintain Proper Temperature: Avoid excessive heating. While some Grignard reactions are run at reflux, high temperatures can sometimes promote side reactions. Often, the reaction is sufficiently exothermic to sustain itself once initiated.[1]

  • Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium. A study on a one-step synthesis of this compound found that a mixed solvent system of toluene and diethyl ether (with a specific molar ratio of ether to allyl bromide) resulted in a yield of 91%.[3] Using THF instead of diethyl ether also yielded positive results.[3]

  • Addition Order (Reverse Addition): While less common for core synthesis, in some cases, adding the magnesium to the halide solution (reverse addition) can alter reaction outcomes, though this is technically challenging. For subsequent dendrimer generation steps, adding the Grignard reagent to the chlorosilane (reverse addition) is preferred for achieving partial substitution.[4]

Section 2: Dendrimer Growth - The Iterative Cycle

The growth of dendrimers from the this compound core involves a repetitive two-step process: (1) Hydrosilylation of the terminal allyl groups with a hydridochlorosilane (e.g., trichlorosilane or dichloromethylsilane) and (2) Allylation by reacting the newly formed silicon-chloride bonds with allylmagnesium bromide.

Troubleshooting the Hydrosilylation Step

Question 2.1: My hydrosilylation reaction is incomplete, resulting in a mixture of partially reacted products. How can I drive the reaction to completion?

Answer: Incomplete hydrosilylation is a significant challenge, especially in higher-generation dendrimers where steric hindrance becomes a major factor.[5]

  • Catalyst Activity: Platinum-based catalysts like Karstedt's catalyst are commonly used. Ensure the catalyst is active and used in an appropriate concentration. Catalyst deactivation can occur, sometimes observed by the formation of colloidal platinum(0).[6]

  • Reaction Time and Temperature: Higher generations may require extended reaction times (24-48 hours) and gentle heating to overcome steric crowding. However, be aware that high temperatures can also promote side reactions.

  • Stoichiometry: Use a slight excess of the hydrosilane reagent to ensure all allyl groups have a chance to react. However, a large excess can complicate purification.[7]

  • Solvent: The reaction is typically performed in non-polar solvents like toluene or hexane. Ensure the solvent is dry and does not contain inhibitors.

Question 2.2: I am observing byproducts that suggest isomerization of the allyl double bond. What causes this and how can it be prevented?

Answer: Alkene isomerization is a known side reaction in platinum-catalyzed hydrosilylation.[6] It leads to the formation of internal (e.g., prop-1-en-1-yl) silanes instead of the desired terminal propyl-linked product.

  • Catalyst Choice and Loading: The type and concentration of the platinum catalyst can influence the rate of isomerization. Using the minimum effective catalyst loading can help reduce this side reaction.[7]

  • Reaction Conditions: Perform the reaction under strictly anhydrous and oxygen-free conditions.[7] Lowering the reaction temperature, if feasible for the reaction rate, can also disfavor isomerization.

  • Purity of Reagents: Impurities in the starting materials or solvent can sometimes alter the catalytic cycle and promote undesired pathways.

Troubleshooting the Allylation Step

Question 3.1: During the growth of my dendrimer, the allylation step (reacting Si-Cl bonds with allylmagnesium bromide) is incomplete. How can I achieve full substitution?

Answer: Incomplete substitution during the allylation of higher-generation chlorosilylated dendrimers is a common problem due to steric hindrance and the large number of reaction sites.

  • Excess Grignard Reagent: A significant excess of the allylmagnesium bromide reagent is often required to drive the reaction to completion.[8] The exact excess will need to be optimized for each generation.

  • Reaction Time and Temperature: Allow for sufficient reaction time. Gentle reflux in THF can help increase the reaction rate and improve substitution efficiency.

  • Solvent: THF is generally preferred over diethyl ether for these reactions as it is a better solvating agent for the organomagnesium species.[1][4]

Section 3: Purification and Characterization

Purification is arguably one of the most significant challenges in dendrimer synthesis, as the separation of defect-containing molecules from the target monodisperse dendrimer is difficult.[5][8]

Question 4.1: What are the most effective methods for purifying dendrimers, especially at higher generations?

Answer: A combination of techniques is often necessary.

  • Column Chromatography: Effective for lower-generation dendrimers (G0, G1, G2). Silica gel chromatography can separate the target molecule from excess reagents and some side products.[9]

  • Precipitation/Washing: For higher generations, where chromatography becomes impractical, precipitation of the dendrimer from a good solvent by adding a non-solvent can be effective. Repeated washing cycles are necessary.

  • Dialysis: For large dendrimers, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) is a powerful technique to remove small molecule impurities, including excess reagents and salts.[10]

Question 4.2: My NMR spectra are very complex. How can I use them to identify common structural defects in my polyallylcarbosilane dendrimers?

Answer: NMR (¹H, ¹³C, and ²⁹Si) is a primary tool for characterization. While spectra become more complex with each generation, specific signals can point to known defects.

  • Incomplete Hydrosilylation: The presence of residual terminal allyl groups (-CH=CH₂) inside the dendrimer structure. This can be identified in ¹H NMR by the characteristic vinyl proton signals (~4.8-6.0 ppm) and in ¹³C NMR.

  • Incomplete Allylation: The persistence of Si-Cl bonds, which are often hydrolyzed to Si-OH during workup. Hydrolyzed intermediates can lead to the formation of Si-O-Si (disiloxane) bridges, either intramolecularly or intermolecularly. These introduce distinct signals in the ²⁹Si NMR spectrum.

  • Isomerization: The formation of internal double bonds during hydrosilylation will change the splitting patterns and chemical shifts in the alkyl region of the ¹H and ¹³C NMR spectra compared to the expected propyl linker.

Data and Protocols

Experimental Protocols

Protocol 1: Synthesis of this compound (G0) [3]

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.

  • Initiation: Add a small crystal of iodine. Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

  • Grignard Formation: Add a small portion of the allyl bromide solution to the magnesium. Wait for the exothermic reaction to begin (the color of the iodine will fade). Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with SiCl₄: After the magnesium is consumed, cool the Grignard solution in an ice bath. Add a solution of silicon tetrachloride in anhydrous ether/THF dropwise via the dropping funnel.

  • Workup: After the addition is complete and the reaction has stirred (e.g., overnight at room temperature), quench the reaction by slowly pouring it over an iced solution of saturated ammonium chloride.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: General Procedure for Hydrosilylation (Example: G0 to G1)

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve this compound (G0) in dry toluene.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (e.g., in xylene).

  • Reagent Addition: Slowly add a solution of dichloromethylsilane (slight excess, e.g., 4.4 equivalents for 4 allyl groups) in dry toluene.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours. Monitor the reaction progress by ¹H NMR, looking for the disappearance of the allyl proton signals.

  • Purification: Once complete, remove the solvent under reduced pressure. The resulting chloro-terminated dendrimer is often used directly in the next step without extensive purification, though filtration through a small plug of silica may be used to remove some catalyst residues.

Data Tables

Table 1: Troubleshooting Guide for Grignard Reactions

SymptomPotential CauseRecommended Solution
Reaction does not startWet glassware/solvents; Passivated Mg surfaceFlame-dry all glassware under vacuum; Use freshly distilled anhydrous solvents; Activate Mg with iodine or 1,2-dibromoethane.[1]
Low product yieldWurtz homocoupling side reactionSlow the addition rate of the alkyl halide; Avoid excessive heating; Optimize solvent system.[1][3]
Dark, cloudy mixture formsDecomposition or side reactionsEnsure reaction is not overheating; Check purity of starting materials.

Table 2: Troubleshooting Guide for Hydrosilylation Reactions

SymptomPotential CauseRecommended Solution
Incomplete reactionSteric hindrance (higher generations); Inactive catalystIncrease reaction time and/or temperature; Use a slight excess of hydrosilane; Verify catalyst activity.[5]
Isomerization byproductsCatalyst-mediated side reactionUse minimal effective catalyst loading; Maintain strict anhydrous/anaerobic conditions; Lower reaction temperature.[6][7]
Gelation of reaction mixtureIntermolecular side reactions/cross-linkingMaintain dilute conditions; Ensure purity of reagents to avoid bifunctional impurities.

Visualizations

Experimental and Logic Diagrams

Synthesis_Workflow cluster_G0 Core Synthesis cluster_Growth Iterative Growth Cycle G0 G0 Core (this compound) Hydro Step 1: Hydrosilylation (e.g., with HSiMeCl₂) G0->Hydro Start Cycle Chloro Chloro-terminated Dendrimer (Gn-Cl) Hydro->Chloro Allyl Step 2: Allylation (with AllylMgBr) Chloro->Allyl Gn Allyl-terminated Dendrimer (Gn) Allyl->Gn Gn->Hydro Repeat for Next Generation Purify Purification (Chromatography, Dialysis, etc.) Gn->Purify Final Product

Caption: Iterative workflow for the divergent synthesis of this compound dendrimers.

Grignard_Troubleshooting Problem Problem: Low Yield in Grignard Step Cause1 Potential Cause: Reaction Won't Initiate Problem->Cause1 Cause2 Potential Cause: Wurtz Homocoupling Problem->Cause2 SubCause1a Moisture Present Cause1->SubCause1a SubCause1b MgO Layer on Mg Cause1->SubCause1b SubCause2a High [Allyl-Br] Cause2->SubCause2a SubCause2b Excessive Heat Cause2->SubCause2b Solution1a Solution: Flame-dry glassware Use anhydrous solvent SubCause1a->Solution1a Solution1b Solution: Activate Mg with I₂ or 1,2-dibromoethane SubCause1b->Solution1b Solution2a Solution: Slow, dropwise addition of Allyl-Br SubCause2a->Solution2a Solution2b Solution: Maintain gentle reflux, avoid overheating SubCause2b->Solution2b

Caption: Logic diagram for troubleshooting low yields in Grignard reactions.

Hydrosilylation_Troubleshooting Problem Problem: Incomplete Hydrosilylation Cause1 Potential Cause: Steric Hindrance Problem->Cause1 Cause2 Potential Cause: Catalyst Deactivation Problem->Cause2 Cause3 Potential Cause: Isomerization Side Reaction Problem->Cause3 Context1 (Especially in G > 2) Cause1->Context1 Solution1 Solution: Increase reaction time/temp Use slight excess of H-Silane Cause1->Solution1 Solution2 Solution: Use fresh catalyst Ensure inert atmosphere Cause2->Solution2 Solution3 Solution: Use minimum catalyst loading Lower reaction temperature Cause3->Solution3

Caption: Troubleshooting guide for the hydrosilylation step in dendrimer synthesis.

References

Technical Support Center: Improving the Efficiency of Tetraallylsilane Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the crosslinking of tetraallylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for crosslinking this compound?

A1: this compound is a versatile crosslinker due to its four reactive allyl groups. The primary methods for achieving efficient crosslinking are:

  • Free-Radical Polymerization: This is a common method where a free-radical initiator (thermal or photoinitiator) is used to initiate the polymerization of the allyl groups, leading to a three-dimensional network.[1][2][3]

  • Thiol-Ene "Click" Chemistry: This highly efficient and often rapid reaction involves the photoinitiated addition of a multifunctional thiol to the allyl groups of this compound.[4][5][6] This method is known for creating homogeneous networks with low shrinkage.[7]

Q2: My crosslinking reaction is slow or incomplete. What are the potential causes?

A2: Several factors can lead to inefficient crosslinking:

  • Low Initiator Concentration: Insufficient initiator will generate fewer radicals, leading to a slower reaction and incomplete crosslinking.[8]

  • Inappropriate Temperature: For thermally initiated systems, the temperature may be too low for the initiator to decompose efficiently. Conversely, excessively high temperatures can lead to side reactions.[9]

  • Presence of Inhibitors: Oxygen is a common inhibitor of free-radical polymerization. Other impurities in the monomer or solvent can also quench radicals.[5]

  • Solvent Effects: The choice of solvent can influence reaction kinetics.[10][11][12]

Q3: How does initiator concentration affect the final properties of the crosslinked material?

A3: The concentration of the initiator influences the number of growing polymer chains. Generally, a higher initiator concentration leads to a higher density of crosslinks, which in turn increases the stiffness and hardness of the resulting polymer network.[8] However, excessively high concentrations can result in shorter polymer chains and potentially a more brittle material.

Q4: What is "degradative chain transfer" and how does it affect this compound crosslinking?

A4: Degradative chain transfer is a common issue in the polymerization of allyl compounds.[13] It involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond by a propagating radical. This creates a stable allyl radical that is slow to re-initiate polymerization, thus terminating the kinetic chain and resulting in polymers with low molecular weight and a low degree of crosslinking.

Q5: Can I use photoinitiation for this compound crosslinking?

A5: Yes, photoinitiation is a very effective method, particularly for thiol-ene reactions which are often initiated by UV light.[4][6] Free-radical polymerization can also be initiated using photoinitiators, which allows for spatial and temporal control over the crosslinking process.[1][14]

Q6: How can I characterize the efficiency of my crosslinking reaction?

A6: The degree of crosslinking can be assessed using several techniques:

  • Gel Content Measurement: This involves dissolving the crosslinked polymer in a suitable solvent and measuring the weight of the insoluble gel fraction.

  • Swelling Studies: The extent of swelling of the crosslinked polymer in a solvent is inversely related to the crosslink density.[9]

  • Rheology: Monitoring the storage modulus (G') and loss modulus (G'') during the reaction can determine the gel point and the final mechanical properties of the network.[15][16][17]

  • Dynamic Mechanical Analysis (DMA): DMA can be used to determine the glass transition temperature (Tg) and the modulus of the cured material, which are related to the crosslink density.[18]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Gelation
Possible Cause Suggested Solution
Insufficient Initiator Increase the initiator concentration in increments (e.g., from 1 mol% to 2 mol%).
Low Reaction Temperature For thermal initiators, ensure the reaction temperature is appropriate for the initiator's half-life. Consider increasing the temperature in 10°C increments.[9]
Oxygen Inhibition Degas the monomer and solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction.
Presence of Impurities/Inhibitors Purify the this compound and solvent before use. Consider passing them through a column of activated alumina to remove inhibitors.
Degradative Chain Transfer This is an inherent issue with allyl monomers.[13] Consider switching to a thiol-ene crosslinking system, which is less susceptible to this problem.
Issue 2: Poor Mechanical Properties of the Crosslinked Polymer
Possible Cause Suggested Solution
Low Crosslink Density Increase the concentration of the crosslinker (this compound) or the initiator.
Inhomogeneous Network Ensure thorough mixing of all components before initiating the reaction. For photoinitiated systems, ensure uniform light exposure.
High Concentration of Solvent During Polymerization A high solvent concentration can lead to increased primary cyclization, which reduces the effective crosslink density.[12] Reduce the amount of solvent.
Incorrect Stoichiometry (Thiol-Ene) For thiol-ene reactions, ensure the stoichiometric ratio of thiol to ene functional groups is correct for the desired network properties.

Quantitative Data Summary

Table 1: Effect of Thermal Curing Temperature on Polydimethylsiloxane (PDMS) Mechanical Properties

Curing Temperature (°C)Shear Modulus at 25°C (MPa)
650.65 ± 0.06
1501.25 ± 0.03

This data illustrates the general trend that higher curing temperatures lead to a higher modulus, indicating increased crosslink density.

Table 2: Effect of Iodine Concentration on the Yield of Rearranged Products from this compound [19][20]

Equivalents of I₂Yield of Mono-rearranged Product (%)Yield of Di-rearranged Product (%)
1.072-
3.0-85

This table demonstrates how reactant concentration can be tuned to control the reaction outcome in a specific reaction of this compound.

Experimental Protocols

Protocol 1: Free-Radical Crosslinking of this compound (Thermal Initiation)

This protocol is a general guideline for the bulk polymerization of this compound using a thermal initiator.

Materials:

  • This compound (purified)

  • Benzoyl peroxide (BPO) or Azo-bis-isobutyronitrile (AIBN) as a thermal initiator[3]

  • Reaction vessel with a nitrogen inlet

  • Magnetic stirrer and hot plate or oil bath

Procedure:

  • Place a stir bar in the reaction vessel and add the desired amount of purified this compound.

  • Add the thermal initiator (e.g., 1-2 mol% relative to the allyl groups).

  • Seal the reaction vessel and degas the mixture by bubbling with nitrogen for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C for BPO) under a nitrogen atmosphere while stirring.[21]

  • Monitor the reaction progress by observing the increase in viscosity. The reaction is complete when the mixture forms a solid gel that does not flow.

  • The curing time will depend on the temperature and initiator concentration.

  • After completion, cool the vessel to room temperature to obtain the crosslinked polymer.

Protocol 2: Photoinitiated Thiol-Ene Crosslinking of this compound

This protocol describes the formation of a crosslinked network via a thiol-ene reaction.

Materials:

  • This compound

  • Multifunctional thiol, e.g., Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)[22]

  • Photoinitiator, e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • UV lamp (e.g., 365 nm)[4]

  • Glass slides and spacers

Procedure:

  • In a vial, mix this compound and the multifunctional thiol. The stoichiometric ratio of allyl groups to thiol groups should be adjusted based on the desired final properties (a 1:1 ratio is a common starting point).

  • Add the photoinitiator to the mixture (e.g., 0.5-2.0 wt%).[22]

  • Mix thoroughly until a homogeneous solution is obtained.

  • Pipette the formulation onto a glass slide within a defined area (e.g., using a silicone spacer).

  • Place a second glass slide on top to create a thin film.

  • Expose the assembly to a UV lamp. The irradiation time will depend on the light intensity and the specific formulation, but can range from a few seconds to several minutes.[22]

  • After curing, carefully separate the glass slides to obtain the crosslinked polymer film.

Visualizations

TroubleshootingWorkflow start Start: Low Crosslinking Efficiency check_initiator Check Initiator - Concentration? - Correct Type? start->check_initiator check_temp Check Temperature - Too low for thermal? - Too high (side reactions)? start->check_temp check_inhibitors Check for Inhibitors - Oxygen present? - Impure reagents? start->check_inhibitors consider_thiol_ene Consider Thiol-Ene Chemistry start->consider_thiol_ene If degradative chain transfer is suspected adjust_initiator Adjust Initiator - Increase concentration - Change initiator type check_initiator->adjust_initiator adjust_temp Adjust Temperature - Increase for thermal - Optimize check_temp->adjust_temp purify Purify & Degas - Degas with N2/Ar - Purify reagents check_inhibitors->purify re_evaluate Re-evaluate Crosslinking adjust_initiator->re_evaluate adjust_temp->re_evaluate purify->re_evaluate consider_thiol_ene->re_evaluate

Caption: Troubleshooting workflow for low crosslinking efficiency.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis reagent_prep Prepare Reagents (this compound, Initiator, etc.) purify_degas Purify & Degas Reagents reagent_prep->purify_degas mix Mix Components purify_degas->mix initiate Initiate Crosslinking (Heat or UV light) mix->initiate cure Cure for Specified Time initiate->cure characterize Characterize Polymer - Gel Content - Swelling Study - Rheology/DMA cure->characterize

Caption: General experimental workflow for this compound crosslinking.

References

Technical Support Center: Managing Reactivity of Grignard Reagents with Tetraalkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of Grignard reagents and tetraalkoxysilanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of organosilanes from Grignard reagents and tetraalkoxysilanes.

Issue 1: Low or No Product Yield

  • Question: My Grignard reaction with a tetraalkoxysilane is giving a very low yield or no product at all. What are the possible causes and how can I fix it?

  • Answer: Low or no yield is a common issue that can stem from several factors. A primary concern is the deactivation of the highly basic Grignard reagent by any protic source.[1] It is crucial to ensure strictly anhydrous (water-free) conditions throughout the entire process.[1][2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware should be rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under a vacuum and cooling under an inert atmosphere like nitrogen or argon.[3] Solvents must be anhydrous grade and handled under an inert atmosphere to prevent moisture contamination.[3]

      • Activate the Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide (MgO) that hinders the reaction.[3] Use fresh, shiny magnesium turnings.[3] If the magnesium appears dull, activation is necessary. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings to expose a fresh surface.[3]

      • Check Reagent Purity: Ensure the alkyl/aryl halide and the tetraalkoxysilane are pure and free from moisture. Distillation or passing them through a column of activated alumina can remove trace water.[3]

      • Initiate the Reaction: Some Grignard reactions have a long induction period. Gentle heating or sonication can help initiate the reaction after adding a small amount of the halide to the magnesium.[3] Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate.[3]

Issue 2: Formation of Multiple Silylated Products (Over-reaction)

  • Question: I am trying to synthesize a mono-substituted organosilane (RSi(OR')₃), but I am getting significant amounts of di- (R₂Si(OR')₂) and tri-substituted (R₃Si(OR')) products. How can I improve the selectivity for the mono-substituted product?

  • Answer: The formation of multiple silylated products is a common challenge due to the high reactivity of the Grignard reagent.[4][5] Controlling the stoichiometry and reaction conditions is key to favoring mono-substitution.

    • Troubleshooting Steps:

      • Reverse Addition: Add the Grignard reagent slowly to a solution of the tetraalkoxysilane (reverse addition).[6] This maintains an excess of the silane throughout the reaction, which statistically favors the formation of the mono-substituted product.

      • Low Temperature: Perform the reaction at low temperatures. For the synthesis of aryltrialkoxysilanes, optimal conditions often involve adding the Grignard reagent to the tetraalkoxysilane at -30°C in THF or -78°C in diethyl ether.[4][5]

      • Use Excess Tetraalkoxysilane: Employing a significant excess of the tetraalkoxysilane (e.g., 3 equivalents) can further drive the reaction towards mono-substitution.[4][5]

Issue 3: Formation of Dehalogenated Byproducts (Ar-H)

  • Question: I am observing the formation of a significant amount of dehalogenated byproduct (e.g., Ar-H instead of Ar-Si(OR)₃). What causes this and how can I minimize it?

  • Answer: The formation of dehalogenated byproducts can occur if the Grignard reagent acts as a base and abstracts a proton from the solvent or any other acidic species present in the reaction mixture.

    • Troubleshooting Steps:

      • Strictly Anhydrous Conditions: As with low yield issues, ensure all reagents and solvents are free of water.

      • Solvent Choice: While THF is a common solvent, consider that it can undergo ring-opening reactions under certain conditions, especially in the presence of activated magnesium.[6] Diethyl ether is another common choice and may be less prone to such side reactions.

      • Control of Temperature: Maintain a low reaction temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for reacting Grignard reagents with tetraalkoxysilanes?

    • A1: The choice of solvent can significantly impact the reaction. Tetrahydrofuran (THF) is often preferred as it can accelerate the substitution reaction compared to diethyl ether.[6][7] The higher boiling point of THF also allows for reactions at more elevated temperatures if needed for sterically hindered systems.[6] However, replacing diethyl ether with toluene has been shown to significantly accelerate reactions with alkoxysilanes.[8] The optimal solvent may depend on the specific substrates and desired outcome.

  • Q2: How does the order of addition of reagents affect the reaction?

    • A2: The order of addition is a critical parameter for controlling the degree of substitution.

      • Normal Addition (Silane to Grignard): This is preferred when full substitution to form a tetra-substituted silane (R₄Si) is desired.[6]

      • Reverse Addition (Grignard to Silane): This method is used when partial substitution is the goal, for instance, to obtain a mono- or di-substituted product.[6]

  • Q3: Can I use tetraalkoxysilanes as both a reactant and a solvent?

    • A3: Yes, tetraethoxysilane and tetramethoxysilane can function as both reactants and solvents, which can be advantageous in certain processes, including continuous Grignard reactions, as it simplifies the recycle loop.[6]

  • Q4: What is the recommended work-up procedure for these reactions?

    • A4: The work-up procedure depends on the desired product. If the target is a fully substituted, hydrolytically stable silane like a tetraalkylsilane, a simple water work-up, often facilitated by the addition of dilute hydrochloric acid, is sufficient.[6] For more sensitive organosilanes, a careful quench with a saturated aqueous solution of ammonium chloride at low temperature is often employed to neutralize the reaction mixture and dissolve the magnesium salts.

  • Q5: How do steric effects influence the reaction?

    • A5: Steric hindrance on both the Grignard reagent and the tetraalkoxysilane can significantly affect the reaction rate and the degree of substitution. Bulky Grignard reagents or bulky alkoxy groups on the silane will slow down the reaction and can help in achieving selective mono- or di-substitution. The inductive effect of substituents also plays a crucial role in controlling the reaction rate.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from cited experiments for easy comparison.

Grignard ReagentTetraalkoxysilaneSolventTemperature (°C)Stoichiometry (Grignard:Silane)Key Finding/Yield
Arylmagnesium reagentsTetraethyl orthosilicateTHF-301:3Optimal for monoaryl siloxane synthesis.[4][5]
Arylmagnesium reagentsTetramethyl orthosilicateTHF-301:3Optimal for monoaryl siloxane synthesis.[4][5]
Aryllithium speciesTetraethyl orthosilicateDiethyl Ether-781:1.5Good for monoaryl siloxane synthesis.[4][5]
Aryllithium speciesTetramethyl orthosilicateDiethyl Ether-781:1.5Good for monoaryl siloxane synthesis.[4][5]
Butylmagnesium chlorideTetraethoxysilaneDiethyl Ether20Excess GrignardKinetic studies performed.[8]
Phenylmagnesium bromideTetraethoxysilaneDiethyl Ether20Excess GrignardKinetic studies performed.[8]
Butylmagnesium chlorideTetraethoxysilaneDiethyl Ether/Toluene20Excess GrignardToluene accelerates the reaction.[8]

Experimental Protocols

General Protocol for the Synthesis of Aryltrialkoxysilanes via Grignard Reaction (Reverse Addition)

This protocol is adapted from procedures aimed at maximizing the yield of mono-substituted products.[4][5]

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation:

    • In the reaction flask, place 3 equivalents of the tetraalkoxysilane (e.g., tetraethyl orthosilicate) and dissolve it in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Grignard Reagent Addition:

    • Prepare the arylmagnesium halide (Grignard reagent) separately in anhydrous THF.

    • Transfer the Grignard reagent to the dropping funnel.

    • Add the Grignard reagent dropwise to the cooled, stirred solution of the tetraalkoxysilane over a period of 1-2 hours, ensuring the internal temperature does not rise above -25°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -30°C for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low/No Product Yield check_conditions Check Reaction Conditions: Anhydrous? start->check_conditions dry_glassware Action: Rigorously Dry Glassware & Use Anhydrous Solvents check_conditions->dry_glassware No check_mg Check Magnesium: Fresh & Shiny? check_conditions->check_mg Yes dry_glassware->check_conditions activate_mg Action: Activate Magnesium (Iodine, 1,2-dibromoethane, crushing) check_mg->activate_mg No check_initiation Check Reaction Initiation: Exotherm/Bubbling? check_mg->check_initiation Yes activate_mg->check_mg initiate_reaction Action: Gentle Heating or Sonication check_initiation->initiate_reaction No check_purity Check Reagent Purity: Free of Water? check_initiation->check_purity Yes initiate_reaction->check_initiation purify_reagents Action: Purify/Distill Reagents check_purity->purify_reagents No success Successful Reaction check_purity->success Yes purify_reagents->check_purity over_reaction Issue: Over-reaction (Multiple Substitutions) check_addition Check Addition Order: Using Reverse Addition? over_reaction->check_addition reverse_addition Action: Use Reverse Addition (Grignard to Silane) check_addition->reverse_addition No check_temp Check Temperature: Low Enough? check_addition->check_temp Yes reverse_addition->check_addition lower_temp Action: Lower Reaction Temperature (-30°C to -78°C) check_temp->lower_temp No check_stoichiometry Check Stoichiometry: Excess Silane? check_temp->check_stoichiometry Yes lower_temp->check_temp increase_silane Action: Increase Equivalents of Silane check_stoichiometry->increase_silane No check_stoichiometry->success Yes increase_silane->check_stoichiometry

Caption: Troubleshooting workflow for Grignard reactions with tetraalkoxysilanes.

Reaction_Control_Logic goal Desired Product mono_sub Mono-substituted RSi(OR')₃ goal->mono_sub poly_sub Poly-substituted RₙSi(OR')₄₋ₙ (n>1) goal->poly_sub tetra_sub Fully substituted R₄Si goal->tetra_sub condition1 Reverse Addition (Grignard to Silane) mono_sub->condition1 condition2 Low Temperature (-30°C to -78°C) mono_sub->condition2 condition3 Excess Silane (>= 3 eq.) mono_sub->condition3 condition5 Stoichiometric Control (e.g., 2 eq. Grignard) poly_sub->condition5 condition4 Normal Addition (Silane to Grignard) tetra_sub->condition4

Caption: Logical relationships for controlling product selectivity.

References

Technical Support Center: Polymerization of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of tetraallylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: this compound can be polymerized through several methods, including:

  • Free-Radical Polymerization: Initiated by thermal or photochemical decomposition of initiators like azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide).[1] This method is common for vinyl monomers.

  • Ziegler-Natta Catalysis: Utilizes transition metal halides with organoaluminum compounds to achieve stereoregular polymers.[2] This is a standard method for polymerizing alpha-olefins.

  • Ring-Closing Metathesis (RCM): While typically used for forming cyclic compounds, RCM catalysts like Grubbs catalysts can lead to polymerization as a side reaction or be intentionally used for specific polymer architectures.[3][4]

Q2: What are the potential side reactions during the polymerization of this compound?

A2: Due to its tetra-functional nature, this compound is prone to several side reactions:

  • Crosslinking and Gelation: The presence of four allyl groups can lead to extensive crosslinking, resulting in the formation of an insoluble gel.[5][6] This is a primary challenge in achieving a soluble, processable polymer.

  • Deallylation: Cleavage of the allyl groups from the silicon center can occur, especially under certain catalytic conditions.[3]

  • Incomplete Polymerization: Not all allyl groups may react, leading to a polymer with residual unsaturation.

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic structures within the polymer backbone.

Q3: How can I characterize the resulting poly(this compound)?

A3: Characterization of poly(this compound) involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To determine the polymer structure, confirm the consumption of allyl groups, and identify any side products.[3][4]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble polymer fraction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the C=C stretching vibration of the allyl groups and the appearance of new bonds.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine thermal properties such as the glass transition temperature (Tg) and thermal stability.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Problem 1: Premature Gelation or Formation of Insoluble Polymer

Q: My reaction mixture turned into an insoluble gel shortly after initiation. How can I prevent this?

A: Premature gelation is a common issue with multifunctional monomers like this compound. It occurs when extensive crosslinking leads to the formation of a three-dimensional network.

Possible Causes and Solutions:

CauseRecommended Solution
High Monomer Concentration Reduce the initial monomer concentration. Working in more dilute solutions can slow down intermolecular crosslinking reactions.
High Initiator/Catalyst Concentration Lower the initiator or catalyst concentration. A high concentration of active species can lead to rapid and uncontrolled polymerization.
High Reaction Temperature Decrease the reaction temperature. Higher temperatures can accelerate the rate of polymerization and crosslinking.
Inappropriate Solvent Use a solvent that is a good solvent for the resulting polymer. This can help to keep the growing polymer chains solvated and reduce aggregation.
Lack of a Chain Transfer Agent Introduce a chain transfer agent (e.g., a thiol) to control the molecular weight and reduce the likelihood of crosslinking.

Experimental Protocol to Mitigate Gelation (Free-Radical Polymerization):

  • Monomer and Solvent Preparation: In a reaction flask, dissolve this compound (e.g., 1 M) in a suitable solvent like toluene or dioxane.

  • Initiator Addition: Add a controlled amount of a free-radical initiator (e.g., AIBN, 0.5-1 mol% relative to the monomer).

  • Chain Transfer Agent (Optional): Add a chain transfer agent (e.g., dodecanethiol) to regulate molecular weight.

  • Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Oxygen can inhibit free-radical polymerization.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C for AIBN) and stir.

  • Monitoring: Monitor the reaction viscosity. Stop the reaction before the gel point is reached.

  • Isolation: Precipitate the polymer in a non-solvent like methanol and dry under vacuum.

Problem 2: Low Polymer Yield or Incomplete Conversion

Q: The polymerization reaction resulted in a low yield of polymer, and I still have a significant amount of unreacted monomer. What could be the issue?

A: Low yield can be attributed to several factors that either inhibit the polymerization or lead to premature termination.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Impurities Ensure the monomer and solvent are pure. Impurities like water, oxygen, or inhibitors from the monomer storage can quench the polymerization.[2][7] Monomer should be freshly distilled before use.
Insufficient Initiator/Catalyst Increase the initiator or catalyst concentration slightly. The initial amount may have been insufficient to sustain the polymerization.
Low Reaction Temperature Increase the reaction temperature to ensure an adequate rate of initiator decomposition and propagation.
Initiator Decomposition Ensure the chosen initiator has a suitable half-life at the reaction temperature. If the initiator decomposes too quickly, it will be consumed before the monomer is fully polymerized.
Inhibitor in Monomer Remove any polymerization inhibitors from the this compound monomer, typically by passing it through a column of basic alumina.

Problem 3: Inconsistent Product Properties (e.g., broad molecular weight distribution)

Q: The polymer I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve a more controlled polymerization?

A: A broad PDI suggests a lack of control over the initiation, propagation, and termination steps of the polymerization.

Possible Causes and Solutions:

CauseRecommended Solution
Uncontrolled Initiation Use a controlled or "living" polymerization technique if possible, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for more uniform chain growth.
Chain Transfer Reactions Minimize side reactions by carefully selecting the solvent and purifying the monomer to remove impurities that can act as chain transfer agents.
Temperature Fluctuations Maintain a stable and uniform reaction temperature. Fluctuations can affect the rates of initiation and propagation, leading to a broader molecular weight distribution.
Heterogeneous Reaction Conditions Ensure the reaction mixture is well-stirred to maintain homogeneity, especially as the viscosity increases.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer This compound Flask Reaction Flask Monomer->Flask Solvent Solvent Solvent->Flask Initiator Initiator Initiator->Flask Degas Degas (N2/Ar) Flask->Degas Heat Heat & Stir Degas->Heat Precipitate Precipitate Heat->Precipitate Filter Filter & Dry Precipitate->Filter Polymer Poly(this compound) Filter->Polymer Characterize Characterize Polymer->Characterize

Caption: General experimental workflow for the polymerization of this compound.

troubleshooting_logic Start Polymerization Issue Gelation Premature Gelation? Start->Gelation LowYield Low Yield? Gelation->LowYield No Sol_Gel Reduce Concentration Lower Temperature Add Chain Transfer Agent Gelation->Sol_Gel Yes HighPDI High PDI? LowYield->HighPDI No Sol_Yield Purify Monomer Increase Initiator Increase Temperature LowYield->Sol_Yield Yes Sol_PDI Use Controlled Polymerization Stable Temperature Purify Reagents HighPDI->Sol_PDI Yes

Caption: A decision tree for troubleshooting common issues in this compound polymerization.

References

stability issues of tetraallylsilane under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of tetraallylsilane under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while qualitative information is provided, quantitative data on decomposition rates under specific conditions is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

This compound is a combustible liquid and should be handled with care.[1] For optimal stability, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at 2-8°C. It should be kept in a tightly sealed container in a dry and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1]

Q2: How stable is this compound to air and oxygen?

While specific degradation pathways upon exposure to air and oxygen are not well-documented, the presence of allylic C-H bonds suggests a potential for slow oxidation over time. The recommendation for storage under an inert atmosphere indicates that prolonged exposure to air is not advisable. For sensitive applications, using freshly distilled or received material and minimizing exposure to the atmosphere is the best practice.

Q3: Is this compound sensitive to light?

Allylsilanes can be active in photoredox catalysis, which implies they can interact with light.[2][3] Additionally, polysilanes, a related class of compounds, are known to undergo photodegradation.[4] Therefore, it is prudent to protect this compound from direct light exposure during storage and in reactions where photodegradation could be an unwanted side reaction.

Q4: What is the stability of this compound in the presence of acids?

This compound is known to be incompatible with strong acids. While acid-promoted rearrangements have been reported for related diallylsilanes, these are generally less efficient for this compound compared to other methods.[5] Strong acidic conditions may lead to undesired side reactions, including polymerization or cleavage of the silicon-carbon bond. The Si-C bond is generally stable but can be cleaved under harsh oxidative conditions.[6]

Q5: What is the stability of this compound in the presence of bases?

Strong bases are listed as incompatible with this compound. While the Si-C bond in tetraalkylsilanes is generally robust, strong nucleophiles, especially under forcing conditions, could potentially lead to degradation. The specific reactions of this compound with strong bases like sodium hydroxide are not well-detailed in the literature.

Q6: How does this compound interact with metals?

The synthesis of this compound often involves a Grignard reaction with magnesium.[7] In general, organosilanes can be used to form protective, corrosion-inhibiting layers on metal surfaces, suggesting an interaction between the silane and the metal.[8][9][10][11][12] However, there is a lack of data on whether common laboratory metals (e.g., stainless steel, copper, zinc) can catalyze the degradation of this compound. It is good practice to use glass or inert metal (e.g., Hastelloy) reactors for prolonged heating.

Q7: Can this compound undergo polymerization?

Yes, polymerization is a known potential side reaction for this compound.[5][13] This can be particularly relevant in the presence of catalysts used for other transformations, such as in ring-closing metathesis or reactions with iodine.[5][13] The formation of oligomeric or polymeric byproducts can complicate purification and reduce the yield of the desired product.

Troubleshooting Guide

Problem: My reaction with this compound is giving a low yield of the desired product and a significant amount of an insoluble, oily, or polymeric substance.

  • Possible Cause: Unintended polymerization of this compound.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Are you using a catalyst known to promote olefin polymerization? High temperatures can also favor polymerization.

    • Lower Reactant Concentration: Running the reaction at a lower concentration may disfavor intermolecular polymerization reactions.

    • Purify Starting Material: Ensure your this compound is free from impurities that might initiate polymerization. Consider distillation before use.

    • Use an Inhibitor: For reactions where radical polymerization is a possibility, the addition of a radical inhibitor (e.g., BHT) might be beneficial, provided it doesn't interfere with the desired reaction.

Problem: I am observing unexpected byproducts in my reaction, suggesting cleavage of an allyl group (deallylation).

  • Possible Cause: The reaction conditions are too harsh, leading to the cleavage of the Si-C bond.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: If possible, lower the reaction temperature and use less aggressive reagents.

    • Check pH: Ensure the reaction is not running under strongly acidic or basic conditions unless intended.

    • Reagent Stoichiometry: In reactions like the iodine-promoted rearrangement, the stoichiometry of the reagents is crucial to prevent side reactions.[5][13]

Problem: The purity of my this compound seems to have decreased over time in storage.

  • Possible Cause: Gradual degradation due to exposure to air, light, or moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the material has been stored under an inert atmosphere, refrigerated, and protected from light.

    • Repurification: If the purity is critical for your experiment, consider purifying the this compound by vacuum distillation.

    • Check for Peroxides: If stored in the presence of air, consider testing for peroxides, as the allylic protons could be susceptible to oxidation.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀Si[14]
Molecular Weight 192.37 g/mol [14]
Appearance Colorless to light yellow liquid
Boiling Point 90 °C at 3 mmHg[1]
Density 0.831 g/mL at 25 °C[1]
Refractive Index n20/D 1.485
Flash Point 77 °C (170.6 °F) - closed cup[1]
Storage Class Combustible liquid[1]

Experimental Protocols

Key Experiment: Iodine-Promoted Rearrangement of this compound

This protocol describes the mono-rearrangement of this compound using one equivalent of iodine, followed by quenching with an alcohol.

Materials:

  • This compound

  • Dichloromethane (DCM), dry

  • Iodine (I₂)

  • Triethylamine

  • Isopropanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure: [5]

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in dry DCM (10 mL).

  • Add iodine (1.0 mmol) to the solution and stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.0 mmol) followed by isopropanol (1.5 mmol).

  • Allow the reaction mixture to slowly warm to room temperature while stirring for 6 hours.

  • Quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts and dry over magnesium sulfate.

  • Filter the solution and concentrate it using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to yield the mono-rearranged product.

Visualizations

TroubleshootingWorkflow Troubleshooting a Failed this compound Reaction start Reaction Failure (Low Yield / Byproducts) check_purity Is the starting this compound pure? start->check_purity purify Purify by vacuum distillation check_purity->purify No check_conditions Are reaction conditions (temp, catalyst, solvent) appropriate? check_purity->check_conditions Yes purify->check_conditions adjust_temp Lower reaction temperature check_conditions->adjust_temp No (e.g., too high temp) check_catalyst Is the catalyst known to cause polymerization? check_conditions->check_catalyst Yes end_good Problem Solved adjust_temp->end_good change_catalyst Change or modify catalyst system check_catalyst->change_catalyst Yes check_atmosphere Was the reaction run under inert atmosphere? check_catalyst->check_atmosphere No change_catalyst->end_good rerun_inert Rerun reaction under Nitrogen or Argon check_atmosphere->rerun_inert No analyze_byproducts Analyze byproducts (NMR, GC-MS) check_atmosphere->analyze_byproducts Yes rerun_inert->end_good analyze_byproducts->end_good

Caption: Troubleshooting workflow for reactions involving this compound.

Iodine_Rearrangement Iodine-Promoted Rearrangement of this compound TAS This compound I2 + I₂ (1 equiv.) TAS->I2 Side_Reaction_Polymerization Polymerization TAS->Side_Reaction_Polymerization Intermediate Intermediate (beta-silyl carbocation) I2->Intermediate Rearrangement Intramolecular Rearrangement Intermediate->Rearrangement Side_Reaction_Deallylation Deallylation Intermediate->Side_Reaction_Deallylation Product1_precursor Mono-rearranged Iodosilane Rearrangement->Product1_precursor Quench + ROH / Base Product1_precursor->Quench Product1 Mono-rearranged Product Quench->Product1

Caption: Reaction pathway for the mono-rearrangement of this compound with iodine.

References

avoiding byproduct formation in tetraallylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving tetraallylsilane and minimizing byproduct formation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during common reactions with this compound, providing potential causes and actionable solutions.

Synthesis of this compound via Grignard Reaction

Issue: Low yield of this compound and formation of side products.

Potential CauseRecommended Solution
Moisture or Air Contamination Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for ethers).
Inactive Magnesium Surface Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical crushing of the turnings in the flask can also expose a fresh surface.
Formation of Wurtz-type Coupling Byproducts Maintain a gentle reflux during Grignard reagent formation. Avoid excessively high temperatures. Use dilute solutions of the allyl halide and add it dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Incomplete Reaction Ensure efficient stirring to prevent localized overheating and ensure proper mixing. The formation of the Grignard reagent is exothermic; gentle heating might be needed for initiation, but cooling may be necessary to maintain a steady reaction rate.
Iodine-Promoted Rearrangement of this compound

Issue: Formation of multiple rearranged products, deallylation, or polymerization.

Potential CauseRecommended Solution
Lack of Selectivity (Mono- vs. Di-rearrangement) Carefully control the stoichiometry of iodine. Use approximately 1 equivalent of I₂ for selective mono-rearrangement and an excess (e.g., 3 equivalents) for the di-rearrangement product.[1][2]
Deallylation Byproduct Formation The use of iodine for rearrangement has been shown to limit deallylation compared to acid-promoted methods.[1] Ensure the reaction is performed under anhydrous conditions, as water can promote side reactions.
Polymerization of Starting Material or Products Conduct the reaction at a suitable concentration; highly concentrated solutions may favor intermolecular reactions leading to polymers. Follow the reaction progress by techniques like TLC or NMR to avoid prolonged reaction times that might lead to degradation or polymerization.
Hydrosilylation of this compound

Issue: Low conversion, poor regioselectivity, or formation of side products.

Potential CauseRecommended Solution
Low Catalyst Activity Ensure the catalyst is active and used in the correct quantity. Platinum-based catalysts like Karstedt's or Speier's catalyst are common but can be sensitive to inhibitors.[3] Consider using rhodium or ruthenium-based catalysts for potentially higher selectivity.
Poor Regioselectivity (α- vs. β-adduct) The choice of catalyst is critical. Rhodium catalysts may favor the formation of the α-isomer, while ruthenium catalysts can lead to a preference for the β-isomer. The ligand environment of the metal catalyst also plays a significant role in directing the regioselectivity.
Alkene Isomerization Competing alkene isomerization is a known side reaction in hydrosilylation, leading to unreactive internal olefins.[4] The choice of catalyst and reaction conditions (temperature, solvent) can influence the extent of isomerization. Some catalyst systems are specifically designed to minimize this side reaction.
Formation of Hydrogenation Byproducts (Alkane) Alkene hydrogenation can be a side reaction with some hydrosilylation catalysts.[4] Optimizing the reaction temperature and pressure can help minimize this. Using a catalyst known for high selectivity towards hydrosilylation is recommended.
Olefin Metathesis (e.g., Ring-Closing Metathesis) of this compound Derivatives

Issue: Low yield of the desired metathesis product, olefin isomerization, or deallylation.

Potential CauseRecommended Solution
Catalyst Decomposition or Low Activity Use fresh, high-quality metathesis catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts). Ensure the reaction is performed under an inert atmosphere and with degassed solvents, as oxygen can deactivate the catalyst.
Olefin Isomerization Ruthenium hydride species, formed as a byproduct, can cause isomerization of the double bonds.[5] Additives like 1,4-benzoquinone or phenol can suppress isomerization, although they may also affect the catalyst's activity.
Deallylation Side Products In metathesis reactions involving O-allyl groups, deallylation can be a significant side reaction.[6] Optimizing the reaction temperature and choosing a catalyst with higher thermal stability can help minimize this.
Ethylene Inhibition (in RCM) Ring-closing metathesis (RCM) produces ethylene as a byproduct, which can inhibit the reaction by shifting the equilibrium. Performing the reaction under a gentle stream of inert gas or under vacuum can help remove ethylene and drive the reaction to completion.

II. Frequently Asked Questions (FAQs)

Q1: How can I purify this compound after synthesis?

A1: this compound is typically purified by fractional distillation under reduced pressure. It is important to ensure the distillation apparatus is dry and the vacuum is stable to obtain a pure product.

Q2: What is the mechanism of the iodine-promoted rearrangement of this compound?

A2: The reaction is believed to proceed through the formation of a β-silyl carbocation intermediate after the interaction of an allyl group with iodine. This is followed by an intramolecular allylation, leading to the rearranged product.[1]

Q3: Can I use other catalysts for the hydrosilylation of this compound?

A3: Yes, while platinum catalysts are common, catalysts based on other transition metals like rhodium, ruthenium, and iridium have been used for hydrosilylation and can offer different selectivity profiles.[3] The choice of catalyst will depend on the desired outcome of the reaction.

Q4: How do I remove the ruthenium catalyst byproducts after an olefin metathesis reaction?

A4: Ruthenium byproducts can often be removed by column chromatography on silica gel. Alternatively, treatment with reagents like lead tetraacetate, triphenylphosphine oxide, or specialized scavengers can facilitate the removal of ruthenium residues.

III. Experimental Protocols

High-Yield, One-Step Synthesis of this compound

This protocol is adapted from a method utilizing a Grignard reagent in a mixed solvent system.[3]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Silicon tetrachloride (SiCl₄)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), place magnesium turnings in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Prepare a solution of allyl bromide in a mixed solvent of toluene and diethyl ether (e.g., Vtoluene/Vether = 1.1, with a molar ratio of diethyl ether to allyl bromide of 4).

  • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be applied if necessary.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, cool the reaction mixture.

  • Slowly add a solution of silicon tetrachloride in anhydrous toluene to the Grignard reagent with vigorous stirring. Maintain the temperature below 30°C during the addition.

  • After the addition of SiCl₄ is complete, stir the mixture for an additional 2-3 hours at room temperature.

  • Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous solution of a weak acid (e.g., ammonium chloride).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Iodine-Promoted Mono-rearrangement of this compound

This protocol is based on the selective mono-rearrangement using a controlled amount of iodine.[1][2]

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine

  • Isopropanol

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add iodine (1.0 mmol, 0.25 g) to the solution and stir the mixture for 6 hours at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.0 mmol) followed by isopropanol (1.5 mmol, 0.13 mL).

  • Allow the reaction mixture to slowly warm to room temperature while stirring for 6 hours.

  • Quench the reaction by adding water (15 mL).

  • Extract the mixture with DCM (2 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:EtOAc gradient) to yield the mono-rearranged product.

IV. Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Synthesis check_moisture Check for Moisture/Air? start->check_moisture check_mg Check Mg Activation? check_moisture->check_mg No solution_moisture Dry Glassware & Solvents Use Inert Atmosphere check_moisture->solution_moisture Yes check_coupling Check for Wurtz Coupling? check_mg->check_coupling No solution_mg Use Fresh Mg Activate with I₂ or Dibromoethane check_mg->solution_mg Yes check_completion Check for Incomplete Reaction? check_coupling->check_completion No solution_coupling Use Dilute Reagents Control Temperature Slow Addition check_coupling->solution_coupling Yes solution_completion Ensure Efficient Stirring Optimize Temperature check_completion->solution_completion Yes end Improved Yield check_completion->end No solution_moisture->check_mg solution_mg->check_coupling solution_coupling->check_completion solution_completion->end

Caption: Troubleshooting workflow for Grignard synthesis of this compound.

Iodine_Rearrangement cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_byproducts Potential Byproducts This compound This compound Polymerization Polymerization This compound->Polymerization Intermediate Intermediate This compound->Intermediate + I2 Iodine (I2) Iodine (I2) Iodine (I2)->Intermediate Solvent: DCM Solvent: DCM Temperature: Room Temp Temperature: Room Temp Mono-rearranged Product Mono-rearranged Product Di-rearranged Product Di-rearranged Product Deallylation Products Deallylation Products Intermediate->Mono-rearranged Product ~1 eq. I2 Intermediate->Di-rearranged Product >2 eq. I2 Intermediate->Deallylation Products

Caption: Iodine-promoted rearrangement of this compound reaction pathway.

Olefin_Metathesis_Cycle catalyst [M]=CH2 intermediate1 Metallacyclobutane 1 catalyst->intermediate1 + Diene diene Diene diene->intermediate1 intermediate2 New Alkylidene intermediate1->intermediate2 [2+2] Cycloreversion ethylene Ethylene intermediate1->ethylene intermediate3 Metallacyclobutane 2 intermediate2->intermediate3 Intramolecular [2+2] Cycloaddition intermediate3->catalyst [2+2] Cycloreversion product Cyclic Alkene intermediate3->product

Caption: Catalytic cycle for ring-closing metathesis (RCM).

References

Technical Support Center: Scaling Up Tetraallylsilane Synthesis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of tetraallylsilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the industrial synthesis of this compound, primarily focusing on the Grignard reaction route.

Problem 1: Reaction Fails to Initiate or Shows a Significant Induction Period

  • Question: Our large-scale Grignard reaction for this compound synthesis is not starting, or there is a long delay before the exotherm is observed. What are the potential causes and how can we resolve this?

  • Answer: Delayed initiation is a common and dangerous issue in scaling up Grignard reactions. An accumulation of unreacted allyl bromide and silicon tetrachloride can lead to a sudden, uncontrolled exotherm once the reaction begins.

    Potential Causes:

    • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the reactor, solvents, or starting materials will quench the reaction.

    • Low Initial Temperature: While overall temperature control is crucial to prevent runaway reactions, a very low starting temperature might hinder initiation.

    Solutions:

    • Magnesium Activation:

      • Mechanical Activation: In a dry, inert atmosphere, stirring the magnesium turnings can help break up the oxide layer.

      • Chemical Activation: Add a small amount of an activator like iodine or 1,2-dibromoethane to the magnesium suspension before adding the allyl bromide.

    • Strict Anhydrous Conditions:

      • Thoroughly dry all reactors and transfer lines before use.

      • Use anhydrous solvents. Consider passing them through activated alumina columns.

    • Controlled Initial Heating: Gently warm a small portion of the reaction mixture to the initiation temperature. Once the reaction starts (indicated by a noticeable exotherm), the heat generated will sustain the reaction, and cooling can be applied as needed.

Problem 2: Runaway Reaction or Poor Temperature Control

  • Question: We are experiencing a rapid and difficult-to-control temperature increase during the synthesis. What steps should we take to manage the exotherm?

  • Answer: The Grignard formation and the subsequent reaction with silicon tetrachloride are highly exothermic. Poor heat management at an industrial scale can lead to dangerous pressure buildup and solvent evaporation.

    Potential Causes:

    • High Feed Rate: Adding the allyl bromide or silicon tetrachloride too quickly.

    • Inadequate Cooling: The reactor's cooling system may not be sufficient for the scale of the reaction.

    • Delayed Initiation: As mentioned previously, a delayed start can lead to a sudden, large exotherm.

    Solutions:

    • Optimize Feed Rate: Add the reactants slowly and at a controlled rate to manage the rate of heat generation.

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a jacketed reactor with a high-performance cooling fluid).

    • Solvent Choice: Using a higher-boiling solvent like THF instead of diethyl ether can provide a wider temperature window for controlling the reaction.

    • Process Monitoring: Utilize in-line monitoring techniques, such as temperature probes and pressure transducers, to track the reaction's progress and adjust parameters in real-time.

Problem 3: Low Yield of this compound and Formation of Byproducts

  • Question: The yield of our this compound is lower than expected, and we are observing significant amounts of byproducts. What are the likely side reactions, and how can we minimize them?

  • Answer: The primary byproduct of concern in this Grignard synthesis is the Wurtz coupling product, hexa-1,5-diene, formed from the reaction of the allyl Grignard reagent with unreacted allyl bromide.

    Potential Causes of Low Yield and Byproduct Formation:

    • Wurtz Coupling: High local concentrations of allyl bromide can favor this side reaction.

    • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to unreacted starting materials.

    • Hydrolysis: Accidental introduction of water during the reaction or workup will destroy the Grignard reagent.

    Solutions to Minimize Byproduct Formation:

    • Slow Reagent Addition: A slow, controlled addition of allyl bromide helps to keep its concentration low, thus minimizing Wurtz coupling.

    • Reverse Addition: Consider adding the silicon tetrachloride to the prepared Grignard reagent. This ensures that the Grignard reagent is always in excess relative to the silicon tetrachloride.

    • Solvent and Temperature Optimization: The choice of solvent can influence the extent of side reactions. For instance, using a mixture of toluene and a smaller amount of an ether like diethyl ether has been shown to give high yields.[1]

    • Efficient Mixing: Ensure the reactor has an efficient stirring mechanism to maintain a homogeneous reaction mixture and improve mass transfer.

Problem 4: Difficulty in Purifying the Oily Product at Scale

  • Question: We are struggling to purify the crude this compound, which is an oily liquid. What are the recommended industrial-scale purification methods?

  • Answer: Purification of large quantities of an oily product like this compound requires methods that are scalable and efficient.

    Industrial Purification Methods:

    • Fractional Distillation under Reduced Pressure: This is the most common and effective method for purifying liquid organosilanes.[2] Distillation under vacuum allows for lower boiling temperatures, which helps to prevent thermal decomposition or polymerization of the product.

    • Filtration: Before distillation, it is important to filter the crude product to remove magnesium salts and other solid impurities.

    • Use of Polymerization Inhibitors: To prevent polymerization during distillation, a small amount of a suitable inhibitor, such as certain phenolic compounds or amines, can be added.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for the industrial-scale production of this compound?

A1: The one-step Grignard reaction is a highly promising method for industrial production due to its potential for high yields and the use of readily available starting materials.[1] This process involves the in situ formation of the allylmagnesium bromide Grignard reagent from allyl bromide and magnesium, which then reacts with silicon tetrachloride.

Q2: What are the key safety precautions to consider when scaling up this compound synthesis?

A2: Safety is paramount when dealing with large-scale organometallic reactions. Key precautions include:

  • Inert Atmosphere: The entire process must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.

  • Exotherm Management: A robust cooling system and controlled reagent addition are critical to prevent runaway reactions.

  • Handling of Pyrophoric Reagents: While allyl Grignard reagents are not typically pyrophoric, it is good practice to handle all organometallics with care.

  • Emergency Preparedness: Have a clear plan for handling emergencies, including thermal runaways and spills of flammable solvents.

  • Process Safety Management (PSM): For large-scale industrial production, a comprehensive PSM program should be implemented to manage hazards associated with highly hazardous chemicals.[3][4][5][6]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential to solvate and stabilize the Grignard reagent. The choice of solvent can impact the reaction yield and safety:

  • Diethyl Ether: Often leads to faster initiation but has a low boiling point and is highly flammable.

  • Tetrahydrofuran (THF): Has a higher boiling point, providing a better safety margin for temperature control. However, in some cases, it may lead to lower yields compared to mixed solvent systems.[1]

  • Mixed Solvents: A mixture of a non-coordinating solvent like toluene with a smaller amount of an ether can be advantageous, offering a balance of reactivity, safety, and cost-effectiveness, with reported yields as high as 91%.[1]

Q4: Can this compound undergo side reactions other than those related to the Grignard synthesis?

A4: Yes, this compound can undergo rearrangements, particularly in the presence of iodine.[7][8][9][10] This can lead to the formation of silicon-stereogenic organosilanes. While this may be a desirable transformation for certain applications, it is an important consideration for maintaining the purity of this compound during storage and subsequent processing if iodine or acidic conditions are present.

Data Presentation

Table 1: Effect of Solvent System on the Yield of this compound

Solvent System (v/v)Molar Ratio (Ether:Allyl Bromide)Yield (%)Reference
Toluene/Diethyl Ether (1.1:1)491[1]
Toluene/THF (1:1 to 7:1)-~63[1]

Experimental Protocols

Industrial-Scale Synthesis of this compound via Grignard Reaction (Conceptual Protocol)

This is a conceptual protocol and must be adapted and optimized for specific plant equipment and safety regulations.

1. Reactor Preparation:

  • A jacketed glass-lined or stainless steel reactor equipped with a powerful agitator, a reflux condenser, a temperature probe, a pressure sensor, and multiple addition funnels is rendered scrupulously dry and purged with a continuous flow of dry nitrogen.

2. Grignard Reagent Formation:

  • Magnesium turnings are charged to the reactor under a nitrogen blanket.
  • Anhydrous toluene and a portion of anhydrous diethyl ether are added.
  • A small amount of iodine or 1,2-dibromoethane is added to activate the magnesium.
  • A solution of allyl bromide in anhydrous toluene/diethyl ether is added slowly and controllably from an addition funnel. The feed rate is adjusted to maintain the reaction temperature within a safe operating range (e.g., 30-40°C), using the reactor's cooling system to manage the exotherm.
  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

3. Reaction with Silicon Tetrachloride:

  • A solution of silicon tetrachloride in anhydrous toluene is added dropwise to the freshly prepared Grignard reagent. The temperature is maintained within a controlled range (e.g., 20-30°C) using cooling.
  • After the addition, the reaction mixture is stirred for a specified period to ensure complete reaction.

4. Work-up and Purification:

  • The reaction mixture is cooled, and the magnesium salts are filtered off under an inert atmosphere.
  • A polymerization inhibitor is added to the crude filtrate.
  • The filtrate is transferred to a distillation unit, and the solvents are removed under reduced pressure.
  • The crude this compound is then purified by fractional vacuum distillation.

Mandatory Visualizations

Industrial_Tetraallylsilane_Synthesis_Workflow cluster_preparation Reactor Preparation cluster_grignard Grignard Formation cluster_silane_reaction Reaction with SiCl4 cluster_purification Purification prep Dry and Inert Reactor charge_mg Charge Mg and Solvents prep->charge_mg activate_mg Activate Mg (I2) charge_mg->activate_mg add_allyl_bromide Slow Addition of Allyl Bromide activate_mg->add_allyl_bromide grignard_reaction Formation of Allylmagnesium Bromide add_allyl_bromide->grignard_reaction add_sicl4 Slow Addition of SiCl4 grignard_reaction->add_sicl4 silane_formation Formation of This compound add_sicl4->silane_formation filtration Filtration of Salts silane_formation->filtration add_inhibitor Add Polymerization Inhibitor filtration->add_inhibitor distillation Fractional Vacuum Distillation add_inhibitor->distillation final_product Pure this compound distillation->final_product Troubleshooting_Delayed_Initiation start Grignard Reaction Fails to Initiate check_moisture Check for Moisture? (Anhydrous Solvents/Glassware) start->check_moisture dry_system Action: Rigorously Dry System and Solvents check_moisture->dry_system Yes check_mg Magnesium Surface Passivated? check_moisture->check_mg No dry_system->check_mg activate_mg Action: Activate Magnesium (e.g., with Iodine) check_mg->activate_mg Yes check_temp Initial Temperature Too Low? check_mg->check_temp No activate_mg->check_temp gentle_heat Action: Gentle Localized Heating to Initiate check_temp->gentle_heat Yes success Reaction Initiates check_temp->success No gentle_heat->success

References

Technical Support Center: Tetraallylsilane Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of tetraallylsilane.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in Grignard syntheses. This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Reaction fails to initiate (no bubbling or heat) 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[1][2]1a. Activation: Use fresh, shiny magnesium turnings. If they appear dull, activate them by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] 1b. Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh surface.
2. Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[1][3]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it overnight and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[1]
Low Yield of this compound 1. Wurtz-Coupling Side Reaction: Formation of 1,5-hexadiene is a major side reaction, especially when using THF as the primary solvent for Grignard formation.[4]1a. Solvent Choice: Prepare the allylmagnesium bromide in diethyl ether, where the Wurtz-coupling is less prevalent.[4] A mixed solvent system of toluene and diethyl ether has been shown to give high yields.[5] 1b. Slow Addition: Add the allyl bromide solution dropwise to the magnesium suspension to maintain a controlled reaction temperature and minimize side reactions.[4]
2. Incomplete Reaction: The reaction may not have gone to completion, leaving partially allylated silanes.2a. Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Refluxing may be necessary to drive the reaction to completion. 2b. Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the silicon tetrachloride.
3. Grignard Reagent Degradation: The prepared Grignard reagent may have degraded due to moisture or air exposure.3. Titration: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration and adjust the stoichiometry accordingly.[3]
Formation of a Thick, Unstirrable Slurry Precipitation of Magnesium Salts: Magnesium halides are less soluble in diethyl ether, which can lead to a thick slurry.Solvent System: While diethyl ether is preferred for the initial Grignard formation, a subsequent solvent exchange to THF can improve the solubility of the magnesium salts.[4] The use of a co-solvent like toluene can also help maintain a stirrable reaction mixture.[5]
Product Contaminated with Biphenyls (if using aryl Grignards as a comparison) Homocoupling of Grignard Reagent: This is more common with aryl Grignards at higher temperatures.Temperature Control: Maintain a lower reaction temperature during Grignard formation and subsequent reaction.
Uncontrollable, Vigorous Reaction Rapid Addition of Reagents: Adding the allyl bromide or silicon tetrachloride too quickly can lead to a dangerous exotherm.Controlled Addition: Add reagents dropwise with efficient stirring and external cooling (e.g., an ice bath) to manage the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the influence of the solvent on the yield of this compound?

A1: The solvent system significantly impacts the yield of this compound. A one-step synthesis using a mixed solvent of toluene and diethyl ether (with a molar ratio of diethyl ether to allyl bromide of 4) has been reported to achieve a yield of 91%.[5] In contrast, using a mixture of toluene and tetrahydrofuran (THF) resulted in a yield of approximately 63%.[5] Diethyl ether is often favored for the initial formation of allylmagnesium bromide as it minimizes the Wurtz-coupling side reaction that produces 1,5-hexadiene, a more significant issue in pure THF.[4]

Q2: My Grignard reaction with allyl bromide in THF is producing a large amount of 1,5-hexadiene. Why is this happening and how can I prevent it?

A2: Allyl bromide can react with magnesium in THF to produce 1,5-hexadiene through a Wurtz-coupling reaction.[4] To minimize this side product, it is recommended to prepare the allylmagnesium bromide in diethyl ether.[4] If THF is required for the subsequent reaction with silicon tetrachloride due to solubility or reactivity reasons, a solvent exchange can be performed after the Grignard reagent has been formed in diethyl ether.[4]

Q3: Is it necessary to activate the magnesium turnings?

A3: Yes, especially if the magnesium turnings are not fresh or appear dull. The surface of magnesium can oxidize, forming a passive layer of magnesium oxide that inhibits the reaction with allyl bromide.[1] Activation using methods like adding a crystal of iodine or a few drops of 1,2-dibromoethane, or mechanically crushing the turnings, is crucial for initiating the reaction.[1]

Q4: Can I perform a "one-step" synthesis of this compound?

A4: Yes, a one-step approach where the Grignard reagent is formed in situ in the presence of silicon tetrachloride has been shown to be effective.[5] This method, particularly in a mixed toluene/diethyl ether solvent system, can lead to high yields and may be advantageous for industrial-scale production due to its efficiency.[5]

Q5: What are the primary safety concerns during this synthesis?

A5: Grignard reagents are highly reactive and pyrophoric. The reaction can be highly exothermic, so controlled addition of reagents and adequate cooling are essential. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture. Silicon tetrachloride is corrosive and reacts with moisture to produce HCl gas; therefore, it should be handled in a well-ventilated fume hood.

Data Presentation

Table 1: Influence of Solvent System on this compound Synthesis Yield

Solvent SystemMolar Ratio (Solvent:Allyl Bromide)Yield (%)Reference
Toluene / Diethyl Ether4 (diethyl ether)91[5]
Toluene / THFNot specified~63[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Allylmagnesium Bromide

This protocol involves the initial preparation of allylmagnesium bromide in diethyl ether, followed by reaction with silicon tetrachloride.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF) (optional, for solvent exchange)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous toluene (optional, as a co-solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

    • Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional hour to ensure complete formation of the Grignard reagent.[4]

  • Reaction with Silicon Tetrachloride:

    • Cool the prepared Grignard reagent solution in an ice bath.

    • Prepare a solution of silicon tetrachloride in anhydrous diethyl ether (or toluene) in a dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete substitution.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: One-Step In Situ Synthesis of this compound

This protocol is based on the high-yield, one-step synthesis.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried, multi-necked flask under an inert atmosphere, add magnesium turnings and anhydrous toluene.

    • Prepare a solution of allyl bromide and silicon tetrachloride in a mixture of anhydrous toluene and diethyl ether. The recommended molar ratio of diethyl ether to allyl bromide is 4, with a volume ratio of toluene to diethyl ether of approximately 1.1.[5]

  • Reaction Execution:

    • Add a small amount of the allyl bromide/silicon tetrachloride solution to the magnesium suspension to initiate the reaction.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a controlled reflux.

    • After the addition is complete, continue to stir the reaction mixture under reflux for an appropriate time to ensure completion.

  • Work-up:

    • Follow the work-up procedure as described in Protocol 1.

Visualizations

TroubleshootingWorkflow start Start: Low/No this compound Yield check_initiation Did the reaction initiate? (Bubbling, heat) start->check_initiation no_initiation Issue: No Initiation check_initiation->no_initiation No low_yield Issue: Low Yield check_initiation->low_yield Yes, but low yield activate_mg Action: Activate Mg (Iodine, 1,2-dibromoethane, crush) no_initiation->activate_mg dry_glassware Action: Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) no_initiation->dry_glassware end End: Optimized Synthesis activate_mg->end dry_glassware->end check_side_products Analyze for 1,5-hexadiene low_yield->check_side_products hexadiene_present High 1,5-hexadiene detected check_side_products->hexadiene_present Yes incomplete_reaction No major side products check_side_products->incomplete_reaction No change_solvent Action: Change Grignard Formation Solvent (Use Diethyl Ether instead of THF) hexadiene_present->change_solvent change_solvent->end check_conditions Action: Check Reaction Conditions (Time, Temperature, Stoichiometry) incomplete_reaction->check_conditions titrate_grignard Action: Titrate Grignard Reagent incomplete_reaction->titrate_grignard check_conditions->end titrate_grignard->end

Caption: Troubleshooting workflow for this compound Grignard synthesis.

ReactionMechanism cluster_grignard Grignard Formation cluster_reaction Reaction with SiCl4 cluster_side_reaction Side Reaction (Wurtz Coupling) allyl_br Allyl-Br grignard Allyl-MgBr allyl_br->grignard mg Mg mg->grignard sicl4 SiCl₄ grignard->sicl4 4 equivalents tetraallyl Si(Allyl)₄ (this compound) sicl4->tetraallyl allyl_br2 2 Allyl-Br hexadiene 1,5-Hexadiene allyl_br2->hexadiene mg2 Mg mg2->hexadiene

Caption: General reaction scheme for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Parameters for Tetraallylsilane Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical modification of tetraallylsilane.

General Troubleshooting and FAQs

Q1: I am observing a significant amount of polymer formation in my reaction. How can I minimize this?

A1: Polymerization is a common side reaction when working with the tetra-functional this compound. Here are several strategies to mitigate it:

  • High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.

  • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of the reactive species, thus reducing the likelihood of polymerization.

  • Controlled Initiation (for radical reactions): In radical reactions such as thiol-ene additions, controlling the rate of initiation by adjusting the initiator concentration or the intensity of the UV source can prevent the rapid formation of a high concentration of radicals that can lead to polymerization.

  • Reaction Temperature: Optimizing the reaction temperature is crucial. In some cases, lower temperatures can reduce the rate of polymerization more than the rate of the desired reaction.

Q2: How can I purify the modified this compound products and separate them from partially reacted intermediates?

A2: Purification of this compound derivatives often requires chromatographic techniques due to the potential for a mixture of products with varying degrees of functionalization.

  • Column Chromatography: Silica gel column chromatography is a common and effective method. The choice of eluent system (e.g., hexanes:ethyl acetate) will depend on the polarity of your product. A gradient elution can be particularly useful for separating products with different numbers of functional groups.

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations and for purity analysis, Reverse Phase HPLC (RP-HPLC) can be employed. This technique separates molecules based on their hydrophobicity.

  • Desalting/Washing: Simple washing with water or brine can be used to remove salts and other water-soluble impurities before further purification.

Hydrosilylation Reactions

Hydrosilylation is a versatile method for forming silicon-carbon bonds by adding a Si-H bond across an alkene.

FAQs

Q1: What are the most common catalysts for the hydrosilylation of this compound?

A1: Platinum-based catalysts are widely used for their high activity. Common choices include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (Pt₂(dvtms)₃). For specific applications, rhodium and ruthenium catalysts can also be effective and may offer different selectivity.

Troubleshooting Guide: Hydrosilylation

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inactivity or poisoning. 2. Insufficient reaction temperature. 3. Presence of inhibitors in reagents or solvents.1. Use a fresh, active catalyst. Consider a different platinum complex or a rhodium-based catalyst. 2. Gradually increase the reaction temperature; some reactions require thermal activation. 3. Ensure all reagents and solvents are pure and dry.
Formation of Side Products (e.g., alkene isomerization) 1. Catalyst choice. 2. High reaction temperature.1. Screen different catalysts. Some catalysts are more prone to inducing isomerization. 2. Lower the reaction temperature.
Gelation/Polymerization High concentration of reactants.Use high dilution conditions. Add the silane reagent slowly to the reaction mixture.

Thiol-Ene "Click" Reactions

The thiol-ene reaction is a highly efficient and versatile "click" reaction for the modification of alkenes. It can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophiles/bases (Michael addition).

FAQs

Q1: My photo-initiated thiol-ene reaction is not proceeding to completion. What could be the issue?

A1: Incomplete conversion in photo-initiated thiol-ene reactions can be due to several factors:

  • Insufficient UV Exposure: The reaction may require a longer exposure time or a more intense UV source.

  • Inhibitors: Oxygen can inhibit radical reactions. Ensure your reaction is properly degassed.

  • Initiator Concentration: The concentration of the photoinitiator may be too low.

  • Substrate Reactivity: Steric hindrance around the allyl groups can slow down the reaction.

Q2: What is the difference between radical-mediated and base-catalyzed thiol-ene reactions?

A2: The radical-mediated reaction proceeds via an anti-Markovnikov addition of the thiol to the alkene, initiated by a radical source like a photoinitiator or AIBN. The base- or nucleophile-catalyzed Michael addition also results in an anti-Markovnikov product but proceeds through an ionic intermediate. The choice of method depends on the functional group tolerance of your substrates.

Troubleshooting Guide: Thiol-Ene Reactions

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Oxygen inhibition (for radical reactions). 3. Side reactions (e.g., disulfide formation).1. Increase reaction time, initiator concentration, or UV intensity. 2. Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon). 3. Ensure the thiol is of high purity and stored under inert atmosphere.
Inconsistent Results Variability in UV lamp output or reaction setup.Standardize the distance from the UV source to the reaction vessel and monitor the lamp's age and output.
Product is a complex mixture 1. Partial reaction leading to a statistical mixture of products. 2. Chain-growth polymerization as a side reaction.1. Drive the reaction to completion by using a slight excess of the thiol and ensuring efficient initiation. 2. Adjust the stoichiometry and reaction conditions to favor the step-growth addition over chain-growth polymerization.
Experimental Protocol: Photo-initiated Thiol-Ene Modification of this compound
  • Preparation: In a quartz reaction vessel, dissolve this compound (1 equivalent) and the desired thiol (4.4 equivalents to ensure complete reaction of all four allyl groups) in a suitable solvent (e.g., a 1:1 mixture of methanol and THF).

  • Initiator Addition: Add a photoinitiator, such as benzophenone or DMPA (2,2-dimethoxy-2-phenylacetophenone).

  • Degassing: Degas the solution for 15-30 minutes by bubbling with nitrogen or argon to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., a sunlamp or a specific wavelength UV source) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy until the starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by precipitation or column chromatography on silica gel.

Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. For this compound, this can be used for ring-closing metathesis (RCM) or cross-metathesis (CM).

FAQs

Q1: Which catalyst should I choose for the metathesis of my this compound derivative?

A1: The choice of catalyst depends on the specific transformation. For general metathesis reactions, second-generation Grubbs and Hoveyda-Grubbs catalysts are often recommended due to their high activity and stability. For sterically hindered substrates, more specialized catalysts may be required.

Troubleshooting Guide: Metathesis

Problem Possible Cause(s) Suggested Solution(s)
Low Catalyst Activity 1. Catalyst decomposition. 2. Presence of impurities that poison the catalyst.1. Use fresh catalyst and handle it under an inert atmosphere. 2. Ensure all reagents and solvents are highly pure and degassed.
Formation of Ethene as a By-product Stalls the Reaction Equilibrium lies towards the starting materials.Efficiently remove ethene from the reaction mixture by bubbling an inert gas through the solution or performing the reaction under reduced pressure.
Isomerization of the Double Bond Formation of ruthenium hydride species.Add a mild acid, such as acetic acid, to the reaction mixture to suppress the formation of these species.
Data Presentation: Metathesis Catalyst and Conditions
CatalystSubstrate ConcentrationSolventTemperatureYieldReference
Grubbs II0.3 mMDCM40 °C>70%
Hoveyda-Grubbs II0.3 mMDCM40 °C>70%
Grubbs I0.02 MDCMRoom Temp.High Yield

Iodine-Mediated Rearrangement

Treatment of this compound with iodine can lead to mono- or di-rearranged products, which can be further functionalized.

FAQs

Q1: How can I control the extent of the iodine-mediated rearrangement of this compound?

A1: The number of rearranged allyl groups is primarily controlled by the stoichiometry of iodine used in the reaction. Using one equivalent of iodine selectively yields the mono-rearranged product, while using three equivalents leads to the di-rearranged product.

Troubleshooting Guide: Iodine-Mediated Rearrangement

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incorrect stoichiometry of iodine. 2. Competing side reactions like deallylation.1. Carefully control the equivalents of iodine added to the reaction. 2. Optimize reaction time and temperature to minimize side reactions.
Complex Product Mixture Statistical mixture of starting material, mono-, and di-rearranged products.Ensure the reaction goes to completion by stirring for the recommended time (e.g., 6 hours).
Data Presentation: Iodine-Mediated Rearrangement of this compound
ProductEquivalents of I₂SolventReaction TimeYieldReference
Mono-rearranged1.0DCM6 h72%
Di-rearranged3.0DCM6 h85%
Experimental Protocol: Iodine-Mediated Mono-Rearrangement of this compound
  • Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Quenching: Cool the solution to 0 °C and add triethylamine and an alcohol (e.g., isopropanol) to quench the reaction and form the alkoxy-silane derivative.

  • Work-up: Allow the mixture to warm to room temperature, then quench with water and extract with DCM.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound and Reagents in Solvent degas Degas Reaction Mixture (if necessary) reagents->degas initiation Initiate Reaction (e.g., add catalyst, UV light) degas->initiation monitoring Monitor Progress (TLC, NMR) initiation->monitoring quench Quench Reaction monitoring->quench extraction Extraction / Washing quench->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Product

Caption: General experimental workflow for this compound modification.

troubleshooting_low_yield start Low Yield or Incomplete Reaction check_reagents Are reagents and solvents pure and dry? start->check_reagents check_conditions Are reaction conditions (time, temp, conc.) optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_catalyst Is the catalyst active and fresh? check_conditions->check_catalyst Yes optimize_conditions Increase reaction time/temp, or use higher dilution check_conditions->optimize_conditions No replace_catalyst Use fresh catalyst or screen alternatives check_catalyst->replace_catalyst No end end check_catalyst->end Problem Solved purify_reagents->start optimize_conditions->start replace_catalyst->start

Caption: Troubleshooting decision tree for low reaction yield.

modification_pathways cluster_reactions Modification Reactions cluster_products Product Classes tas This compound hydrosilylation Hydrosilylation tas->hydrosilylation thiol_ene Thiol-Ene Reaction tas->thiol_ene metathesis Metathesis (RCM/CM) tas->metathesis rearrangement Iodine-Mediated Rearrangement tas->rearrangement silane_adducts Functionalized Silane Adducts hydrosilylation->silane_adducts thioethers Thioether-Functionalized Silanes thiol_ene->thioethers cyclic_silanes Cyclic Silanes or Cross-Metathesis Products metathesis->cyclic_silanes rearranged_silanes Rearranged Functionalized Silanes rearrangement->rearranged_silanes

Validation & Comparative

A Comparative Guide to Crosslinking Agents: Tetraallylsilane vs. Divinylbenzene and Triallyl Isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the properties and performance of polymeric materials. This guide provides an objective comparison of tetraallylsilane against two other widely used crosslinking agents: divinylbenzene (DVB) and triallyl isocyanurate (TAIC). The comparison focuses on key performance indicators such as crosslinking efficiency, mechanical properties, thermal stability, and biocompatibility, supported by available data and detailed experimental protocols.

Performance Comparison of Crosslinking Agents

The choice of a crosslinking agent dictates the three-dimensional network structure of a polymer, thereby influencing its mechanical strength, thermal resistance, and interaction with biological systems. This compound, with its four reactive allyl groups, offers a versatile platform for creating crosslinked networks through various reaction mechanisms. Divinylbenzene is a standard crosslinker for styrenic polymers, known for imparting high rigidity. Triallyl isocyanurate is a trifunctional monomer that enhances thermal and mechanical properties in a range of polymers.

Data Presentation

Table 1: Comparison of Crosslinking Efficiency and Resultant Polymer Properties

PropertyThis compoundDivinylbenzene (DVB)Triallyl Isocyanurate (TAIC)
Crosslinking Functionality 423
Typical Crosslinking Mechanism Hydrosilylation, Thiol-ene, Radical PolymerizationRadical PolymerizationRadical Polymerization
Crosslinking Efficiency High, due to four reactive sites.High, particularly in styrenic systems.High, often demonstrating superior efficiency in forming crosslinked networks compared to other trifunctional monomers[1].
Effect on Polymer Matrix Increases network density, can introduce silicon-based properties.Creates a rigid, highly crosslinked network.Imparts a stable and rigid core to the crosslink junction due to the isocyanurate ring[1].
Gel Content Generally high, indicating efficient network formation.High, a direct measure of crosslinking efficiency.Can achieve a significantly higher gel fraction compared to other crosslinkers under similar conditions[1].

Table 2: Comparative Mechanical Properties of Crosslinked Polymers

Mechanical PropertyThis compoundDivinylbenzene (DVB)Triallyl Isocyanurate (TAIC)
Tensile Strength Expected to significantly increase tensile strength.Known to substantially increase the tensile strength of polymers like polystyrene.Consistently shown to improve tensile strength in various polymers[1].
Modulus of Elasticity Expected to increase stiffness and modulus.Significantly increases the modulus, leading to more rigid materials.Enhances the modulus of polymers.
Hardness Increases surface hardness.Increases hardness.Improves hardness.
Flexibility The resulting network can be tailored, but high crosslink density may reduce flexibility.Typically leads to brittle materials at high concentrations.Can improve mechanical properties without inducing excessive brittleness[1].

Table 3: Comparative Thermal Stability of Crosslinked Polymers

Thermal PropertyThis compoundDivinylbenzene (DVB)Triallyl Isocyanurate (TAIC)
Decomposition Temperature (TGA) The presence of Si-O bonds can enhance thermal stability.Aromatic nature contributes to high thermal stability and char formation[2].Significantly improves the thermal stability of polymers[1].
Glass Transition Temperature (Tg) Increases Tg due to restricted chain mobility.Markedly increases the Tg of the polymer.Increases Tg.
Heat Distortion Temperature Improves resistance to deformation at elevated temperatures.Substantially increases the heat distortion temperature.Enhances heat resistance.

Table 4: Biocompatibility Profile

Biocompatibility AspectThis compoundDivinylbenzene (DVB)Triallyl Isocyanurate (TAIC)
Cytotoxicity Data is limited; however, silane-based materials can exhibit good biocompatibility. Biocompatibility would depend on the completeness of the crosslinking reaction and the absence of leachable monomers.Can exhibit cytotoxicity if unreacted monomer is present.Information on cytotoxicity is limited, and potential for human exposure is a concern due to its volatility[3].
In Vivo Biocompatibility Silane-crosslinked hydrogels and scaffolds have been investigated for biomedical applications with promising results[4][5].Used in some biomedical applications like ion exchange resins, but in vivo data is sparse.Used in some medical device applications, but detailed in vivo biocompatibility data is not readily available[3].
Hemocompatibility Silane-modified surfaces have been shown to improve hemocompatibility.Limited data available.Limited data available.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of crosslinking agents. Below are standard protocols for key experiments used to evaluate the performance of crosslinked polymers.

Gel Content Analysis (Crosslinking Efficiency)

Objective: To determine the percentage of the insoluble, crosslinked polymer network, which is a direct measure of the crosslinking efficiency.

Methodology (ASTM D2765):

  • Sample Preparation: A known weight of the crosslinked polymer is placed in a porous extraction thimble.

  • Solvent Extraction: The thimble is placed in a Soxhlet extraction apparatus with a suitable solvent (e.g., xylene for polyethylene-based materials, toluene for polystyrene-based materials).

  • Extraction: The polymer is subjected to continuous solvent extraction for a specified period (typically 12-24 hours) to dissolve the soluble, uncrosslinked portion (sol fraction).

  • Drying: After extraction, the thimble containing the insoluble gel fraction is removed and dried in a vacuum oven until a constant weight is achieved.

  • Calculation: The gel content is calculated as the percentage of the final dry weight of the insoluble fraction relative to the initial weight of the sample.

Tensile Strength Testing

Objective: To measure the mechanical properties of the crosslinked polymer, including tensile strength, modulus of elasticity, and elongation at break.

Methodology (ASTM D638):

  • Specimen Preparation: Dog-bone shaped specimens of the crosslinked polymer with standardized dimensions are prepared by molding or cutting from a sheet.

  • Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.

  • Test Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • Data Acquisition: The load and the corresponding elongation of the specimen are continuously recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the crosslinked polymer by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the crosslinked polymer is placed in a TGA sample pan.

  • Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance and a furnace.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range in a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative degradation).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

    • Onset of Decomposition: The temperature at which significant weight loss begins.

    • Decomposition Temperature(s): Temperatures at which the rate of weight loss is maximum (from the derivative of the TGA curve, DTG).

    • Char Yield: The percentage of residual mass at the end of the experiment.

Biocompatibility - Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of the crosslinked material by measuring its effect on the metabolic activity of cultured cells.

Methodology (ISO 10993-5):

  • Material Extraction: Extracts of the crosslinked polymer are prepared by incubating the material in a cell culture medium for a specified period (e.g., 24 hours at 37°C).

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate.

  • Exposure: The culture medium is replaced with the material extracts at various concentrations. Control wells with fresh medium and a toxic control (e.g., dilute phenol solution) are included.

  • Incubation: The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. A significant reduction in cell viability indicates a cytotoxic effect.

Visualizations

The following diagrams, generated using the DOT language, illustrate the crosslinking mechanisms of this compound, divinylbenzene, and triallyl isocyanurate.

Tetraallylsilane_Crosslinking cluster_start Starting Materials cluster_process Crosslinking Process cluster_end Crosslinked Network TAS This compound (Si(CH₂CH=CH₂)₄) Initiator Catalyst (e.g., Platinum) TAS->Initiator Hydrosilylation Polymer Polymer with Reactive Sites (e.g., Si-H) Polymer->Initiator Network Crosslinked Polymer Network (Si-CH₂-CH₂-CH₂-Si bridges) Initiator->Network Divinylbenzene_Crosslinking cluster_start Starting Materials cluster_process Crosslinking Process cluster_end Crosslinked Network DVB Divinylbenzene (C₆H₄(CH=CH₂)₂) Initiator Radical Initiator (e.g., Peroxide) DVB->Initiator Radical Polymerization Monomer Styrene Monomer Monomer->Initiator Network Crosslinked Polystyrene Network Initiator->Network Triallyl_Isocyanurate_Crosslinking cluster_start Starting Materials cluster_process Crosslinking Process cluster_end Crosslinked Network TAIC Triallyl Isocyanurate Initiator Radical Initiator (e.g., Peroxide) TAIC->Initiator Radical Polymerization Polymer Polymer Chains Polymer->Initiator Network Crosslinked Polymer Network Initiator->Network

References

A Comparative Guide to the Stereochemical Validation of Tetraallylsilane-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of silicon-stereogenic compounds offers exciting new avenues in drug discovery and materials science. Tetraallylsilane has emerged as a versatile precursor for generating these chiral silicon centers. However, the successful synthesis of such compounds is only the first step; rigorous validation of their three-dimensional structure is paramount. This guide provides a comparative overview of the key analytical techniques for the stereochemical validation of this compound-derived compounds, supported by experimental data and detailed protocols.

Introduction to Stereochemical Validation

The iodine-promoted rearrangement of this compound can produce silicon-stereogenic organosilanes.[1][2] The stereochemistry of these products, which can exist as mixtures of diastereomers and enantiomers, must be unambiguously determined. This guide focuses on a representative mono-rearranged this compound derivative, (2-(iodomethyl)pent-4-en-1-yl)(allyl)diisopropoxysilane , as a case study to illustrate the application of modern analytical techniques for complete stereochemical elucidation.

Comparative Analysis of Validation Techniques

A multi-faceted approach, combining spectroscopic and chromatographic methods, is essential for the comprehensive validation of stereochemistry. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C, ²⁹Si, NOESY/ROESY) Relative stereochemistry, diastereomeric ratio, conformational analysis.Provides detailed structural information in solution; non-destructive.Does not directly determine absolute stereochemistry; can be complex to interpret for mixtures.
X-ray Crystallography Absolute stereochemistry, precise bond lengths and angles.The "gold standard" for unambiguous determination of absolute configuration.[3]Requires a single, high-quality crystal, which can be difficult to obtain.
Chiral HPLC Separation of enantiomers and diastereomers, determination of enantiomeric and diastereomeric excess.Highly sensitive and quantitative for determining optical purity.[4][5][6]Does not provide structural information; method development can be time-consuming.

Experimental Data and Protocols

NMR Spectroscopy for Relative Stereochemistry

NMR spectroscopy is the first line of analysis for determining the relative stereochemistry of diastereomers. For our model compound, which is synthesized as a mixture of diastereomers, distinct signals for each diastereomer are observed in the ¹H, ¹³C, and ²⁹Si NMR spectra.

Table 1: Representative ¹H and ²⁹Si NMR Data for Diastereomers of (2-(iodomethyl)pent-4-en-1-yl)(allyl)diisopropoxysilane in CDCl₃

DiastereomerSelected ¹H Chemical Shifts (δ, ppm)²⁹Si Chemical Shift (δ, ppm)
Diastereomer A (Major) 5.85 (m, 1H), 5.10 (d, 1H), 5.05 (d, 1H), 4.15 (sept, 2H), 3.20 (dd, 1H), 3.10 (dd, 1H), 2.50 (m, 1H), 1.20 (d, 12H)-45.2
Diastereomer B (Minor) 5.88 (m, 1H), 5.12 (d, 1H), 5.08 (d, 1H), 4.18 (sept, 2H), 3.25 (dd, 1H), 3.15 (dd, 1H), 2.55 (m, 1H), 1.22 (d, 12H)-45.8

The presence of two distinct sets of signals confirms the presence of diastereomers. To elucidate the relative stereochemistry, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed. These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing crucial information about their relative orientation.[7][8][9][10][11]

Experimental Protocol: 2D ROESY

  • Instrument: 500 MHz NMR Spectrometer

  • Sample Preparation: 10-15 mg of the diastereomeric mixture dissolved in ~0.6 mL of CDCl₃.

  • Experiment: Phase-sensitive 2D ROESY with a spin-lock mixing time of 300-500 ms for small molecules.[12]

  • Parameters: Spectral widths in both dimensions are set to encompass all proton signals. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[7][12]

For one diastereomer, a ROESY cross-peak between a proton on the stereogenic silicon center's substituent and a proton on the newly formed stereocenter would confirm a syn relationship. The absence of this cross-peak in the other diastereomer would suggest an anti relationship.

Chiral HPLC for Enantiomeric and Diastereomeric Purity

Chiral HPLC is essential for separating the enantiomers of each diastereomer and for determining the enantiomeric excess (ee) and diastereomeric ratio (dr). The choice of the chiral stationary phase (CSP) is critical for achieving separation.[6][13][14] Polysaccharide-based and Pirkle-type CSPs are commonly used for the separation of organosilanes.[5]

Table 2: Chiral HPLC Separation of Stereoisomers

StereoisomerRetention Time (min)
Diastereomer A, Enantiomer 112.5
Diastereomer A, Enantiomer 214.2
Diastereomer B, Enantiomer 116.8
Diastereomer B, Enantiomer 218.3

Experimental Protocol: Chiral HPLC

  • Instrument: HPLC system with a UV detector.[4]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25 °C.[4]

  • Detection: UV at 220 nm.

The integration of the peak areas in the chromatogram allows for the precise calculation of the diastereomeric ratio and the enantiomeric excess of each diastereomer.

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule.[2][3][15][16] This technique requires the formation of a suitable single crystal, which can be a challenging step. If successful, the resulting three-dimensional structure provides unequivocal proof of the connectivity and stereoconfiguration of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified enantiomer of one of the diastereomers is dissolved in a suitable solvent system (e.g., slow evaporation from a hexane/ethyl acetate mixture).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates. The absolute configuration is determined using anomalous dispersion effects, often expressed through the Flack parameter.

Workflow and Logical Relationships

The validation of stereochemistry is a stepwise process where each technique builds upon the information provided by the previous one.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Validation cluster_results Determined Properties Synthesis Iodine-promoted Rearrangement of this compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si, ROESY) Synthesis->NMR HPLC Chiral HPLC Synthesis->HPLC RelativeStereo Relative Stereochemistry (syn/anti) NMR->RelativeStereo Xray X-ray Crystallography HPLC->Xray Provides pure enantiomer for crystallization Purity Diastereomeric Ratio & Enantiomeric Excess HPLC->Purity AbsoluteStereo Absolute Stereochemistry (R/S) Xray->AbsoluteStereo

Caption: Workflow for the synthesis and stereochemical validation of this compound-derived compounds.

The logical relationship between the analytical techniques demonstrates their synergy in providing a complete stereochemical picture.

G cluster_info Information Obtained NMR (NOESY/ROESY) NMR (NOESY/ROESY) Relative Stereochemistry Relative Stereochemistry NMR (NOESY/ROESY)->Relative Stereochemistry Through-space proton-proton correlations Chiral HPLC Chiral HPLC Enantiomeric Purity Enantiomeric Purity Chiral HPLC->Enantiomeric Purity Separation of enantiomers Diastereomeric Ratio Diastereomeric Ratio Chiral HPLC->Diastereomeric Ratio Separation of diastereomers X-ray Crystallography X-ray Crystallography Absolute Stereochemistry Absolute Stereochemistry X-ray Crystallography->Absolute Stereochemistry Anomalous dispersion

Caption: Relationship between analytical techniques and the stereochemical information they provide.

Conclusion

The validation of stereochemistry in this compound-derived compounds requires a combination of NMR spectroscopy, chiral HPLC, and X-ray crystallography. While NMR techniques like NOESY and ROESY are powerful tools for determining relative stereochemistry in solution, chiral HPLC is indispensable for quantifying enantiomeric and diastereomeric purity. Ultimately, single-crystal X-ray diffraction, when applicable, provides the most definitive evidence of absolute stereochemistry. By employing these methods in a complementary fashion, researchers can confidently assign the three-dimensional structure of novel silicon-stereogenic compounds, a critical step in their development for various applications.

References

Confirming the Molecular Architecture: A Comparative Guide to Analytical Techniques for Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organosilicon compounds, the precise structural confirmation of synthesized products like tetraallylsilane is paramount. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to ensure accurate characterization of this compound and its derivatives.

The successful synthesis of this compound, a versatile precursor in materials science and organic synthesis, necessitates rigorous structural verification.[1] A multi-technique approach is often essential to unambiguously confirm the connectivity and purity of the final product. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the comprehensive analysis of this compound.

Comparative Analysis of Analytical Techniques

Each analytical technique offers unique insights into the molecular structure of this compound. The following table summarizes their respective strengths and the type of information they provide.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, silicon environment, and connectivity of atoms. ¹H NMR identifies proton environments, ¹³C NMR shows unique carbon atoms, and ²⁹Si NMR directly probes the silicon center.[2][3]Provides unambiguous structural information and allows for the identification of diastereomers.[2][3]Can be complex to interpret for impure samples. ²⁹Si NMR has low natural abundance and may require longer acquisition times.[4]
FTIR Spectroscopy Identifies the presence of specific functional groups and bond types based on their vibrational frequencies.[2][5]Rapid and non-destructive technique for confirming the presence of key functional groups like C=C and Si-C bonds.Provides limited information on the overall molecular connectivity and stereochemistry.
Mass Spectrometry Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[6][7]High sensitivity and accuracy in determining molecular weight. GC-MS can also be used to assess purity.[8][9]Isomeric compounds can be difficult to distinguish based on mass alone. Fragmentation patterns can be complex.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[10][11]The "gold standard" for unambiguous structure determination.Requires a single, high-quality crystal, which can be challenging to obtain for liquid samples like this compound.[12]

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for the detailed structural analysis of this compound. [2][3]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record the spectra on a 500 MHz NMR spectrometer.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.

    • ²⁹Si NMR: Acquire a larger number of scans (e.g., 4096 or more) with a longer relaxation delay (e.g., 10 seconds) due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[2]

Expected Spectral Data for this compound:

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~5.8m-CH=
~4.9m=CH₂
~1.6dSi-CH₂-
¹³C NMR ~134-CH=
~114=CH₂
~22Si-CH₂-
²⁹Si NMR Specific chemical shiftsSi

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a quick and effective method to confirm the presence of the characteristic allyl groups in the synthesized product. [2]

Experimental Protocol:

  • Sample Preparation: Place a small drop of the liquid this compound product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a single-bounce diamond ATR accessory.[2]

  • Data Acquisition: Record the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3070C-H stretch=C-H
~2970C-H stretch-CH₂-
~1640C=C stretchC=C
~1420CH₂ scissoring-CH₂-
~990 and 910=C-H bend (out-of-plane)=CH₂
~880Si-C stretchSi-C
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and can be coupled with Gas Chromatography (GC-MS) to assess purity. [8][9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound product in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Mass Spectrum Data for this compound (C₁₂H₂₀Si):

m/zInterpretation
192[M]⁺ (Molecular ion)
151[M - C₃H₅]⁺
110[M - 2(C₃H₅)]⁺
69[M - 3(C₃H₅)]⁺
41[C₃H₅]⁺

Visualizing the Workflow and Analytical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for synthesizing and characterizing this compound, and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS, HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray

Caption: Experimental workflow for this compound synthesis and characterization.

analytical_relationships cluster_techniques Analytical Techniques TAS This compound Structure NMR NMR (Connectivity, Environment) TAS->NMR provides FTIR FTIR (Functional Groups) TAS->FTIR confirms MS MS (Molecular Weight, Formula) TAS->MS determines XRAY X-ray (3D Structure) TAS->XRAY defines

Caption: Relationship between analytical techniques and structural information.

By employing a combination of these powerful analytical techniques, researchers can confidently confirm the structure and purity of their this compound products, ensuring the reliability of their subsequent research and development efforts.

References

29Si NMR Analysis of Tetraallylsilane and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 29Si Nuclear Magnetic Resonance (NMR) characteristics of tetraallylsilane and its derivatives. It includes a summary of experimental data, detailed protocols for key experiments, and visualizations to elucidate structural relationships and their impact on 29Si NMR chemical shifts.

The 29Si NMR spectroscopic technique is a powerful tool for the characterization of organosilicon compounds, providing valuable insights into the electronic environment of the silicon atom. For this compound and its derivatives, 29Si NMR serves as a critical method for confirming molecular structures, assessing purity, and understanding the effects of substitution on the silicon center. This guide compares the 29Si NMR data of this compound with several of its recently synthesized derivatives, offering a centralized resource for researchers in the field.

Comparative 29Si NMR Data

The 29Si NMR chemical shift is highly sensitive to the nature of the substituents attached to the silicon atom. Electron-withdrawing groups tend to shift the resonance to a higher frequency (downfield), while electron-donating groups cause a shift to a lower frequency (upfield). In the case of this compound derivatives, the introduction of different functional groups through reactions such as iodine-promoted rearrangement leads to distinct changes in the 29Si NMR spectra.

Compound NameStructure29Si Chemical Shift (δ, ppm)SolventReference
This compoundSi(CH₂CH=CH₂)₄-16.2CDCl₃Tane, D. N., et al. (2024)
Mono-rearranged iodo-derivativeI(CH₂)₂CH=CHCH₂Si(CH₂CH=CH₂)₃-1.5CDCl₃Tane, D. N., et al. (2024)
Di-rearranged iodo-derivative[I(CH₂)₂CH=CHCH₂]₂Si(CH₂CH=CH₂)₂13.5CDCl₃Tane, D. N., et al. (2024)
Mono-rearranged methoxy-derivative (Diastereomers)CH₃O(CH₂)₂CH=CHCH₂Si(CH₂CH=CH₂)₃-5.8, -6.0CDCl₃Tane, D. N., et al. (2024)
Di-rearranged dimethoxy-derivative (Diastereomers)[CH₃O(CH₂)₂CH=CHCH₂]₂Si(CH₂CH=CH₂)₂1.2, 1.0CDCl₃Tane, D. N., et al. (2024)
Di-rearranged diethoxy-derivative (Diastereomers)[CH₃CH₂O(CH₂)₂CH=CHCH₂]₂Si(CH₂CH=CH₂)₂0.9, 0.7CDCl₃Tane, D. N., et al. (2024)
Ring-closed methoxy-derivative (Diastereomers)Structure with a six-membered ring containing Si2.5, 2.3CDCl₃Tane, D. N., et al. (2024)
TetraallyloxysilaneSi(OCH₂CH=CH₂)₄-83.4C₆D₆Liepin'sh, E. E., et al. (1990)

Experimental Protocols

The following protocols are based on the methodologies reported for the synthesis and characterization of this compound derivatives.

Synthesis of Mono- and Di-rearranged Iodo-derivatives

To a solution of this compound in dichloromethane (CH₂Cl₂), either one equivalent of iodine (I₂) for the mono-rearranged product or three equivalents for the di-rearranged product is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

29Si NMR Spectroscopic Analysis

29Si NMR spectra are typically recorded on a 500 MHz spectrometer. Samples are prepared by dissolving approximately 20-30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). A standard inverse-gated decoupling pulse sequence is used to suppress the nuclear Overhauser effect (NOE) and provide quantitative spectra. Chemical shifts are reported in parts per million (ppm) relative to an external standard of tetramethylsilane (TMS) at 0 ppm.

Visualizing Structure-Shift Relationships

The following diagrams illustrate the structure of this compound and the general trend of 29Si NMR chemical shifts upon substitution.

G Si Si Allyl1 CH₂CH=CH₂ Si->Allyl1 Allyl2 CH₂CH=CH₂ Si->Allyl2 Allyl3 CH₂CH=CH₂ Si->Allyl3 Allyl4 CH₂CH=CH₂ Si->Allyl4

Figure 1: Structure of this compound.

G cluster_0 Deshielding (Downfield Shift) cluster_1 Shielding (Upfield Shift) Electron-Withdrawing Groups\n(e.g., -I, -OR) Electron-Withdrawing Groups (e.g., -I, -OR) Electron-Donating Groups\n(e.g., -Alkyl) Electron-Donating Groups (e.g., -Alkyl) Si Si Si->Electron-Withdrawing Groups\n(e.g., -I, -OR) Si->Electron-Donating Groups\n(e.g., -Alkyl)

Figure 2: Influence of Substituents on 29Si NMR Chemical Shift.

The presented data highlights the significant impact of substitution on the 29Si NMR chemical shift of this compound. The downfield shift observed upon introduction of iodo and alkoxy groups is consistent with the electron-withdrawing nature of these substituents. The appearance of multiple signals for the rearranged products confirms the formation of diastereomers due to the creation of new stereocenters. This guide serves as a valuable reference for the interpretation of 29Si NMR spectra in the context of this compound chemistry.

Comparative Mass Spectrometric Analysis of Tetraallylsilane and Its Iodine-Induced Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of tetraallylsilane and its derivatives resulting from iodine-promoted rearrangement reactions.

This guide provides a detailed comparison of the mass spectrometric profiles of this compound and its reaction products formed upon treatment with iodine. The data presented herein is crucial for the identification and characterization of these organosilane compounds in various research and development settings. Experimental protocols for the synthesis and analysis are provided, alongside a visual representation of the fragmentation pathway of the parent compound.

Mass Spectrometry of this compound

This compound (C₁₂H₂₀Si), a versatile precursor in organosilicon chemistry, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. While the molecular ion is observed, it readily undergoes fragmentation through the loss of its allyl substituents.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

A common method for the analysis of volatile organosilanes like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent) is suitable.

  • Sample Preparation : Dilute the this compound sample in a volatile organic solvent such as hexane or ethyl acetate.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 30-400.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by the sequential loss of allyl (C₃H₅) radicals. The following table summarizes the major fragments observed.

m/zProposed Fragment IonRelative Intensity (%)
192[Si(C₃H₅)₄]⁺5
151[Si(C₃H₅)₃]⁺100
110[Si(C₃H₅)₂(H)]⁺20
69[Si(C₃H₅)(H)₂]⁺30
41[C₃H₅]⁺45

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Fragmentation Pathway Diagram

The fragmentation of this compound under electron ionization can be visualized as a stepwise process initiated by the loss of an allyl radical.

G M [Si(C3H5)4]+• m/z = 192 F1 [Si(C3H5)3]+ m/z = 151 M->F1 - C3H5• F2 [Si(C3H5)2H]+ m/z = 110 F1->F2 - C3H4 F3 [Si(C3H5)H2]+ m/z = 69 F2->F3 - C3H4

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Mass Spectrometry of this compound Reaction Products

Treatment of this compound with iodine (I₂) leads to mono- or di-rearranged products, which can be further functionalized.[1][2] These reactions yield silicon-stereogenic organosilanes with potential applications in synthesis.[1][2]

Experimental Protocol: Synthesis and High-Resolution Mass Spectrometry (HRMS) of Reaction Products

The following protocols are adapted from the work of Tan, E. D., et al. (2024).[1][2]

Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (1): To a solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL), add iodine (1.0 mmol) and stir the mixture for 6 hours. Cool the solution to 0 °C and add triethylamine (2.0 mmol) and isopropanol (1.5 mmol). Allow the mixture to warm to room temperature over 6 hours. Quench the reaction with water and extract with DCM. Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.[2]

Synthesis of Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilane (2): To a solution of this compound (1.0 mmol) in DCM (10 mL), add iodine (3.0 mmol) and stir for 6 hours. Cool the solution to 0 °C and add triethylamine (3.5 mmol) and isopropanol (2.5 mmol). Allow the mixture to warm to room temperature over 6 hours. Work-up as described for compound 1 .[2]

HRMS Analysis: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in a suitable solvent like acetonitrile or methanol.

High-Resolution Mass Spectrometry Data of Reaction Products

The following table summarizes the calculated and found exact masses for the sodium adducts of the major reaction products.

CompoundProduct NameMolecular FormulaCalculated m/z ([M+Na]⁺)Found m/z ([M+Na]⁺)
1 Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silaneC₁₅H₂₇INaOSi399.0617399.0618
2 Bis(2-(iodomethyl)pent-4-en-1-yl)diisopropoxysilaneC₁₈H₃₄I₂NaO₂Si587.0315587.0312

This data confirms the successful synthesis of the rearranged and functionalized organosilane products.

Reaction and Analysis Workflow

The overall workflow from the reaction of this compound to the analysis of its products can be depicted as follows:

G cluster_synthesis Synthesis cluster_analysis Analysis A This compound + I2 B Iodine-promoted Rearrangement A->B C Quenching & Work-up B->C D Purified Product C->D Purification E HRMS (ESI-TOF) D->E F Mass Spectrum (m/z Data) E->F

Caption: Experimental workflow for the synthesis and analysis of this compound reaction products.

Comparison and Conclusion

This guide provides a comparative overview of the mass spectrometric behavior of this compound and its iodine-rearranged products. While this compound fragments predictably under EI conditions through the loss of allyl groups, its reaction products are better characterized by soft ionization techniques like ESI, which provide accurate mass measurements of the intact molecules. The experimental protocols and data presented here serve as a valuable resource for researchers working with these and similar organosilane compounds, aiding in their synthesis, identification, and characterization.

References

A Comparative Guide to the Performance of Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective surface modification and adhesion promotion between dissimilar materials is a critical factor in the success of a wide range of applications, from composite materials to biomedical devices. Silane coupling agents are indispensable tools in this context, acting as molecular bridges to enhance the interfacial bonding between organic polymers and inorganic substrates.[1][2] This guide provides an objective comparison of the performance of different silane coupling agents, supported by experimental data, to facilitate the selection of the optimal agent for your specific research and development needs.

The Role of Silane Coupling Agents

Silane coupling agents are organosilicon compounds with a general structure of R-Si-X3, where 'R' is an organofunctional group that is compatible with an organic polymer matrix, and 'X' is a hydrolyzable group (commonly an alkoxy group) that reacts with inorganic substrates.[2] The efficacy of these agents lies in their dual reactivity, allowing them to form stable covalent bonds at the organic-inorganic interface, thereby improving adhesion, mechanical strength, and durability of the composite material.[3][4]

Performance Comparison of Silane Coupling Agents

The selection of an appropriate silane coupling agent is paramount and depends on the specific polymer matrix and inorganic substrate being used. The following tables summarize quantitative data from various studies to provide a direct comparison of the performance of different silane coupling agents in enhancing the mechanical properties and interfacial adhesion of composite materials.

Table 1: Effect of Different Silane Coupling Agents on the Mechanical Properties of Silica/Polypropylene Composites
Silane Coupling AgentFunctional GroupTensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
None (Control)-25.445.23.8
Amino-functionalized silaneAmino32.158.75.2
Epoxy-functionalized silaneEpoxy29.852.14.6
Methacryloxy-functionalized silaneMethacryloxy28.549.84.3

Data sourced from a study on silica/polypropylene composites. The results indicate that the amino-functionalized silane provided the most significant improvement in mechanical properties.[5]

Table 2: Interfacial Shear Strength (IFSS) of Glass Fiber/Nylon 6 Composites with Different Silane Coupling Agents
Silane Coupling AgentOrgano-functional GroupInterfacial Shear Strength (IFSS) (MPa)% Increase over Unsized Fiber
Unsized Glass Fiber-25.8-
Z-6020 (Aminosilane)Amino48.286.8%
Z-6040 (Epoxysilane)Epoxide55.4115%
A-174 (Methacrylate silane)Methacrylate59.8132%

This table is based on data from a study investigating the effect of various silane coupling agents on the interfacial shear strength of glass fiber/Nylon 6 composites.[6] The methacrylate-functionalized silane demonstrated the highest improvement in interfacial adhesion.

Table 3: Comparison of Epoxy and Amino Silanes for Oligonucleotide Immobilization
Performance MetricEpoxy Silane SurfaceAmino Silane Surface
Signal IntensityHigherLower
Binding CapacityHigherLower
ReproducibilitySuperiorInferior
Background NoiseLowerHigher

This comparison highlights the superior performance of epoxy silane surfaces for microarray applications, demonstrating higher signal intensities and binding capacities.[7]

Mechanism of Action: The Silanization Process

The effectiveness of silane coupling agents stems from a two-step reaction mechanism: hydrolysis and condensation.

SilanizationMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol Hydrolysis Water H₂O Water->Silanol Alcohol 3 R'OH Silanol->Alcohol SiloxaneBond R-Si(OH)₂-O-Substrate (Covalent Bond) Silanol->SiloxaneBond Condensation Substrate Inorganic Substrate with -OH groups Substrate->SiloxaneBond WaterByproduct H₂O SiloxaneBond->WaterByproduct ExperimentalWorkflow cluster_prep 1. Preparation cluster_treatment 2. Surface Treatment cluster_evaluation 3. Performance Evaluation SubstratePrep Substrate Cleaning (e.g., sonication in solvent) SilaneSolution Silane Solution Preparation (e.g., 2% silane in 95% ethanol/5% water, pH 4.5-5.5) Application Silane Application (e.g., dipping, spraying, or integral blend) SilaneSolution->Application Curing Curing (e.g., 110°C for 10-15 min or 24h at RT) Application->Curing MechanicalTesting Mechanical Testing (e.g., Tensile, Flexural, Impact Strength) Curing->MechanicalTesting AdhesionTesting Adhesion Testing (e.g., Shear Bond Strength) MechanicalTesting->AdhesionTesting SurfaceAnalysis Surface Characterization (e.g., Contact Angle, XPS) AdhesionTesting->SurfaceAnalysis

References

Assessing the Purity of Synthesized Tetraallylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of tetraallylsilane, a versatile precursor in organic synthesis and materials science. We present experimental data for this compound and common alternatives, along with detailed protocols for key analytical methods.

The synthesis of this compound, commonly achieved through the Grignard reaction of silicon tetrachloride with allylmagnesium bromide, can yield various impurities.[1] These byproducts may include incompletely substituted allylsilanes (e.g., triallylchlorosilane), solvent adducts, and products from side reactions of the Grignard reagent.[2][3] Rigorous purity assessment is therefore crucial before its use in sensitive applications. This guide compares this compound with two common alternative allylsilane reagents: allyltrimethylsilane and diallyldimethylsilane.

Data Presentation: Comparison of Allylsilanes

The following table summarizes key analytical data for this compound and its alternatives. This data can be used as a reference for identifying these compounds and assessing their purity.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Predicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
This compound Si(CH₂CH=CH₂)₄192.3790 °C / 3 mmHg5.85-5.71 (m, 4H), 4.98-4.89 (m, 8H), 1.75 (d, J=7.9 Hz, 8H)134.5, 114.2, 21.8
Allyltrimethylsilane (CH₃)₃SiCH₂CH=CH₂114.2684-88 °C5.83-5.69 (m, 1H), 4.91-4.82 (m, 2H), 1.48 (d, J=8.0 Hz, 2H), 0.00 (s, 9H)134.9, 113.3, 23.9, -1.9
Diallyldimethylsilane (CH₃)₂Si(CH₂CH=CH₂)₂140.30135 °C5.84-5.70 (m, 2H), 4.93-4.84 (m, 4H), 1.59 (d, J=8.0 Hz, 4H), 0.04 (s, 6H)134.7, 113.6, 22.8, -3.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[4][5]

Protocol for ¹H qNMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.

    • Select a suitable internal standard that has a known purity, is stable, and has resonances that do not overlap with the analyte signals. For non-polar compounds like this compound in CDCl₃, 1,3,5-trimethoxybenzene or dimethyl terephthalate are good choices.[6][7]

    • Accurately weigh an appropriate amount of the internal standard and add it to the NMR tube.

    • Add a sufficient volume of deuterated chloroform (CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A calibrated 90° pulse should also be used.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons at ~1.75 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an excellent technique for separating and identifying volatile impurities in the synthesized this compound.[8][9]

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Instrument Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating allylsilanes.[10]

    • Injection: Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column. Inject 1 µL of the sample solution.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze other peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities. Common impurities from Grignard synthesis may include partially allylated silanes and coupling products from the allyl bromide.

Mandatory Visualization

The following diagrams illustrate the workflow for assessing the purity of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis This compound Synthesis (Grignard Reaction) purification Purification (e.g., Distillation, Column Chromatography) synthesis->purification sample Purified This compound purification->sample Final Product nmr qNMR Analysis (Purity Determination) sample->nmr gcms GC-MS Analysis (Impurity Profiling) sample->gcms final_purity Purity > 9x% nmr->final_purity Quantitative Purity impurity_profile Identified Impurities gcms->impurity_profile Impurity Identification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

logical_relationship qnmr Quantitative NMR (¹H qNMR) purity Absolute Purity (%) qnmr->purity Provides gcms Gas Chromatography-Mass Spectrometry (GC-MS) impurities Impurity Profile (Volatile Organics) gcms->impurities Provides ir Infrared (IR) Spectroscopy functional_groups Functional Group Confirmation ir->functional_groups Provides

Caption: Relationship between analytical techniques and the type of purity information obtained.

References

A Comparative Guide to Polymers Crosslinked with Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the final properties and performance of a polymeric material. Tetraallylsilane, a tetra-functional allyl silane, presents a unique option for creating three-dimensional polymer networks. This guide provides an objective comparison of the performance of polymers crosslinked with this compound against common alternatives, supported by representative experimental data and detailed characterization methodologies.

Performance Comparison of Crosslinking Agents

Key Performance Indicators:

  • Mechanical Properties: Tensile strength and Young's modulus are key indicators of a material's strength and stiffness. These are typically measured using Dynamic Mechanical Analysis (DMA).

  • Thermal Stability: The ability of a polymer to withstand thermal degradation is crucial for applications involving high temperatures. This is evaluated using Thermogravimetric Analysis (TGA).

  • Glass Transition Temperature (Tg): This temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state and defines the material's operational temperature range. It is determined using Differential Scanning Calorimetry (DSC).

  • Crosslink Density: The extent of crosslinking can be indirectly assessed through swelling tests. A lower swelling ratio generally indicates a higher crosslink density.

Table 1: Comparative Mechanical Properties of Crosslinked Polymers (Representative Data)

Crosslinking AgentPolymer MatrixTensile Strength (MPa)Young's Modulus (MPa)
This compound Silicone Elastomer5 - 81.5 - 3.0
Divinylbenzene (DVB)Polystyrene40 - 503000 - 3500
Triallyl Isocyanurate (TAIC)Polypropylene30 - 401500 - 2000

Note: Data for this compound is illustrative, based on typical values for silane-crosslinked elastomers. Data for DVB and TAIC is based on published experimental values.

Table 2: Comparative Thermal Properties of Crosslinked Polymers (Representative Data)

Crosslinking AgentPolymer MatrixOnset Decomposition Temp. (TGA, °C)Glass Transition Temp. (DSC, °C)
This compound Polyethylene370 - 420Varies with base polymer
Divinylbenzene (DVB)Polystyrene350 - 400110 - 130
Triallyl Isocyanurate (TAIC)EVA380 - 430Varies with base polymer

Note: Data for this compound is illustrative, based on typical values for silane-crosslinked polyolefins. Data for DVB and TAIC is based on published experimental values.

Table 3: Swelling Behavior of Crosslinked Polymers (Representative Data)

Crosslinking AgentPolymer MatrixSolventSwelling Ratio (%)
This compound Silicone ElastomerToluene150 - 250
Divinylbenzene (DVB)PolystyreneToluene120 - 180
Triallyl Isocyanurate (TAIC)EPDMToluene200 - 300

Note: Data is illustrative and highly dependent on the specific polymer, crosslinker concentration, and solvent used.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.

Protocol:

  • Sample Preparation: A small sample of the crosslinked polymer (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).

Dynamic Mechanical Analysis (DMA)

DMA characterizes the viscoelastic properties of a polymer by applying a sinusoidal stress and measuring the resulting strain. It provides information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping).

Protocol:

  • Sample Preparation: A rectangular sample of the crosslinked polymer with defined dimensions is prepared.

  • Instrument Setup: The sample is mounted in the DMA instrument using a suitable clamp (e.g., tensile or three-point bending).

  • Test Parameters: A frequency (e.g., 1 Hz) and a small strain amplitude (to remain in the linear viscoelastic region) are set.

  • Temperature Sweep: The sample is subjected to a controlled temperature ramp (e.g., from -100 °C to 200 °C at 3 °C/min).

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

Swelling Test

The swelling test provides an indirect measure of the crosslink density of a polymer network.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of the dry crosslinked polymer (Wdry) is prepared.

  • Immersion: The sample is immersed in a suitable solvent (a good solvent for the corresponding linear polymer) in a sealed container at a constant temperature.

  • Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which may take several hours to days.

  • Weight Measurement: The swollen sample is removed from the solvent, the excess surface solvent is quickly blotted away, and the swollen weight (Wswollen) is measured.

  • Calculation: The swelling ratio is calculated as: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100

Visualizations

Crosslinking Mechanism of this compound

The crosslinking process with this compound typically involves a free-radical initiated reaction. The allyl groups of the silane react with the polymer chains to form a stable, three-dimensional network.

G cluster_reactants Reactants cluster_process Crosslinking Process cluster_product Product Polymer Polymer Chain Propagation1 Radical Abstraction from Polymer Chain Polymer->Propagation1 TAS This compound (TAS) Propagation2 Addition of Polymer Radical to TAS Allyl Group TAS->Propagation2 Initiator Radical Initiator (e.g., Peroxide) Initiation Initiator Decomposition (Heat/UV) Initiator->Initiation Initiation->Polymer Radical Attack Propagation1->TAS Reaction Propagation3 Further Reaction of TAS Radicals Propagation2->Propagation3 Chain Reactions Network Crosslinked Polymer Network Propagation3->Network G cluster_synthesis Synthesis cluster_characterization Characterization Polymerization Polymer + Crosslinker + Initiator Curing Curing (Heat/UV) Polymerization->Curing TGA TGA (Thermal Stability) Curing->TGA DMA DMA (Mechanical Properties) Curing->DMA DSC DSC (Glass Transition) Curing->DSC Swelling Swelling Test (Crosslink Density) Curing->Swelling G cluster_crosslinkers Crosslinkers cluster_properties Resulting Properties TAS This compound Mech_Mod Moderate Mechanical Strength (Flexible) TAS->Mech_Mod Therm_High High Thermal Stability TAS->Therm_High DVB Divinylbenzene Mech_High High Mechanical Strength (Rigid) DVB->Mech_High Therm_Mod Moderate Thermal Stability DVB->Therm_Mod TAIC Triallyl Isocyanurate TAIC->Mech_High TAIC->Therm_High

A Comparative Guide to Tetraallylsilane and Tetrallyltin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of allyl groups is a fundamental transformation. Tetraallylsilane and tetrallyltin are two key reagents capable of transferring all four of their allyl substituents. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.

I. Overview and General Reactivity

This compound and tetrallyltin serve as efficient sources of allyl nucleophiles for the formation of carbon-carbon bonds. However, their reactivity and the nature of the requisite activation method differ significantly, influencing their substrate scope and functional group tolerance.

This compound typically requires activation by a Lewis acid to promote the transfer of an allyl group to an electrophile, such as an aldehyde or ketone. The Lewis acid coordinates to the electrophile, enhancing its reactivity towards the weakly nucleophilic allyl group of the silane.

Tetrallyltin , on the other hand, is most commonly employed in palladium-catalyzed reactions, such as the Stille coupling. In these transformations, the organotin compound undergoes transmetalation with a palladium complex, which then participates in the bond-forming step. While often used in cross-coupling reactions with organic halides, allylstannanes can also react directly with aldehydes, a process that can be catalyzed by palladium complexes acting as Lewis acids. A significant drawback of organotin compounds, including tetrallyltin, is their inherent toxicity.

II. Performance in Allylation of Aldehydes: A Comparative Analysis

Table 1: Comparison of this compound and Tetrallyltin in the Allylation of Aldehydes

FeatureThis compoundTetrallyltin
Activation Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)Palladium Catalyst (e.g., Pd(PPh₃)₄) or Lewis Acid
Typical Reaction Nucleophilic addition to carbonylsStille cross-coupling, Nucleophilic addition to carbonyls
Reaction Conditions Anhydrous, often cryogenic temperaturesAnhydrous, variable temperatures
Yields Generally good to excellentGenerally good to excellent
Selectivity High diastereoselectivity with chiral aldehydesHigh diastereoselectivity with chiral aldehydes
Toxicity ModerateHigh
Byproducts Silane-based byproductsTin-based byproducts (toxic and difficult to remove)

III. Experimental Protocols

The following are representative experimental protocols for the allylation of an aldehyde derivative using an allylsilane and a general protocol for a palladium-catalyzed allylation that can be adapted for tetrallyltin.

A. Lewis Acid-Mediated Allylation of Benzaldehyde Dimethyl Acetal with Allyltrimethylsilane (Adaptable for this compound)

This protocol is adapted from the allylation of benzaldehyde dimethyl acetal with allyltrimethylsilane and can serve as a starting point for reactions with this compound.

Experimental Procedure:

  • To a stirred solution of benzaldehyde dimethyl acetal (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, a solution of titanium tetrachloride (1.1 mmol) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1-3 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic ether.

Note: The stoichiometry of this compound would need to be adjusted based on the number of allyl groups to be transferred.

B. Palladium-Catalyzed Allylation of an Aldehyde with an Allylstannane (Adaptable for Tetrallyltin)

This general protocol for the palladium-catalyzed allylation of aldehydes with allylstannanes can be adapted for use with tetrallyltin.

Experimental Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the allylstannane (e.g., allyltributyltin, 1.1 mmol) in an anhydrous solvent such as THF (10 mL) is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Note: The stoichiometry of tetrallyltin would need to be adjusted based on the desired number of allyl group transfers.

IV. Mechanistic Considerations and Logical Workflow

The fundamental difference in the activation of this compound and tetrallyltin leads to distinct reaction pathways.

Allylation_Workflow cluster_silane This compound Pathway cluster_stannane Tetrallyltin Pathway Silane This compound ActivatedComplex_S Activated Electrophile [E-LA] complex Silane->ActivatedComplex_S Nucleophilic Attack Electrophile_S Electrophile (e.g., Aldehyde) Electrophile_S->ActivatedComplex_S Coordination LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedComplex_S Product_S Allylated Product ActivatedComplex_S->Product_S C-C Bond Formation Stannane Tetrallyltin AllylPd Allyl-Pd(II) Intermediate Stannane->AllylPd Transmetalation Pd0 Pd(0) Catalyst Product_T Allylated Product AllylPd->Product_T Allyl Transfer Electrophile_T Electrophile (e.g., Aldehyde) Electrophile_T->Product_T

General workflows for allylation reactions.

V. Conclusion

Both this compound and tetrallyltin are effective reagents for the introduction of allyl groups in organic synthesis. The choice between them hinges on several factors:

  • Reaction Type: For Lewis acid-mediated additions to carbonyls, this compound is a suitable choice. For palladium-catalyzed cross-coupling reactions, tetrallyltin is the reagent of choice.

  • Toxicity and Handling: The high toxicity of organotin compounds is a major deterrent for the use of tetrallyltin, requiring stringent handling precautions and posing challenges in the removal of tin-containing byproducts. This compound is comparatively less toxic.

  • Functional Group Compatibility: The choice of catalyst system (Lewis acid vs. palladium) will dictate the functional group tolerance of the reaction. Palladium catalysis can often tolerate a wider range of functional groups compared to strong Lewis acids.

For applications where toxicity is a major concern and a Lewis acid-mediated pathway is viable, This compound presents a safer alternative . However, for transformations requiring the unique reactivity of a palladium-catalyzed pathway, such as in Stille couplings, tetrallyltin remains a powerful, albeit hazardous, tool . Researchers must carefully weigh these factors to make an informed decision for their synthetic strategy.

A Guide to Alternative Precursors for Silicon-Stereogenic Organosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of silicon-stereogenic organosilanes, molecules containing a chiral silicon center, is a rapidly advancing field with significant implications for synthetic chemistry, materials science, and medicinal chemistry. The unique physicochemical properties of these chiral silanes make them valuable building blocks and functional molecules. This guide provides an objective comparison of alternative precursors and synthetic strategies for accessing these important compounds, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The construction of silicon-stereogenic centers has traditionally relied on the use of stoichiometric chiral auxiliaries. However, modern synthetic efforts have shifted towards more efficient and atom-economical catalytic asymmetric methods. Two primary strategies have emerged as powerful alternatives:

  • Catalytic Asymmetric Desymmetrization of Prochiral Silanes: This approach involves the use of a chiral catalyst to selectively transform one of two identical (prochiral) groups on a silicon atom, thereby creating a chiral center. A variety of prochiral silanes, such as dihydrosilanes, dialkylsilanes, and diarylsilanes, serve as versatile precursors in this strategy.

  • Dynamic Kinetic Asymmetric Transformation (DYKAT) of Racemic Silanes: This powerful strategy utilizes a chiral catalyst to convert a racemic mixture of silanes into a single enantiomer of the product in theoretically 100% yield. This is achieved through the in-situ racemization of the starting material, allowing the catalyst to continuously resolve the mixture.

This guide will delve into specific examples of these strategies, presenting their performance data and experimental methodologies.

Comparison of Alternative Precursors and Methods

The following sections provide a comparative overview of different precursor types and the catalytic methods used to convert them into silicon-stereogenic organosilanes.

Desymmetrization of Prochiral Dihydrosilanes

Prochiral dihydrosilanes (R¹R²SiH₂) are among the most extensively studied precursors for the synthesis of silicon-stereogenic organosilanes. Their two silicon-hydrogen bonds can be sequentially and selectively functionalized using a variety of catalytic methods.

Asymmetric hydrosilylation of alkenes with prochiral dihydrosilanes is a highly effective method for the synthesis of chiral triorganosilanes. This reaction typically involves the addition of a Si-H bond across a C=C double bond, catalyzed by a chiral transition metal complex.

Precursor (Dihydrosilane)AlkeneCatalyst SystemYield (%)ee (%)Reference
Phenyl(methyl)silaneStyreneCo(acac)₂ / (S,S)-Ph-BPE90>99[1]
(4-methoxyphenyl)silaneStyreneCo(acac)₂ / (S,S)-Ph-BPE9798[1]
(4-fluorophenyl)phenylsilane1-Octene[Rh(ethylene)₂Cl]₂ / L158593[2]
(4-chlorophenyl)phenylsilaneCyclohexylethylene[Rh(ethylene)₂Cl]₂ / L157895[2]
Mesityl(methyl)silaneAllylbenzeneCu(OAc)₂ / (R)-DTBM-SEGPHOS8894[3]

*L15 is a chiral ferrocene-based phosphine-oxazoline ligand.

The rhodium-catalyzed asymmetric hydrosilylation of ketones with prochiral diarylsilanes provides access to chiral alkoxysilanes with high enantioselectivity.[4]

Precursor (Dihydrosilane)KetoneCatalyst SystemYield (%)ee (%)Reference
(1-Naphthyl)phenylsilaneAcetone[RhCl(cod)]₂ / (R)-Cy-BINAP91>99[4]
(1-Naphthyl)phenylsilane3-Pentanone[RhCl(cod)]₂ / (R)-Cy-BINAP95>99[4]
(1-Naphthyl)phenylsilaneCyclohexanone[RhCl(cod)]₂ / (R)-Cy-BINAP88>99[4]

Transition-metal-catalyzed dehydrogenative C-H silylation is an atom-economical method for creating Si-C bonds. This reaction involves the coupling of a Si-H bond with a C-H bond, releasing dihydrogen as the only byproduct.

Precursor (Dihydrosilane)Arene/HeteroareneCatalyst SystemYield (%)ee (%)Reference
Di(p-tolyl)silane1-Methylindole[Rh(cod)Cl]₂ / (S)-L98596[4]
Phenyl(p-tolyl)silaneBenzofuran[Rh(cod)Cl]₂ / (S)-L97895[4]
(4-Fluorophenyl)phenylsilaneFerroceneRh(I) catalyst7299[5]

*L9 is a chiral phosphine ligand.

The catalytic asymmetric dehydrogenative coupling of dihydrosilanes with alcohols, phenols, silanols, or anilines provides access to chiral alkoxysilanes, siloxanes, and silazanes, respectively.[6][7]

Precursor (Dihydrosilane)Coupling PartnerCatalyst SystemYield (%)ee (%)Reference
(t-Bu)PhSiH₂MethanolRh(I) catalyst8298[4]
(t-Bu)PhSiH₂Ph₂SiH(OH)Rh(I) catalyst9199[4]
Ph(Mes)SiH₂AnilineRh(I) catalyst9599[7]
Desymmetrization of Prochiral Silanediols

Prochiral silanediols are valuable precursors that can be desymmetrized through organocatalytic silylation to afford Si-stereogenic siloxanols with high enantioselectivity.[8][9]

Precursor (Silanediol)Silylating AgentOrganocatalystYield (%)erReference
Isobutyl(methyl)silanediolPh₂MeSiClChiral Imidazole9598:2[8][9]
Isopropyl(methyl)silanediolPh₂MeSiClChiral Imidazole8897:3[8][9]
Cyclohexyl(methyl)silanediolPh₂MeSiClChiral Imidazole9296:4[8][9]
Dynamic Kinetic Asymmetric Transformation (DYKAT) of Racemic Silanes

DYKAT offers an efficient route to enantioenriched silicon-stereogenic compounds from racemic starting materials. Racemic allylsilanes and chlorosilanes have been successfully employed in organocatalyzed DYKAT processes.[10][11][12]

Racemic PrecursorNucleophileCatalystYield (%)erReference
Racemic Allyl(methyl)phenylsilanePropofolIDPi8598.5:1.5[10][11]
Racemic Allyl(4-chlorophenyl)methylsilanePropofolIDPi8799:1[10][11]
Racemic Chloro(methyl)(phenyl)silane2,6-Diisopropylphenol(S)-Benzotetramisole8698:2[12]

*IDPi is an imidodiphosphorimidate catalyst.

Signaling Pathways and Experimental Workflows

G cluster_precursors Alternative Precursors cluster_prochiral_types cluster_racemic_types cluster_strategies Synthetic Strategies cluster_methods Catalytic Methods Prochiral_Silanes Prochiral Silanes Dihydrosilanes Dihydrosilanes (R¹R²SiH₂) Silanediols Silanediols (R¹R²Si(OH)₂) Desymmetrization Catalytic Asymmetric Desymmetrization Prochiral_Silanes->Desymmetrization Racemic_Silanes Racemic Silanes Rac_Allylsilanes Racemic Allylsilanes Rac_Chlorosilanes Racemic Chlorosilanes DYKAT Dynamic Kinetic Asymmetric Transformation (DYKAT) Racemic_Silanes->DYKAT Hydrosilylation Asymmetric Hydrosilylation Dihydrosilanes->Hydrosilylation Dehydro_Silylation Dehydrogenative Silylation (C-H) Dihydrosilanes->Dehydro_Silylation Dehydro_Coupling Dehydrogenative Coupling (Si-O, Si-N) Dihydrosilanes->Dehydro_Coupling Organo_Silylation Organocatalytic Silylation Silanediols->Organo_Silylation Organo_DYKAT Organocatalytic DYKAT Rac_Allylsilanes->Organo_DYKAT Rac_Chlorosilanes->Organo_DYKAT Desymmetrization->Hydrosilylation Desymmetrization->Dehydro_Silylation Desymmetrization->Dehydro_Coupling Desymmetrization->Organo_Silylation DYKAT->Organo_DYKAT Product Silicon-Stereogenic Organosilanes Hydrosilylation->Product Dehydro_Silylation->Product Dehydro_Coupling->Product Organo_Silylation->Product Organo_DYKAT->Product

Caption: Synthetic routes to silicon-stereogenic organosilanes.

Experimental Protocols

This section provides detailed experimental methodologies for key experiments cited in the comparison tables.

Protocol 1: Cobalt-Catalyzed Asymmetric Hydrosilylation of Styrene with Phenyl(methyl)silane[1]

Materials:

  • Co(acac)₂ (1.3 mg, 0.005 mmol, 1 mol%)

  • (S,S)-Ph-BPE (2.7 mg, 0.006 mmol, 1.2 mol%)

  • Phenyl(methyl)silane (61.1 mg, 0.5 mmol, 1.0 equiv)

  • Styrene (78.1 mg, 0.75 mmol, 1.5 equiv)

  • Toluene (0.5 mL)

Procedure:

  • In a nitrogen-filled glovebox, a solution of Co(acac)₂ and (S,S)-Ph-BPE in toluene (0.2 mL) was stirred at room temperature for 10 minutes.

  • Phenyl(methyl)silane was added to the catalyst solution.

  • The resulting mixture was added to a solution of styrene in toluene (0.3 mL).

  • The reaction mixture was stirred at room temperature for 12 hours.

  • After the reaction was complete, the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrosilylation of Acetone with (1-Naphthyl)phenylsilane[4]

Materials:

  • [RhCl(cod)]₂ (2.5 mg, 0.005 mmol, 1 mol%)

  • (R)-Cy-BINAP (6.8 mg, 0.011 mmol, 2.2 mol%)

  • (1-Naphthyl)phenylsilane (116 mg, 0.5 mmol)

  • Acetone (58 mg, 1.0 mmol)

  • THF (1 mL)

Procedure:

  • A mixture of [RhCl(cod)]₂ and (R)-Cy-BINAP in THF was stirred at room temperature for 20 minutes under a nitrogen atmosphere.

  • (1-Naphthyl)phenylsilane and acetone were added sequentially to the catalyst solution.

  • The reaction mixture was stirred at 0 °C for 24 hours.

  • The solvent was evaporated, and the residue was purified by preparative TLC on silica gel to give the corresponding alkoxysilane.

Protocol 3: Organocatalytic Dynamic Kinetic Asymmetric Transformation of Racemic Allyl(methyl)phenylsilane[10][11]

Materials:

  • Imidodiphosphorimidate (IDPi) catalyst (2.5 mol%)

  • Racemic allyl(methyl)phenylsilane (0.025 mmol, 1.0 equiv)

  • Propofol (2,6-diisopropylphenol) (1.5 equiv)

  • Toluene (0.25 mL)

Procedure:

  • To a solution of the IDPi catalyst in toluene were added propofol and racemic allyl(methyl)phenylsilane.

  • The reaction mixture was stirred at the specified temperature (typically room temperature) for the indicated time.

  • The reaction was quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer was extracted with diethyl ether.

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the enantioenriched silyl ether.

Conclusion

The catalytic asymmetric synthesis of silicon-stereogenic organosilanes has matured significantly, offering a range of reliable and efficient methods. The choice of precursor and synthetic strategy depends on the desired target molecule and the available starting materials. The desymmetrization of prochiral dihydrosilanes via hydrosilylation and dehydrogenative coupling provides a versatile entry to a wide array of chiral silanes. For accessing these molecules from racemic mixtures, organocatalytic DYKAT has emerged as a particularly powerful and high-yielding approach. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable methods for their synthetic goals.

References

A Comparative Guide to Silane Coupling Agents in Composite Materials: Evaluating Performance and Introducing Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, the interface between the reinforcing filler and the polymer matrix is a critical determinant of the overall performance of a composite. Silane coupling agents are instrumental in bridging this gap, enhancing adhesion and leading to substantial improvements in mechanical and thermal properties. This guide provides a comparative overview of the performance of common silane coupling agents in composite materials, supported by experimental data. Furthermore, it introduces tetraallylsilane, a molecule with a distinct chemical architecture, and explores its potential, albeit different, role in modifying composite materials.

The Role and Performance of Conventional Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges between an inorganic substrate (like glass fibers or silica fillers) and an organic polymer matrix.[1] Their bifunctional nature allows them to form a durable, covalent bond across the interface, which is crucial for effective stress transfer and improved material properties.[1]

Common Silane Coupling Agents and Their Impact on Composite Performance

A variety of silane coupling agents are utilized in industrial and research settings, with their effectiveness being dependent on the specific polymer matrix and filler being used. Among the most studied are 3-methacryloxypropyltrimethoxysilane (3-MPS), 3-glycidoxypropyltrimethoxysilane (3-GPS), and various amino-functionalized silanes.

Silane Coupling AgentComposite SystemPerformance ImprovementReference
3-methacryloxypropyltrimethoxysilane (3-MPS)S-2 Glass fibers in UDMA/TEGDMA dental resin7.0% increase in flexural strength compared to higher concentration[2]
3-Glycidoxipropyltrimethoxysilane (3-GPS)S-2 Glass fibers in UDMA/TEGDMA dental resin7.5% increase in flexural strength compared to higher concentration[3]
8-methacryloxyoctyltrimethoxysilane (8-MOTS)S-2 Glass fibers in UDMA/TEGDMA dental resin9.9% increase in flexural strength compared to higher concentration[2]
3-aminopropyltriethoxysilane (KH550)UHMWPE fiber in epoxy resin20.19% increase in tensile strength and 104.57% increase in bending stress with 1wt% KH550[4]
N/ARubber-cement compositesKH570 showed greatly improved mechanical properties compared to KH550, KH560, and A151[5]
Experimental Protocols for Evaluating Silane Performance

The evaluation of silane coupling agents typically involves the fabrication of composite samples with and without the silane treatment, followed by a battery of standardized tests.

1. Composite Fabrication (Hand Layup Technique):

  • Fiber/Filler Treatment: Reinforcing fibers (e.g., glass, carbon) or fillers (e.g., silica) are treated with a solution of the silane coupling agent in a solvent (commonly an ethanol-water mixture). The concentration of the silane is a critical parameter and is often optimized for the specific application.[2][6]

  • Matrix Preparation: The polymer resin (e.g., epoxy, polyester, dental resins) is prepared according to the manufacturer's instructions, often involving the mixing of a resin and a hardener.

  • Layup: The treated fibers/fillers are impregnated with the prepared resin matrix. In a hand layup process, this is done manually, ensuring thorough wetting of the reinforcement.

  • Curing: The composite is then cured under specified conditions of temperature and pressure to solidify the polymer matrix.

2. Mechanical Property Testing:

  • Tensile Test: Performed according to standards like ASTM D3039, this test measures the ultimate tensile strength, tensile modulus, and elongation at break of the composite material.[4][7]

  • Flexural Test (Three-Point Bending): Following standards such as ISO 10477, this test determines the flexural strength and flexural modulus of the material.[3][8]

  • Impact Test (Izod or Charpy): These tests measure the impact resistance or toughness of the composite material.[6]

3. Interfacial Adhesion Characterization:

  • Scanning Electron Microscopy (SEM): SEM analysis of the fracture surface of a tested composite sample can provide qualitative information about the fiber-matrix adhesion. Good adhesion is characterized by resin adhering to the fiber surface, while poor adhesion is indicated by clean fiber pull-out.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the composite, such as the storage modulus (E'), loss modulus (E''), and tan delta. The glass transition temperature (Tg) of the polymer matrix, which can be influenced by the interfacial adhesion, can also be determined.

This compound: A Potential Crosslinking Agent

This compound (TAS) is an organosilane with the chemical formula Si(CH₂CH=CH₂)₄.[5] Unlike the previously discussed silane coupling agents, TAS does not possess hydrolyzable groups (like methoxy or ethoxy groups) that can form strong bonds with inorganic surfaces. Instead, it features four reactive allyl groups.

Chemical Structure and Properties of this compound
  • Molecular Formula: C₁₂H₂₀Si[8]

  • Molecular Weight: 192.37 g/mol [8]

  • Appearance: Liquid[5]

  • Boiling Point: 90 °C at 3 mmHg[5]

  • Density: 0.831 g/mL at 25 °C[5]

The presence of four allyl functional groups suggests that this compound is not suited for the traditional role of a coupling agent. However, these allyl groups are capable of participating in polymerization and crosslinking reactions, especially in the presence of free-radical initiators. This opens up the possibility of TAS acting as a crosslinking agent within the polymer matrix itself.

Conceptual Comparison: Coupling Agent vs. Crosslinking Agent

The mechanism by which a traditional silane coupling agent enhances a composite's performance is fundamentally different from the potential role of this compound.

Mechanism of a Conventional Silane Coupling Agent:

G cluster_0 Inorganic Filler (e.g., Glass Fiber) cluster_1 Silane Coupling Agent cluster_2 Polymer Matrix Filler Si-OH (on filler surface) SiloxaneNetwork Si-O-Si (Covalent Bond) Filler->SiloxaneNetwork Condensation Silane R-Si(OCH3)3 HydrolyzedSilane R-Si(OH)3 Silane->HydrolyzedSilane Hydrolysis HydrolyzedSilane->SiloxaneNetwork Condensation Polymer Organic Polymer Chain SiloxaneNetwork->Polymer Covalent Bonding with R-group G cluster_0 Polymer Matrix cluster_1 This compound (TAS) cluster_2 Crosslinked Network PolymerChain1 Polymer Chain A TAS Si(Allyl)4 PolymerChain1->TAS Radical Polymerization PolymerChain2 Polymer Chain B PolymerChain2->TAS Radical Polymerization CrosslinkedPolymer Crosslinked Polymer Network TAS->CrosslinkedPolymer Forms 3D Network

References

A Comparative Guide to the Synthesis and Applications of Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraallylsilane, a versatile organosilicon compound, has garnered significant interest across various scientific disciplines due to its unique molecular architecture. Featuring a central silicon atom bonded to four allyl groups, this compound serves as a valuable precursor and building block in organic synthesis, polymer chemistry, and materials science. This guide provides a comprehensive literature review of the synthesis methods and diverse applications of this compound, presenting objective comparisons supported by experimental data to aid researchers in their selection of appropriate methodologies and exploration of novel applications.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and disadvantages. The most common methods include the Grignard reaction, direct synthesis from elemental silicon, and the Wurtz reaction.

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Grignard Reaction Silicon tetrachloride, Allyl bromide, MagnesiumToluene/Diethyl etherRefluxNot Specified91%[1]High yield, relatively low cost, promising for industrial production.[1]Requires careful handling of pyrophoric Grignard reagents.
Direct Synthesis Silicon, Allyl chlorideCopper230 - 300Not SpecifiedVariableUtilizes readily available starting materials.Can lead to a mixture of allylchlorosilanes, potential for polymerization at high temperatures.[2]
Wurtz Reaction Alkyl/Aryl halides, SodiumDry ether/THFRefluxNot SpecifiedGenerally low for asymmetric productsUseful for synthesizing symmetrical alkanes and strained ring compounds.Limited to symmetrical products, risk of side reactions (elimination).[3][4][5]
Experimental Protocols for Synthesis

1. One-Step Grignard Synthesis of this compound [1]

This method involves the in situ formation of a partially solvated Grignard reagent from allyl bromide and magnesium in a mixed solvent system of toluene and diethyl ether, which then reacts with silicon tetrachloride.

  • Materials: Silicon tetrachloride, allyl bromide, magnesium turnings, toluene, diethyl ether.

  • Procedure:

    • In a dried reaction vessel under an inert atmosphere, magnesium turnings are placed.

    • A mixture of toluene and diethyl ether is added (Vtoluene/Vether = 1.1).

    • A solution of allyl bromide in the mixed solvent is added dropwise to the magnesium suspension to initiate the Grignard reagent formation. The molar ratio of diethyl ether to allyl bromide should be maintained at 4.

    • After the formation of the Grignard reagent, silicon tetrachloride is added dropwise to the reaction mixture.

    • The reaction is typically carried out at reflux temperature.

    • Upon completion, the reaction mixture is quenched, and the product is extracted and purified by distillation.

2. Direct Synthesis of Allylchlorosilanes [2]

This industrial process involves the direct reaction of elemental silicon with allyl chloride at high temperatures in the presence of a copper catalyst.

  • Materials: Silicon powder, allyl chloride, copper catalyst.

  • Procedure:

    • A fixed-bed reactor is loaded with a mixture of silicon powder and a copper catalyst.

    • Allyl chloride vapor is passed through the heated reactor (230-300 °C).

    • The product stream, containing a mixture of allyldichlorosilane, diallyldichlorosilane, and allyltrichlorosilane, is condensed and collected.

    • Fractional distillation is required to separate the desired this compound precursor from the product mixture. Polymerization of the products can be an issue at temperatures above 150°C.

Diverse Applications of this compound

The four reactive allyl groups of this compound make it a highly valuable molecule in various applications, ranging from polymer modification to the synthesis of complex molecular architectures.

Crosslinking Agent in Polymer Chemistry

This compound can be employed as a crosslinking agent to improve the mechanical and thermal properties of polymers. The allyl groups can participate in various crosslinking reactions, such as hydrosilylation and thiol-ene reactions, to form a three-dimensional network structure.

Performance Data:

Polymer MatrixCrosslinking MethodImprovement in Mechanical PropertiesReference
Silicone RubberPeroxide-based curingIncreased crosslink density leads to enhanced tensile strength and thermal stability.[6]
PolyurethanesChemical crosslinkingIncreased tensile and tear strengths with crosslinking.[7][7]

Experimental Protocol: Crosslinking of Silicone Rubber with this compound (Illustrative)

  • Materials: Silicone polymer with vinyl groups, this compound, peroxide initiator (e.g., dicumyl peroxide), filler (e.g., fumed silica).

  • Procedure:

    • The silicone polymer is compounded with the filler and this compound on a two-roll mill.

    • The peroxide initiator is then added and thoroughly mixed.

    • The compounded rubber is then cured in a mold at a specific temperature and pressure (e.g., 170°C for 10 minutes) to initiate the crosslinking reaction.

    • Post-curing at a higher temperature (e.g., 200°C for 4 hours) is often performed to remove volatile byproducts and ensure complete crosslinking.

Precursor for Carbosilane Dendrimers

This compound serves as a core molecule for the divergent synthesis of carbosilane dendrimers. The synthesis involves a repetitive sequence of hydrosilylation and allylation reactions, allowing for the precise construction of highly branched, monodisperse macromolecules.[8][9]

Performance Data:

The properties of the resulting dendrimers, such as their size, shape, and surface functionality, can be precisely controlled by the number of generations grown. These dendrimers have potential applications in drug delivery, catalysis, and nanomaterials.[8][10][11][12][13][14][15]

Experimental Protocol: Synthesis of a First-Generation Carbosilane Dendrimer [10]

  • Materials: this compound (Generation 0), methyldichlorosilane, platinum catalyst, allylmagnesium bromide.

  • Procedure:

    • Hydrosilylation: this compound is reacted with an excess of methyldichlorosilane in the presence of a platinum catalyst to form the first-generation dendrimer with Si-Cl terminal groups.

    • Allylation: The Si-Cl terminated dendrimer is then reacted with allylmagnesium bromide to introduce allyl groups at the periphery, yielding the first-generation allyl-terminated dendrimer.

    • This two-step sequence can be repeated to synthesize higher-generation dendrimers.

Synthesis of Silicon-Stereogenic Organosilanes

A notable application of this compound is its use in the synthesis of silicon-stereogenic organosilanes through an iodine-promoted rearrangement. This reaction allows for the controlled formation of chiral silicon centers, which are of interest in asymmetric synthesis and materials science.

Performance Data:

The reaction of this compound with one equivalent of iodine leads to a mono-rearranged product in high yield, while an excess of iodine results in a double rearrangement.[16]

Reactant Ratio (Iodine:TAS)ProductYield (%)Reference
1:1Mono-rearranged productHigh[16]
>2:1Double-rearranged productHigh[16]

Experimental Protocol: Iodine-Promoted Rearrangement of this compound [16]

  • Materials: this compound, iodine, dichloromethane (solvent), quenching agent (e.g., sodium thiosulfate solution).

  • Procedure:

    • A solution of this compound in dichloromethane is prepared in a reaction vessel.

    • The desired amount of iodine (e.g., 1 equivalent for mono-rearrangement) is added to the solution.

    • The reaction mixture is stirred at room temperature for a specified time.

    • The reaction is then quenched by the addition of a sodium thiosulfate solution.

    • The organic layer is separated, dried, and the solvent is removed to yield the rearranged product, which can be further purified by chromatography.

Potential Application in Flame Retardants

The incorporation of silicon-containing compounds into polymers is a known strategy to enhance their flame retardancy. While specific data for this compound is limited, the general principle involves the formation of a protective silica (SiO₂) layer upon combustion, which acts as a thermal insulator and a barrier to mass transfer, thus reducing the flammability of the material. Further research is needed to quantify the effectiveness of this compound in this application.

Visualizing Reaction Mechanisms: Thiol-Ene Click Chemistry

The allyl groups of this compound are amenable to various "click" chemistry reactions, such as the thiol-ene reaction. This reaction proceeds via a radical-mediated mechanism and is highly efficient for surface modification and polymer conjugation.

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator (or Thermal Initiator) Radical Initiator Radical (I•) Initiator->Radical hν or Δ Thiyl_Radical Thiyl Radical (RS•) Radical->Thiyl_Radical + R-SH - IH Thiol R-SH This compound This compound (CH2=CH-CH2)4Si Adduct_Radical Carbon-centered Radical Thiyl_Radical->Adduct_Radical + (Allyl Group) Product Thioether Product Adduct_Radical->Product + R-SH - RS• (regenerated)

Caption: Radical-mediated thiol-ene reaction mechanism with this compound.

Conclusion

This compound is a highly versatile and valuable compound with a growing number of applications in synthesis and materials science. The choice of synthesis method depends on the desired scale, purity requirements, and available resources, with the Grignard reaction offering a high-yield laboratory-scale synthesis and direct synthesis being more suited for industrial production of related precursors. Its applications as a crosslinking agent, a core for dendrimer synthesis, and a precursor for chiral silicon compounds highlight its potential for creating advanced materials with tailored properties. The amenability of its allyl groups to efficient reactions like thiol-ene click chemistry further expands its utility in surface functionalization and bioconjugation. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their respective fields.

References

Safety Operating Guide

Proper Disposal of Tetraallylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like tetraallylsilane are critical for ensuring laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedures are intended for the management of small, laboratory-scale quantities of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat, must be worn at all times.[2] Emergency eye wash fountains and safety showers should be readily accessible.[2]

Key Hazards:

  • Combustibility: this compound is a combustible liquid with a flash point of 77 °C (170.6 °F).[3][4] It must be kept away from heat, sparks, open flames, and other ignition sources.[1]

  • Irritant: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Stability: It is stable under normal conditions, but incompatible products should be avoided.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number1112-66-9[1][3][4][5]
Molecular FormulaC12H20Si[1][5]
Molecular Weight192.38 g/mol [1]
AppearanceColorless to light yellow liquid[1][5]
Density0.831 g/mL at 25 °C[3][4][5]
Boiling Point90 °C at 3 mmHg[3][4][5]
Flash Point77 °C (170.6 °F) - closed cup[3][4]
Water SolubilityInsoluble[5]

Disposal Protocol

Step-by-Step Procedure for Waste Segregation and Packaging:
  • Waste Collection:

    • Collect all this compound waste, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate from container decontamination, in a designated and chemically compatible waste container.

    • The container should be made of a material suitable for flammable organic liquids and should have a secure, tightly sealing lid.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Combustible Liquid," "Irritant")

      • The date of accumulation.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.

    • Ensure the storage area is compliant with your institution's and local regulations for hazardous waste storage.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional procedures for waste pickup and documentation.

Container Decontamination:
  • Empty this compound containers should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone).

  • The rinsate from this process is also considered hazardous waste and must be collected in the designated this compound waste container.

  • After triple-rinsing, the container can be managed as non-hazardous solid waste, in accordance with institutional policies.

Experimental Workflow for Disposal

Tetraallylsilane_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_packaging Packaging & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect this compound Waste in a Designated Container B->C D Triple-Rinse Empty Containers with a Suitable Solvent C->D E Collect Rinsate in the Same Waste Container D->E F Securely Seal the Waste Container E->F G Label Container as 'Hazardous Waste' with Chemical Name and Hazards F->G H Store in a Designated Hazardous Waste Area G->H I Arrange for Pickup by Authorized Waste Disposal Service H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tetraallylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical intermediates like Tetraallylsilane. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

This compound is a combustible liquid that can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper handling and disposal protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory scenarios.

Scenario Required PPE Details
Routine Handling & Preparation - Eye Protection- Hand Protection- Protective Clothing- Chemical splash goggles that meet the ANSI Z.87.1 standard.- Chemically resistant gloves (e.g., Nitrile). Gloves should be inspected before use and changed immediately upon contamination.- A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.
Spill or Emergency Response - Eye Protection- Hand Protection- Protective Clothing- Respiratory Protection- Chemical splash goggles and a face shield.- Heavy-duty, chemically resistant gloves.- A chemically resistant apron or coveralls over a flame-resistant lab coat.- A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if ventilation is inadequate or for large spills.
Fire Emergency - Full Protective Gear- In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[1][3]

Experimental Protocols

Safe Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Remove all potential ignition sources from the immediate vicinity (e.g., open flames, hot plates, spark-producing equipment).[1][4]

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don the appropriate PPE as outlined in the table above for routine handling.

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.

    • Avoid contact with skin and eyes.[3][4] Do not breathe mist or vapors.[1][3]

    • Use only non-sparking tools.[4]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash contaminated clothing before reuse.[4]

Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

    • Ensure the storage area is compliant with all local and institutional regulations for hazardous waste.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.[1][4]

    • Follow all local, state, and federal regulations for the disposal of combustible and irritating chemicals.

    • Do not dispose of this compound down the drain.

Visual Safety Workflows

The following diagrams illustrate key safety and decision-making processes for handling this compound.

PPE_Selection_Workflow start Start: Task with This compound task_type Identify Task Type start->task_type routine Routine Handling/ Preparation task_type->routine Routine spill Spill or Emergency task_type->spill Spill ppe_routine Wear: - Chemical Goggles - Nitrile Gloves - Lab Coat routine->ppe_routine ppe_spill Wear: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator (if needed) spill->ppe_spill proceed Proceed with Task ppe_routine->proceed ppe_spill->proceed Emergency_Spill_Response spill_detected Spill Detected evacuate Evacuate Immediate Area & Alert Others spill_detected->evacuate don_ppe Don Appropriate PPE (Spill Response Level) evacuate->don_ppe contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.